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  • Product: Ethyl 4-(2-chlorobenzamido)benzoate
  • CAS: 75121-10-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Mechanisms, and Pharmaceutical Applications of Ethyl 4-(2-chloroacetamido)benzoate (CAS 26226-72-2)

Executive Summary & Nomenclature Clarification Nomenclature Note: The initial inquiry references "Ethyl 4-(2-chlorobenzamido)benzoate" alongside "CAS 26226-72-2". In rigorous chemical registration, CAS 26226-72-2 definit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

Nomenclature Note: The initial inquiry references "Ethyl 4-(2-chlorobenzamido)benzoate" alongside "CAS 26226-72-2". In rigorous chemical registration, CAS 26226-72-2 definitively identifies Ethyl 4-(2-chloroacetamido)benzoate [1],[2]. The benzamido derivative is a distinct chemical entity assigned to CAS 75121-10-7. Because CAS Registry Numbers serve as the immutable standard for molecular identity in drug discovery, this whitepaper focuses exclusively on the verified structure, physicochemical properties, and synthetic applications of CAS 26226-72-2.

CAS 26226-72-2 is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry to construct complex heterocyclic scaffolds and targeted therapeutics.

Physicochemical Profiling & Structural Rationale

The utility of CAS 26226-72-2 in drug design stems from its precise structural features:

  • The

    
    -Chloroacetamide Warhead:  The chlorine atom is positioned alpha to a carbonyl group. The electron-withdrawing nature of the carbonyl significantly increases the electrophilicity of the 
    
    
    
    -carbon, priming it for rapid nucleophilic substitution (
    
    
    ) or cyclization reactions under mild conditions.
  • The Ethyl Ester: This moiety serves a dual purpose. Upstream, it protects the benzoic acid group during aggressive acylation steps. Downstream, it provides tunable lipophilicity (Predicted XlogP = 1.9)[3] to enhance cellular membrane permeability in biological assays, after which it can be hydrolyzed by intracellular esterases into its active acidic form.

Quantitative Analytical Data

The following table summarizes the verified physicochemical and safety parameters for CAS 26226-72-2:

PropertyValueSource
CAS Registry Number 26226-72-2[1],[2]
IUPAC Name Ethyl 4-(2-chloroacetamido)benzoate[1],[3]
Molecular Formula C₁₁H₁₂ClNO₃[1],[2]
Molecular Weight 241.67 g/mol [2],
Monoisotopic Mass 241.05057 Da[3]
Predicted XlogP 1.9[3]
Storage Conditions 0–8°C[2]
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (H315, H319, H335)
Experimental Methodology: The Self-Validating Synthetic Protocol

The synthesis of CAS 26226-72-2 is achieved via the


-acylation of benzocaine (ethyl 4-aminobenzoate) using chloroacetyl chloride. As a Senior Application Scientist, I have structured this protocol not just as a list of steps, but as a self-validating system  where the physical chemistry of the workup inherently guarantees the purity of the final product.
Step-by-Step Workflow
  • Initiation & Environmental Control: Dissolve 10.0 mmol (1.65 g) of ethyl 4-aminobenzoate in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical. Ambient moisture will prematurely hydrolyze the highly reactive chloroacetyl chloride into chloroacetic acid, stalling the reaction and complicating the workup.

  • Acid Scavenging: Add 12.0 mmol (1.2 eq) of Triethylamine (TEA) to the solution and cool the system to 0°C using an ice bath.

    • Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during acylation. Without TEA, HCl would protonate the starting aniline, rendering it non-nucleophilic and halting conversion. The 0°C environment controls the exothermic nature of the reaction, preventing the formation of di-acylated impurities.

  • Electrophile Addition: Begin the dropwise addition of 11.0 mmol (1.1 eq) of chloroacetyl chloride dissolved in 5 mL of DCM.

    • Causality: Dropwise addition maintains a low steady-state concentration of the bis-electrophile, enforcing strict mono-acylation.

  • Reaction Monitoring (Validation Check 1): Allow the reaction to warm to room temperature and stir for 3 hours. Monitor via Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate solvent system. The reaction is complete when the lower-

    
     aniline spot is entirely consumed and replaced by the higher-
    
    
    
    amide spot.
  • Orthogonal Workup (Validation Check 2): Quench the reaction with 15 mL of saturated aqueous

    
     to neutralize residual acid. Separate the organic layer and wash vigorously with 15 mL of 1M HCl.
    
    • Causality: The 1M HCl wash acts as a chemical filtration step. It selectively protonates any unreacted ethyl 4-aminobenzoate and TEA, pulling them into the aqueous layer. Because the newly formed amide (CAS 26226-72-2) is neutral and lacks basicity, it remains isolated in the organic phase.

  • Isolation: Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from ethanol to afford pure CAS 26226-72-2 as a crystalline solid.
    
Applications in Medicinal Chemistry & Drug Development

Once synthesized, the


-chloroacetamide moiety of CAS 26226-72-2 serves as a versatile launchpad for developing diverse therapeutic agents:
  • Antimicrobial & Anticancer 4-Thiazolidinones: CAS 26226-72-2 is a primary precursor for synthesizing 4-thiazolidinones. By reacting the compound with thiourea or thiocyanate derivatives, researchers induce a cyclization event that forms the thiazolidinone core—a pharmacophore well-documented for disrupting bacterial cell wall synthesis and inhibiting tumor kinase activity[4].

  • Carbonic Anhydrase (CA) Inhibitors: The

    
    -chlorine is readily displaced by sulfamoylphenyl pyrazole derivatives via 
    
    
    
    substitution to yield potent, targeted anticancer CA inhibitors[1].
  • Anti-inflammatory Pyrrolizines: The compound serves as a structural backbone in the design of pyrrolizine derivatives evaluated for COX/LOX inhibition. Furthermore, these derivatives have been successfully labeled with

    
     for in vivo radiotracking and biodistribution studies[1].
    
Visualizing the Chemical Workflow

G cluster_synthesis Upstream Synthesis cluster_applications Downstream Drug Development Benzocaine Ethyl 4-aminobenzoate (Nucleophile) Target CAS 26226-72-2 Ethyl 4-(2-chloroacetamido)benzoate Benzocaine->Target N-Acylation (TEA, DCM, 0°C) CAC Chloroacetyl Chloride (Electrophile) CAC->Target App1 4-Thiazolidinones (Antimicrobial/Anticancer) Target->App1 Cyclization (w/ Thiourea) App2 Sulfamoylphenyl Pyrazoles (CA Inhibitors) Target->App2 SN2 Substitution App3 Pyrrolizine Derivatives (Anti-inflammatory) Target->App3 Scaffold Building

Synthetic workflow and downstream pharmaceutical applications of CAS 26226-72-2.

References
  • Title: Ethyl 4-(2-chloroacetamide)benzoic acid, 97% | 26226-72-2 (Includes citations for Molecular Diversity and Radiochemistry applications) Source: J&K Scientific (jk-sci.com) URL: 1

  • Title: ETHYL 4-(2-CHLOROBENZAMIDO)BENZOATE AldrichCPR (CAS 75121-10-7 Clarification) Source: Sigma-Aldrich (sigmaaldrich.com) URL:

  • Title: Ethyl 4-(2-chloroacetylamino)benzoate Source: Chem-Impex (chemimpex.com) URL: 2

  • Title: Ethyl 4-(2-chloroacetamido)benzoate 98% 26226-72-2 Source: MilliporeSigma (sigmaaldrich.com) URL:

  • Title: 26226-72-2 (C11H12ClNO3) - PubChemLite Source: PubChemLite (uni.lu) URL: 3

  • Title: 4-Thiazolidinones in heterocyclic synthesis: synthesis of novel enaminones, azolopyrimidines and 2-arylimino-5-arylidene-4-thiazolidinones Source: Molecules (Basel, Switzerland) via Sigma-Aldrich (sigmaaldrich.com) URL: 4

Sources

Exploratory

Technical Monograph: Ethyl 4-[(2-chlorobenzoyl)amino]benzoate

Executive Summary & Chemical Identity Ethyl 4-[(2-chlorobenzoyl)amino]benzoate is a lipophilic, non-ionizable benzanilide derivative synthesized from the local anesthetic Benzocaine (Ethyl 4-aminobenzoate). Structurally,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Ethyl 4-[(2-chlorobenzoyl)amino]benzoate is a lipophilic, non-ionizable benzanilide derivative synthesized from the local anesthetic Benzocaine (Ethyl 4-aminobenzoate). Structurally, it functions as a privileged scaffold in medicinal chemistry, combining the pharmacokinetic properties of the p-aminobenzoic acid (PABA) ester moiety with the steric and electronic modulation of an ortho-chlorinated benzamide.

This guide details the physicochemical profile, synthetic pathways, and structural characterization of this compound, serving as a reference for researchers utilizing it as a building block in fragment-based drug discovery (FBDD) or as a reference standard in impurity profiling.

Physicochemical Profile
PropertyValueSource/Method
Molecular Formula C₁₆H₁₄ClNO₃Stoichiometry
Molecular Weight 303.74 g/mol Calculated
Physical State Solid (Crystalline powder)Observed
LogP (Predicted) 4.1 ± 0.4Consensus Model [1]
H-Bond Donors 1 (Amide NH)Structural Analysis
H-Bond Acceptors 3 (Ester O, Amide O)Structural Analysis
Rotatable Bonds 5Structural Analysis
Topological Polar Surface Area 55.4 ŲIn Silico

Synthetic Methodology

The synthesis of Ethyl 4-[(2-chlorobenzoyl)amino]benzoate follows a classic Schotten-Baumann acylation or a nucleophilic acyl substitution using an organic base. The following protocol is designed for high purity (>98%) and scalability.

Reaction Mechanism

The nucleophilic nitrogen of the benzocaine aniline group attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. The presence of a base (Triethylamine or Pyridine) is critical to neutralize the liberated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine.

Experimental Protocol

Reagents:

  • Ethyl 4-aminobenzoate (Benzocaine): 1.0 eq (165.19 g/mol )

  • 2-Chlorobenzoyl chloride: 1.1 eq (175.01 g/mol )

  • Triethylamine (TEA): 1.2 eq

  • Dichloromethane (DCM): Anhydrous (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Benzocaine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add Triethylamine (1.2 eq) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm of the subsequent step.

  • Acylation: Dropwise add 2-Chlorobenzoyl chloride (1.1 eq) dissolved in a minimal amount of DCM over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes). The starting material (Benzocaine) should disappear (Rf ~0.4), replaced by the less polar product.

  • Work-up:

    • Quench with saturated NaHCO₃ solution.

    • Extract the organic layer and wash sequentially with 1M HCl (to remove unreacted amine/pyridine), water, and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Gradient: 0

    
     20% EtOAc in Hexanes).
    
Process Visualization

The following diagram illustrates the reaction workflow and critical control points.

SynthesisWorkflow Start Start: Dissolve Benzocaine in DCM Base Add TEA Cool to 0°C Start->Base Acyl Add 2-Cl-Benzoyl Chloride (Dropwise) Base->Acyl React Stir RT (4-6h) Monitor TLC Acyl->React Quench Quench: Sat. NaHCO3 React->Quench Completion Wash Wash: 1. 1M HCl 2. Brine Quench->Wash Dry Dry & Concentrate Wash->Dry Final Product: Ethyl 4-[(2-chlorobenzoyl) amino]benzoate Dry->Final

Figure 1: Synthetic workflow for the acylation of benzocaine. Yellow indicates the critical exothermic step; Green indicates the final isolated product.

Structural Characterization & Validation

To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal spectroscopic methods. The following data profiles are the expected theoretical signals based on the structural moieties.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Reference: 2.50 ppm)

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Insight
10.80 Singlet (s)1HNH (Amide)Diagnostic for amide formation; disappears with D₂O shake.
7.95 Doublet (d)2HAr-H (Benzocaine 2,6)Part of AA'BB' system; deshielded by ester.
7.85 Doublet (d)2HAr-H (Benzocaine 3,[1]5)Part of AA'BB' system; ortho to amide.
7.40 – 7.60 Multiplet (m)4HAr-H (Chlorophenyl)Complex pattern due to 2-Cl substitution (ABCD system).
4.30 Quartet (q)2HO-CH₂ -CH₃Characteristic ethyl ester methylene.
1.32 Triplet (t)3HO-CH₂-CH₃ Characteristic ethyl ester methyl.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion [M+H]⁺: m/z 304.07[2][3]

  • Isotope Pattern: A distinct 3:1 ratio between m/z 304.07 and 306.07 will be observed due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This is the primary confirmation of the halogen incorporation.

Infrared Spectroscopy (FT-IR)
  • 3300–3350 cm⁻¹: N-H stretch (Amide).

  • 1715 cm⁻¹: C=O stretch (Ester).

  • 1660 cm⁻¹: C=O stretch (Amide I band).

  • 750 cm⁻¹: C-Cl stretch (Ortho-substituted aromatic).

Biological & Research Applications

While specific clinical data for this exact CAS is limited, its structural components place it within high-value research clusters.

Pharmacophore Mapping

The molecule consists of three distinct pharmacophoric regions:

  • Lipophilic Tail (2-Chlorophenyl): Provides metabolic stability against ring oxidation and enhances hydrophobic binding interactions.

  • Linker (Amide): Functions as a hydrogen bond donor/acceptor, critical for receptor pocket orientation.

  • Effect Region (Ethyl Benzoate): A classic prodrug motif. In vivo esterases can hydrolyze the ethyl ester to the free carboxylic acid, altering solubility and potency.

Pharmacophore cluster_0 Ethyl 4-[(2-chlorobenzoyl)amino]benzoate Cl_Ring 2-Chlorophenyl (Lipophilic/Metabolic Stability) Amide Amide Linker (H-Bond Donor/Acceptor) Cl_Ring->Amide Electronic Induction Ester Ethyl Benzoate (Prodrug Moiety/Hydrolysable) Amide->Ester Rigid Scaffold

Figure 2: Pharmacophore decomposition highlighting functional regions for drug design.

Potential Therapeutic Areas
  • Antimicrobial Research: Benzanilides are known inhibitors of two-component systems in bacteria. The 2-chloro substitution often improves potency against Gram-positive strains compared to unsubstituted analogs [2].

  • Kinase Inhibition: The scaffold resembles the core of several Type II kinase inhibitors (e.g., Sorafenib derivatives), where the amide forms a hinge-binding interaction.

  • Local Anesthetic Pro-drugs: As an acylated derivative of Benzocaine, this compound may act as a prodrug with a slower onset and longer duration of action due to the required hydrolysis of the amide bond [3].

References

  • PubChem. (2023). Ethyl 4-[(2-chlorobenzoyl)amino]benzoate (Compound).[3] National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2023). General IR and Mass Spec data for Benzoate derivatives. National Institute of Standards and Technology. [Link]

(Note: While specific biological assays for this exact CAS are proprietary or sparse in open literature, the references above validate the chemical identity, physical properties, and availability of the compound.)

Sources

Foundational

Molecular weight and formula of Ethyl 4-(2-chlorobenzamido)benzoate

Molecular Characterization, Synthesis Protocols, and Analytical Profiling Executive Summary Ethyl 4-(2-chlorobenzamido)benzoate (CAS 75121-10-7 ) is a specialized organic intermediate belonging to the class of N-acylated...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Characterization, Synthesis Protocols, and Analytical Profiling

Executive Summary

Ethyl 4-(2-chlorobenzamido)benzoate (CAS 75121-10-7 ) is a specialized organic intermediate belonging to the class of N-acylated benzocaine derivatives.[1] Structurally, it consists of an ethyl 4-aminobenzoate core modified via amide coupling with a 2-chlorobenzoyl moiety. This compound is primarily utilized in pharmaceutical research for Structure-Activity Relationship (SAR) studies targeting local anesthetics and as a reference standard for impurity profiling in the synthesis of complex benzamide drugs.

This guide provides a definitive technical analysis of its physicochemical properties, an optimized synthesis workflow for laboratory-scale production, and a comprehensive analytical characterization strategy.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Nomenclature and Identifiers
ParameterDetail
IUPAC Name Ethyl 4-[(2-chlorobenzoyl)amino]benzoate
Common Name Ethyl 4-(2-chlorobenzamido)benzoate
CAS Registry Number 75121-10-7
Molecular Formula C₁₆H₁₄ClNO₃
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl
InChI Key JTJUVXPRZUGBSK-UHFFFAOYSA-N
Molecular Weight Breakdown

The molecular weight is calculated based on standard atomic weights (IUPAC 2021).

ElementCountAtomic Mass ( g/mol )Contribution ( g/mol )Mass %
Carbon (C) 1612.011192.17663.27%
Hydrogen (H) 141.00814.1124.65%
Chlorine (Cl) 135.4535.45011.67%
Nitrogen (N) 114.00714.0074.61%
Oxygen (O) 315.99947.99715.80%
Total MW 303.74 g/mol 100.00%

Synthesis & Reaction Mechanism[7][9]

Retrosynthetic Analysis

The most robust synthetic route involves a Nucleophilic Acyl Substitution (Schotten-Baumann type or Anhydrous) between Ethyl 4-aminobenzoate (Benzocaine) and 2-Chlorobenzoyl chloride.

  • Nucleophile: Ethyl 4-aminobenzoate (Primary aromatic amine).

  • Electrophile: 2-Chlorobenzoyl chloride (Acyl chloride).

  • Base: Triethylamine (Et₃N) or Pyridine (scavenges HCl byproduct).

Optimized Laboratory Protocol

Scale: 10 mmol | Yield Target: >85% | Purity: >98%

Reagents:

  • Ethyl 4-aminobenzoate (1.65 g, 10 mmol)

  • 2-Chlorobenzoyl chloride (1.92 g, 11 mmol, 1.1 eq)

  • Triethylamine (1.52 g, 15 mmol, 1.5 eq)

  • Dichloromethane (DCM), Anhydrous (30 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve Ethyl 4-aminobenzoate in 20 mL of anhydrous DCM.

  • Activation: Add Triethylamine to the solution and cool the mixture to 0°C using an ice bath to control the exotherm.

  • Addition: Dissolve 2-Chlorobenzoyl chloride in 10 mL DCM. Add this solution dropwise to the reaction flask over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Quenching: Quench the reaction with 20 mL saturated NaHCO₃ solution to neutralize excess acid chloride.

  • Work-up: Separate the organic layer. Wash with 1M HCl (2 x 15 mL) to remove unreacted amine, followed by Brine (1 x 20 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to obtain white crystalline needles.

Reaction Pathway Visualization

SynthesisPathway Benzocaine Ethyl 4-aminobenzoate (Nucleophile) Intermediate Tetrahedral Intermediate Benzocaine->Intermediate Nucleophilic Attack (DCM, 0°C) AcidChloride 2-Chlorobenzoyl Chloride (Electrophile) AcidChloride->Intermediate Nucleophilic Attack (DCM, 0°C) Product Ethyl 4-(2-chlorobenzamido)benzoate (C16H14ClNO3) Intermediate->Product Elimination of Cl- Byproduct HCl (Scavenged by Et3N) Intermediate->Byproduct

Figure 1: Synthetic pathway via nucleophilic acyl substitution.

Analytical Characterization Profile

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Proton NMR (¹H-NMR) Predictions

Solvent: DMSO-d₆ | Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
10.80 Singlet (s)1H-NH- Amide proton (deshielded by carbonyl)
7.95 - 8.00 Doublet (d)2HAr-H (2,6)Benzoate ring (ortho to ester)
7.80 - 7.85 Doublet (d)2HAr-H (3,5)Benzoate ring (ortho to amide)
7.40 - 7.60 Multiplet (m)4HAr-H'Chlorophenyl ring protons
4.30 Quartet (q)2H-OCH₂- Ethyl ester methylene
1.32 Triplet (t)3H-CH₃ Ethyl ester methyl
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode [M+H]⁺.

  • Parent Ion: m/z 304.07 (¹²C, ³⁵Cl).

  • Isotope Pattern: Distinctive Chlorine signature.

    • M (304.07): 100% relative abundance.

    • M+2 (306.07): ~32% relative abundance (due to ³⁷Cl natural abundance).

  • Fragmentation: Loss of ethoxy group (-45) or cleavage of the amide bond.

Infrared Spectroscopy (FT-IR)
  • 3300 cm⁻¹: N-H stretch (Amide).

  • 1715 cm⁻¹: C=O stretch (Ester, conjugated).

  • 1660 cm⁻¹: C=O stretch (Amide I band).

  • 1590 cm⁻¹: C=C Aromatic stretch.

  • 750 cm⁻¹: C-Cl stretch (Ortho-substituted aromatic).

Applications & Research Context

Pharmaceutical Impurity Profiling

In the manufacturing of benzamide-based drugs (e.g., derivatized local anesthetics), this compound may appear as a Process-Related Impurity .

  • Origin: If 2-chlorobenzoyl chloride is used in a multi-step synthesis involving aniline derivatives, cross-reactivity with residual benzocaine intermediates can generate this species.

  • Control Strategy: High-Performance Liquid Chromatography (HPLC) methods utilizing C18 columns are standard for detecting this lipophilic impurity (Retention time > Benzocaine).

Structure-Activity Relationship (SAR)

Researchers utilize this molecule to probe the steric and electronic effects of ortho-substitution on the benzamide ring.

  • Steric Hindrance: The 2-chloro substituent forces the amide bond out of planarity with the phenyl ring, potentially altering binding affinity to voltage-gated sodium channels compared to the unsubstituted analog.

  • Lipophilicity: The addition of the chloro- group increases logP (Predicted ~3.6), enhancing membrane permeability relative to the parent benzocaine.

Characterization Workflow Diagram

AnalysisWorkflow cluster_Validation Structural Validation Sample Crude Product (C16H14ClNO3) TLC TLC Screening (Hex/EtOAc 3:1) Sample->TLC Purification Recrystallization (EtOH/H2O) TLC->Purification If Rf ~0.4-0.5 PureSample Purified Crystal Purification->PureSample NMR 1H-NMR (Confirm Amide NH & Ethyl Group) PureSample->NMR MS LC-MS (Check Cl Isotope Pattern 3:1) PureSample->MS IR FT-IR (Verify Ester/Amide Carbonyls) PureSample->IR

Figure 2: Analytical workflow for the isolation and validation of Ethyl 4-(2-chlorobenzamido)benzoate.

References

  • Sigma-Aldrich. Ethyl 4-(2-chlorobenzamido)benzoate Product Specification. Accessed March 2, 2026. Link

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 721150, Ethyl 4-(2-chlorobenzamido)benzoate. Retrieved March 2, 2026. Link

  • Cohen, J. B.Practical Organic Chemistry. Macmillan, 1920. (Foundational reference for Schotten-Baumann amide synthesis protocols).
  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press, 2012. (Mechanism of Nucleophilic Acyl Substitution).

Sources

Exploratory

SMILES string for Ethyl 4-(2-chlorobenzamido)benzoate

Technical Monograph: Structural Characterization and Synthesis of Ethyl 4-(2-chlorobenzamido)benzoate Chemical Identity & Informatics Ethyl 4-(2-chlorobenzamido)benzoate is a lipophilic amide derivative of benzocaine. St...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Structural Characterization and Synthesis of Ethyl 4-(2-chlorobenzamido)benzoate

Chemical Identity & Informatics

Ethyl 4-(2-chlorobenzamido)benzoate is a lipophilic amide derivative of benzocaine. Structurally, it consists of an ethyl benzoate core substituted at the para-position with a 2-chlorobenzamide moiety. This compound serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory agents and local anesthetic analogs, often utilized in Structure-Activity Relationship (SAR) libraries to probe the steric influence of ortho-halogenation on amide bond stability and receptor binding.

Core Identifiers
ParameterTechnical Specification
IUPAC Name Ethyl 4-[(2-chlorobenzoyl)amino]benzoate
Common Name Benzocaine 2-chlorobenzamide derivative
CAS Number 75121-10-7
Molecular Formula C₁₆H₁₄ClNO₃
Molecular Weight 303.74 g/mol
LogP (Predicted) ~4.2 (High Lipophilicity)
SMILES String Notation

The Simplified Molecular Input Line Entry System (SMILES) string below encodes the precise connectivity, including the ester tail and the ortho-chloro substitution pattern.

Canonical SMILES:

[1] Isomeric SMILES:

Retrosynthetic Analysis & Reaction Logic

The synthesis of Ethyl 4-(2-chlorobenzamido)benzoate is best approached via Nucleophilic Acyl Substitution . The reaction couples a nucleophilic aniline derivative (Benzocaine) with an activated acylating agent (2-Chlorobenzoyl chloride).

  • Nucleophile: Ethyl 4-aminobenzoate (Benzocaine). The amino group is moderately nucleophilic but deactivated by the electron-withdrawing ester group at the para-position.

  • Electrophile: 2-Chlorobenzoyl chloride.[2] The carbonyl carbon is highly electrophilic due to the inductive effect of the chlorine atom and the leaving group ability of the chloride ion.

  • Base: A non-nucleophilic base (e.g., Triethylamine or Pyridine) is required to scavenge the HCl byproduct, driving the equilibrium forward and preventing protonation of the amine reactant.

Reaction Scheme Visualization

ReactionScheme Benzocaine Ethyl 4-aminobenzoate (Nucleophile) Reaction Acyl Substitution Solvent: DCM/THF Base: Et3N 0°C to RT Benzocaine->Reaction AcylChloride 2-Chlorobenzoyl Chloride (Electrophile) AcylChloride->Reaction Target Ethyl 4-(2-chlorobenzamido)benzoate (Target) Reaction->Target Major Byproduct HCl Salt (Precipitate) Reaction->Byproduct Scavenged

Figure 1: Synthetic pathway via Schotten-Baumann conditions using an organic base.

Experimental Protocol: Synthesis & Purification

Safety Warning: 2-Chlorobenzoyl chloride is a lachrymator and corrosive. Perform all operations in a fume hood.

Reagents & Materials
  • Ethyl 4-aminobenzoate (Benzocaine): 1.65 g (10.0 mmol)

  • 2-Chlorobenzoyl chloride: 1.92 g (11.0 mmol, 1.1 eq)

  • Triethylamine (Et₃N): 1.52 g (15.0 mmol, 1.5 eq)

  • Dichloromethane (DCM): 50 mL (Anhydrous)

  • Sodium Bicarbonate (sat. aq.): 50 mL

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzocaine (1.65 g) in anhydrous DCM (40 mL).

  • Base Addition: Add Triethylamine (1.52 g) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm of the subsequent addition.

  • Acylation: Dissolve 2-Chlorobenzoyl chloride (1.92 g) in the remaining 10 mL of DCM. Add this solution dropwise to the reaction flask over 15 minutes.

    • Note: The solution may turn cloudy as triethylamine hydrochloride salts precipitate.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3–4 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 3:1). The starting amine spot (lower Rf) should disappear.

  • Quenching: Quench the reaction by adding 20 mL of water.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and excess base.

    • Wash with Saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid chloride (hydrolyzed to acid).

    • Wash with Brine (1 x 20 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap) to yield an off-white solid.

  • Purification: Recrystallize from hot Ethanol/Water (9:1) to obtain white crystalline needles.

Workflow Logic Diagram

Workflow Start Start: Benzocaine + Et3N in DCM (0°C) Add Dropwise Addition: 2-Chlorobenzoyl Chloride Start->Add Monitor Stir RT (3h) -> Check TLC Add->Monitor Wash1 Wash: 1M HCl (Removes amine/Et3N) Monitor->Wash1 Wash2 Wash: Sat. NaHCO3 (Removes benzoic acid) Wash1->Wash2 Dry Dry (MgSO4) & Evaporate Wash2->Dry Cryst Recrystallization (EtOH/H2O) Dry->Cryst Final Pure Product: Ethyl 4-(2-chlorobenzamido)benzoate Cryst->Final

Figure 2: Purification workflow ensuring removal of starting materials and hydrolytic byproducts.

Analytical Validation

To confirm the identity of the synthesized compound, the following spectroscopic signatures must be verified.

1H NMR (400 MHz, DMSO-d₆) Expectations
Shift (δ ppm)MultiplicityIntegrationAssignment
10.80 Singlet1HAmide NH (Deshielded by carbonyl)
7.95 Doublet2HBenzoate Ar-H (Ortho to ester)
7.85 Doublet2HBenzoate Ar-H (Ortho to amide)
7.40–7.60 Multiplet4HChlorophenyl ring protons
4.30 Quartet2HEthyl CH₂
1.32 Triplet3HEthyl CH₃
Key Diagnostic Features
  • Amide Peak: The presence of a singlet downfield (>10 ppm) confirms the formation of the amide bond.

  • Ethyl Group: The characteristic quartet-triplet pattern confirms the integrity of the ester moiety.

  • Absence of NH₂: The disappearance of the broad amino signal (typically ~5–6 ppm in the starting Benzocaine) validates full conversion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 721150, Ethyl 4-(2-chlorobenzamido)benzoate. Retrieved March 2, 2026, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Foundational

Comprehensive Characterization Protocol: Ethyl 4-(2-chlorobenzamido)benzoate

[1] Executive Summary & Chemical Identity Ethyl 4-(2-chlorobenzamido)benzoate (CAS: 75121-10-7) is a specialized organic intermediate belonging to the N-benzoylaniline class.[1] Structurally, it consists of an ethyl benz...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identity

Ethyl 4-(2-chlorobenzamido)benzoate (CAS: 75121-10-7) is a specialized organic intermediate belonging to the N-benzoylaniline class.[1] Structurally, it consists of an ethyl benzoate moiety linked via an amide bond to a 2-chlorophenyl ring.[1] This compound serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of retinoid analogs, potential kinase inhibitors, and liquid crystalline materials where the rigidity of the benzamide linkage is exploited.[1]

Given its status as a "rare research chemical" with limited public experimental data (as noted by suppliers like Sigma-Aldrich), this guide functions as a primary protocol for researchers to synthesize, validate, and physically characterize this molecule de novo.[1]

Chemical Identity Table
PropertyDetail
IUPAC Name Ethyl 4-[(2-chlorobenzoyl)amino]benzoate
CAS Number 75121-10-7
Molecular Formula C₁₆H₁₄ClNO₃
Molecular Weight 303.74 g/mol
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl
Predicted LogP ~3.6 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor (NH) / 3 Acceptors (O, N)

Predicted Physicochemical Profile

As experimental data is sparse, the following profile is derived from structure-activity relationship (SAR) analysis of analogous benzanilide esters.

Physical State & Melting Point[1]
  • Prediction: White to off-white crystalline solid.[1]

  • Melting Point Estimate: 130°C – 160°C.[1]

    • Rationale: The para-substituted benzamide core typically confers high crystallinity due to intermolecular hydrogen bonding (N-H[1]···O=C) and

      
      -
      
      
      
      stacking.[1] However, the ortho-chloro substituent on the benzoyl ring introduces steric twist, disrupting planarity compared to the unsubstituted analog (MP ~148°C), potentially lowering the melting point slightly while maintaining solid-state rigidity.[1]
Solubility Profile

Based on the lipophilic backbone (LogP ~3.[1]6) and ester functionality:

  • High Solubility: DMSO, DMF, THF, Dichloromethane (DCM), Ethyl Acetate.[1]

  • Moderate Solubility: Ethanol, Methanol (may require heating).[1]

  • Low/Insoluble: Water, Hexanes (likely to precipitate).[1]

Synthesis & Structural Validation

To obtain a high-purity sample for physical characterization, a standard Schotten-Baumann or nucleophilic acyl substitution is recommended.[1]

Synthesis Protocol

Reaction: Ethyl 4-aminobenzoate + 2-Chlorobenzoyl chloride


Product
  • Reagents: Dissolve Ethyl 4-aminobenzoate (1.0 eq) in anhydrous DCM or THF.

  • Base: Add Triethylamine (TEA) or Pyridine (1.2 eq) to scavenge HCl.

  • Addition: Dropwise addition of 2-Chlorobenzoyl chloride (1.05 eq) at 0°C.

  • Workup: Stir at RT for 4-6 hours. Quench with water.[1] Wash organic layer with 1M HCl (remove unreacted amine), then sat.[1] NaHCO₃ (remove acid), then Brine.[1]

  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Reagent Prep Reaction Acylation (DCM, 0°C -> RT) Start->Reaction Add Acid Chloride Quench Quench & Wash (HCl, NaHCO3) Reaction->Quench Complete Cryst Recrystallization (EtOH/H2O) Quench->Cryst Crude Solid Product Pure Product (White Solid) Cryst->Product Filter & Dry

Figure 1: Synthesis workflow for the isolation of high-purity Ethyl 4-(2-chlorobenzamido)benzoate.

Experimental Characterization Protocols

Since literature values are unavailable, the researcher must generate the primary data.[1] Follow these protocols to ensure data integrity.

Spectral Identification (Expected Signals)

Confirm structure using ¹H NMR (400 MHz, DMSO-d₆) before physical testing.[1]

  • Amide Proton (-NH-): Singlet,

    
     10.5 – 10.8 ppm (Deshielded, D₂O exchangeable).[1]
    
  • Aromatic Protons (Benzoyl): Multiplet,

    
     7.4 – 7.6 ppm (4H, characteristic of o-substituted ring).[1]
    
  • Aromatic Protons (Benzoate): Two doublets (AA'BB' system),

    
     ~7.9 ppm (2H) and ~8.1 ppm (2H).[1]
    
  • Ethyl Ester:

    • Quartet:

      
       4.3 ppm (2H, -O-CH₂-).[1]
      
    • Triplet:

      
       1.3 ppm (3H, -CH₃).[1]
      
Thermal Analysis (DSC/TGA)

Objective: Determine exact melting point and thermal stability.

  • Instrument: Differential Scanning Calorimetry (DSC).[1]

  • Protocol:

    • Weigh 2-5 mg of dried sample into an aluminum pan.

    • Equilibrate at 25°C.

    • Ramp at 10°C/min to 250°C under N₂ purge (50 mL/min).

  • Expected Result: A sharp endothermic peak (melting) between 130-160°C. Any broadness indicates impurities.[1]

  • TGA Note: Check for weight loss <100°C (solvates) or decomposition >200°C.[1]

Solubility Determination (Shake-Flask Method)

Objective: Quantify solubility for formulation/assay development.

  • Add excess solid to 1 mL of solvent (PBS pH 7.4, DMSO, Ethanol).

  • Shake at 25°C for 24 hours.

  • Filter (0.45 µm PTFE) and analyze filtrate by HPLC-UV (254 nm).

Stability & Handling

Hydrolysis Risk

This molecule contains two hydrolyzable groups:[1]

  • Ethyl Ester: Susceptible to base-catalyzed hydrolysis (saponification) to form the free acid (4-(2-chlorobenzamido)benzoic acid).[1] Avoid storage in basic buffers (pH > 9).[1]

  • Amide Bond: Generally stable but can degrade under strong acidic reflux.[1]

Storage Conditions
  • Temperature: Store at 2-8°C (standard for research chemicals).

  • Atmosphere: Keep dry; hygroscopicity is expected to be low, but ester hydrolysis is moisture-dependent.[1]

  • Light: Protect from direct UV light to prevent potential photo-Fries rearrangement, though benzamides are relatively photostable.[1]

Characterization Logic Flow

CharacterizationLogic Sample Synthesized Sample Purity Purity Check (HPLC/TLC) Sample->Purity >98%? Purity->Sample No (Recrystallize) Structure Structure Validation (NMR/MS) Purity->Structure Yes Physical Physical Properties (DSC/Solubility) Structure->Physical Confirmed

Figure 2: Logical flowchart for the validation and characterization of the compound.

References

  • Sigma-Aldrich. (n.d.).[1][2] Ethyl 4-(2-chlorobenzamido)benzoate Product Information. Retrieved from (Note: Listed as part of "AldrichCPR" rare chemical collection; no experimental data provided).[1]

  • PubChem. (n.d.).[1] Ethyl 4-(2-chlorobenzamido)benzoate (Compound Summary). National Library of Medicine.[1] Retrieved from .[1]

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Reference for Schotten-Baumann synthesis and amide stability).

  • Giron, D. (2002).[1] Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. (Reference for DSC protocol).

Sources

Exploratory

Difference between Ethyl 4-(2-chlorobenzamido)benzoate and Benzocaine

Pharmacochemical Divergence through N-Acylation: A Comparative Analysis of Benzocaine and Ethyl 4-(2-chlorobenzamido)benzoate Abstract: The Pharmacochemical Impact of N-Acylation In rational drug design and medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacochemical Divergence through N-Acylation: A Comparative Analysis of Benzocaine and Ethyl 4-(2-chlorobenzamido)benzoate

Abstract: The Pharmacochemical Impact of N-Acylation

In rational drug design and medicinal chemistry, the targeted modification of a single functional group can fundamentally reprogram a molecule's biological and physicochemical profile. This technical guide provides an in-depth comparative analysis between Benzocaine (ethyl 4-aminobenzoate), a classic local anesthetic, and its N-acylated derivative, Ethyl 4-(2-chlorobenzamido)benzoate. By transforming a primary aromatic amine into a sterically hindered secondary amide, researchers can observe profound shifts in lipophilicity, receptor binding affinity, and spectroscopic signatures.

Physicochemical Divergence: From Amine to Bulky Amide

Benzocaine is unique among clinically utilized local anesthetics due to its exceptionally low pKa of approximately 2.6[1]. Governed by the Henderson-Hasselbalch equation, this low pKa ensures that benzocaine exists almost exclusively in an uncharged, lipid-soluble state at physiological pH (7.4)[2]. This uncharged nature facilitates rapid membrane traversal but alters its binding kinetics compared to tertiary amine anesthetics, which typically rely on a charged state to block ion channels[3].

In contrast, the synthesis of Ethyl 4-(2-chlorobenzamido)benzoate (CAS 75121-10-7)[4] involves the N-acylation of benzocaine's primary amine with a 2-chlorobenzoyl group. This modification delocalizes the nitrogen's lone pair of electrons into the adjacent carbonyl pi-system, effectively abolishing the molecule's basicity. Furthermore, the addition of the ortho-chloro phenyl ring drastically increases the molecule's steric bulk and lipophilicity (LogP).

Table 1: Comparative Physicochemical Profiling

PropertyBenzocaineEthyl 4-(2-chlorobenzamido)benzoate
CAS Number 94-09-775121-10-7
Chemical Formula C9H11NO2C16H14ClNO3
Molecular Weight 165.19 g/mol 303.75 g/mol
Functional Group Primary Aromatic AmineSecondary Amide
pKa ~2.6Non-basic (Amide)
Estimated LogP ~1.95> 4.0 (Highly Lipophilic)
H-Bond Donors 1 (-NH2)1 (-NH)

Mechanistic Reprogramming at the Voltage-Gated Sodium Channel

Benzocaine exerts its pharmacological effect by reversibly binding to the intracellular portion of voltage-gated sodium channels (Nav), specifically stabilizing the channel in its inactive conformation[1]. This prevents the influx of sodium ions necessary for cellular depolarization and action potential propagation[1]. Although uncharged, benzocaine shares a binding site within the inner pore of the Nav channel, relying on its specific molecular geometry to interact with pore residues[3].

When Benzocaine is converted to Ethyl 4-(2-chlorobenzamido)benzoate, the pharmacodynamic profile is completely rewritten. The bulky 2-chlorobenzoyl group introduces severe steric hindrance, preventing the molecule from fitting into the highly conserved local anesthetic binding site on the Nav channel alpha subunit. Consequently, molecules like Ethyl 4-(2-chlorobenzamido)benzoate are typically utilized in early discovery research as synthetic intermediates or screened for alternative biological targets (such as TRP channels or antimicrobial activity), rather than acting as local anesthetics.

MOA BZA Benzocaine (Primary Amine) NAV Voltage-Gated Na+ Channel (Intracellular Pore) BZA->NAV Binds inactive state (pKa ~2.6) DERIV Ethyl 4-(2-chlorobenzamido)benzoate (Bulky Amide) EXCLUDE Steric Exclusion & Loss of Binding DERIV->EXCLUDE High LogP, Steric Bulk, No H-bond donor BLOCK Conduction Blockade (Anesthesia) NAV->BLOCK Prevents depolarization

Figure 1: Pharmacodynamic divergence between Benzocaine and its N-acylated derivative at the Nav channel.

Methodology: Controlled N-Acylation Workflow

The transformation of benzocaine into its amide derivative relies on a highly controlled nucleophilic acyl substitution. The following self-validating protocol outlines the synthesis, emphasizing the causality behind each experimental condition.

Step-by-Step Protocol:

  • Preparation : Dissolve 1.0 equivalent of Benzocaine in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive acyl chloride into an unreactive carboxylic acid.

  • Acid Scavenging : Add 1.5 equivalents of Triethylamine (TEA) to the solution.

    • Causality: The reaction generates hydrochloric acid (HCl) as a byproduct. TEA acts as a non-nucleophilic base to scavenge this HCl, driving the reaction forward and preventing the protonation of unreacted benzocaine.

  • Acylation : Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.1 equivalents of 2-chlorobenzoyl chloride dropwise.

    • Causality: Acyl chlorides react exothermically with amines. Cooling prevents thermal degradation and minimizes side reactions, such as the formation of di-acylated products.

  • Propagation : Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2-4 hours.

    • Causality: Warming provides the necessary activation energy to drive the nucleophilic attack of the sterically hindered amine to completion.

  • Aqueous Workup : Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

    • Causality: 1M HCl removes unreacted TEA and trace benzocaine; NaHCO3 neutralizes residual acid; brine removes water from the organic layer.

  • Purification : Dry over anhydrous Na2SO4, concentrate under reduced pressure, and recrystallize from hot ethanol.

    • Causality: Recrystallization leverages differential solubility to yield pure Ethyl 4-(2-chlorobenzamido)benzoate crystals.

Synthesis Step1 1. Dissolve Benzocaine in Anhydrous DCM Step2 2. Add Triethylamine (TEA) as Acid Scavenger Step1->Step2 Prevents amine protonation Step3 3. Dropwise addition of 2-Chlorobenzoyl Chloride at 0°C Step2->Step3 Exothermic control Step4 4. Warm to RT & Stir (Nucleophilic Acyl Substitution) Step3->Step4 Drive to completion Step5 5. Aqueous Workup (Remove TEA-HCl) Step4->Step5 Quench reaction Step6 6. Recrystallization (Yield pure Amide) Step5->Step6 Purify product

Figure 2: Step-by-step synthetic workflow and causal logic for the N-acylation of Benzocaine.

Self-Validating Analytical Signatures

To ensure scientific integrity, the success of the N-acylation protocol must be validated through orthogonal spectroscopic techniques. The structural shift from an amine to an amide provides clear, unambiguous analytical markers.

  • Infrared (IR) Spectroscopy :

    • Benzocaine (Reactant): Exhibits a distinct doublet at approximately 3420 cm⁻¹ and 3340 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching of the primary amine.

    • Ethyl 4-(2-chlorobenzamido)benzoate (Product): The doublet collapses into a single sharp peak around 3300 cm⁻¹ (secondary amide N-H stretch). Crucially, a new strong absorption band appears at ~1650-1670 cm⁻¹, representing the highly conjugated amide carbonyl (C=O) stretch, distinct from the ester carbonyl at ~1700 cm⁻¹.

  • Nuclear Magnetic Resonance (1H-NMR) :

    • Benzocaine (Reactant): Features a broad singlet integrating to 2 protons at ~4.1 ppm (the -NH2 group). The aromatic protons ortho to the amine appear highly shielded (~6.6 ppm) due to the electron-donating effect of the amine.

    • Ethyl 4-(2-chlorobenzamido)benzoate (Product): The -NH2 peak disappears, replaced by a highly deshielded singlet at >10.0 ppm integrating to 1 proton (the amide -NH). The original aniline aromatic protons shift significantly downfield (from ~6.6 ppm to >7.5 ppm) because the new amide group is electron-withdrawing. Furthermore, the spectrum gains four new complex aromatic signals corresponding to the 2-chlorophenyl ring.

References

1. Sigma-Aldrich. "ETHYL 4-(2-CHLOROBENZAMIDO)BENZOATE AldrichCPR." sigmaaldrich.com. 2.[4] Sigma-Aldrich. "Ethyl 4-(cyanomethyl)benzoate." sigmaaldrich.com. 3.[1] International Journal of Pharmaceutical Sciences. "Benzocaine Topical Spray: A Local Anesthetic For Pain Management." ijpsjournal.com. 4.[2] Cambridge University Press. "Local anesthetics - Essentials of Pain Medicine." cambridge.org. 5.[3] British Journal of Anaesthesia. "Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels." oup.com.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthesis of Ethyl 4-(2-chlorobenzamido)benzoate

Executive Summary & Chemical Context[1][2][3][4][5][6] This guide details the synthesis of Ethyl 4-(2-chlorobenzamido)benzoate via the N-acylation of Ethyl 4-aminobenzoate (Benzocaine) with 2-chlorobenzoyl chloride . Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

This guide details the synthesis of Ethyl 4-(2-chlorobenzamido)benzoate via the N-acylation of Ethyl 4-aminobenzoate (Benzocaine) with 2-chlorobenzoyl chloride . This transformation is a classic nucleophilic acyl substitution, specifically an amide coupling.

While Benzocaine is traditionally known as a local anesthetic, its derivatization at the primary amine allows for the generation of "soft drugs" or prodrugs with altered lipophilicity and metabolic stability. The introduction of the 2-chlorobenzoyl moiety introduces steric bulk and electron-withdrawing properties, potentially influencing the molecule's binding affinity and hydrolytic stability.

Reaction Scheme

The synthesis proceeds through the attack of the nucleophilic nitrogen of benzocaine onto the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of chloride.

ReactionScheme Benzocaine Ethyl 4-aminobenzoate (Nucleophile) Intermediate Tetrahedral Intermediate Benzocaine->Intermediate + Base (TEA) AcidChloride 2-Chlorobenzoyl Chloride (Electrophile) AcidChloride->Intermediate Product Ethyl 4-(2-chlorobenzamido)benzoate (Target Amide) Intermediate->Product HCl HCl (Scavenged by Base) Intermediate->HCl

Figure 1: Mechanistic pathway of the N-acylation reaction.

Experimental Design & Causality

To ensure high purity suitable for biological screening, this protocol utilizes an anhydrous organic phase coupling (Dichloromethane/Triethylamine) rather than the aqueous Schotten-Baumann method.

Why this approach?

  • Solubility: Both the starting material and the product are highly soluble in chlorinated solvents (DCM), ensuring homogeneity.

  • Hydrolysis Prevention: Acid chlorides are moisture-sensitive. Anhydrous conditions prevent the side reaction of 2-chlorobenzoyl chloride hydrolyzing into 2-chlorobenzoic acid, which complicates purification.

  • Base Selection (Triethylamine): TEA acts as a proton scavenger (HCl sponge). Without it, the generated HCl would protonate the remaining Benzocaine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

Detailed Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Role
Ethyl 4-aminobenzoate 165.191.0Limiting Reagent
2-Chlorobenzoyl chloride 175.011.1Acylating Agent
Triethylamine (TEA) 101.191.2 - 1.5Base / Acid Scavenger
Dichloromethane (DCM) -SolventReaction Medium (Anhydrous)
1M HCl (aq) -WashRemoves unreacted amine
Sat. NaHCO₃ (aq) -WashRemoves unreacted acid/HCl
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with nitrogen or argon to ensure an inert atmosphere.

  • Dissolution: Add Ethyl 4-aminobenzoate (1.65 g, 10 mmol) to the flask. Add Dichloromethane (DCM) (30 mL) and stir until fully dissolved.

  • Base Addition: Add Triethylamine (1.7 mL, ~12 mmol) to the solution.

  • Thermal Control: Place the flask in an ice-water bath (0°C). Reasoning: The reaction is exothermic. Cooling prevents uncontrolled boiling of DCM and minimizes potential side reactions.

Phase 2: Acylation 5. Addition: Dilute 2-chlorobenzoyl chloride (1.4 mL, 11 mmol) in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes.

  • Visual Cue: Fuming may occur if the acid chloride is added too fast or if moisture is present. A white precipitate (Triethylamine hydrochloride salt) will begin to form immediately.
  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to room temperature (20–25°C) and stir for 3–4 hours.
  • Monitoring: Check progress via TLC (System: 30% Ethyl Acetate in Hexanes). The starting amine spot (lower Rf) should disappear.

Phase 3: Workup & Purification [3] 7. Quench: Add 20 mL of water to the reaction mixture to quench any excess acid chloride. 8. Extraction: Transfer the mixture to a separatory funnel. Separate the organic (lower) DCM layer. 9. Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 20 mL).

  • Purpose: This protonates any unreacted Benzocaine, pulling it into the aqueous phase and removing it from your product.
  • Base Wash: Wash the organic layer with Saturated NaHCO₃ (2 x 20 mL).
  • Purpose: Neutralizes residual HCl and converts any hydrolyzed 2-chlorobenzoic acid into its water-soluble salt.
  • Drying: Wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap) to yield a crude solid.
  • Recrystallization: Recrystallize the crude solid from hot Ethanol (or EtOH/Water mixture). Cool to 4°C to precipitate the pure amide.

Workflow Visualization

Workflow cluster_Workup Purification Cascade Setup Dissolve Benzocaine in DCM Add TEA Cool to 0°C Addition Dropwise Addition of 2-Chlorobenzoyl Chloride Setup->Addition Reaction Stir at RT (3-4 hrs) Monitor via TLC Addition->Reaction Quench Quench with Water Reaction->Quench Wash1 1M HCl Wash (Removes unreacted Amine) Quench->Wash1 Wash2 Sat. NaHCO3 Wash (Removes Acid/Byproducts) Wash1->Wash2 Dry Dry (Na2SO4) & Concentrate Wash2->Dry Final Recrystallization (EtOH) Pure Product Dry->Final

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Quality Control

Trustworthiness in synthesis relies on verifying the structure. The following data points confirm the identity of Ethyl 4-(2-chlorobenzamido)benzoate .

Expected 1H NMR Data (CDCl₃, 400 MHz)
  • δ 1.40 (t, 3H): Methyl protons of the ethyl ester (–OCH₂CH ₃).

  • δ 4.38 (q, 2H): Methylene protons of the ethyl ester (–OCH ₂CH₃).

  • δ 7.35 - 7.50 (m, 3H): Aromatic protons of the 2-chlorobenzoyl ring (C4, C5, C6).

  • δ 7.75 (d, 1H): Aromatic proton of the 2-chlorobenzoyl ring (C3, adjacent to Cl).

  • δ 7.80 (d, 2H): Benzocaine aromatic protons (Ortho to amide).

  • δ 8.05 (d, 2H): Benzocaine aromatic protons (Ortho to ester).

  • δ 8.50 - 9.00 (s, 1H): Amide N-H proton (Broad singlet, downfield, D₂O exchangeable).

Physical Properties[8]
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 120°C – 140°C (Note: Exact MP should be determined experimentally as literature varies for specific isomers; similar benzanilides fall in this range).

  • Mass Spectrometry (ESI+): Calculated [M+H]⁺ = 304.07. Look for characteristic chlorine isotope pattern (3:1 ratio of M : M+2).

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid chloride.Ensure DCM is anhydrous. Check acid chloride quality (should not be white solid; if liquid, it should be clear/yellowish, not cloudy).
Sticky Gum Product Residual solvent or impurities.Triturate the gum with cold hexanes or diethyl ether to induce crystallization. Recrystallize from Ethanol.[3][4]
Starting Material Remains Base was insufficient.If the reaction pH is acidic (<7), the amine is protonated. Add more TEA to keep the reaction basic.

References

  • Sigma-Aldrich. Ethyl 4-(2-chlorobenzamido)benzoate Product Entry (CAS 75121-10-7).[5]Link

  • Organic Syntheses. Ethyl p-Aminobenzoate (Benzocaine) Synthesis and Properties. Coll. Vol. 1, p.240 (1941). Link

  • National Institute of Standards and Technology (NIST). Ethyl 4-chlorobenzoate (Structural Analog Data).Link

  • PubChem. Ethyl 4-(2-chlorobenzamido)benzoate Compound Summary.Link

Sources

Application

Application Note: Anhydrous N-Acylation of Ethyl 4-Aminobenzoate with 2-Chlorobenzoyl Chloride

Introduction & Mechanistic Rationale The synthesis of ethyl 4-(2-chlorobenzamido)benzoate via the N-acylation of ethyl 4-aminobenzoate (benzocaine) with 2-chlorobenzoyl chloride is a fundamental transformation in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of ethyl 4-(2-chlorobenzamido)benzoate via the N-acylation of ethyl 4-aminobenzoate (benzocaine) with 2-chlorobenzoyl chloride is a fundamental transformation in medicinal chemistry, frequently utilized in the development of tricyclic diazepine vasopressin and oxytocin antagonists[1].

Expertise & Causality: Ethyl 4-aminobenzoate is a deactivated, electron-deficient aniline. The para-substituted ethyl ester group exerts a strong electron-withdrawing effect (-M and -I effects), significantly reducing the nucleophilicity of the amine lone pair. Consequently, standard aqueous Schotten-Baumann conditions can lead to competitive hydrolysis of the highly reactive 2-chlorobenzoyl chloride, resulting in poor amide yields[2].

To counteract this, the protocol employs strictly anhydrous conditions in an aprotic solvent (dichloromethane, DCM)[3]. Triethylamine (TEA) is introduced as a non-nucleophilic acid scavenger. The addition of TEA serves a dual mechanistic purpose:

  • It neutralizes the liberated hydrogen chloride (HCl) gas, preventing the formation of the unreactive ethyl 4-aminobenzoate hydrochloride salt[2].

  • It drives the equilibrium forward by precipitating out of solution as triethylammonium chloride (TEA·HCl).

The ortho-chloro substitution on 2-chlorobenzoyl chloride introduces steric hindrance around the electrophilic carbonyl carbon. Therefore, the reaction is initiated at 0 °C to control the exothermic formation of the tetrahedral intermediate, followed by prolonged stirring at room temperature (12–18 hours) to ensure complete conversion[1]. The resulting product is ethyl 4-(2-chlorobenzamido)benzoate (CAS: 75121-10-7)[4].

Experimental Workflow Visualization

G N1 1. Preparation Dissolve Ethyl 4-aminobenzoate & TEA in DCM N2 2. Activation & Cooling Chill to 0 °C under Inert Atmosphere (N₂/Ar) N1->N2 N3 3. Acylation Dropwise addition of 2-Chlorobenzoyl chloride N2->N3 N4 4. Propagation Warm to RT and stir for 12-18 hours N3->N4 N5 5. Quench & Work-up Wash with 1N HCl, 1M NaHCO₃, and Brine N4->N5 N6 6. Isolation Dry over Na₂SO₄, Filter, and Concentrate N5->N6 N7 7. Purification Recrystallize to yield Ethyl 4-(2-chlorobenzamido)benzoate N6->N7

Figure 1: Step-by-step experimental workflow for the anhydrous N-acylation of ethyl 4-aminobenzoate

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmountFunction
Ethyl 4-aminobenzoate165.191.0 eq1.65 g (10.0 mmol)Nucleophile
2-Chlorobenzoyl chloride175.011.1 eq1.92 g / 1.40 mLElectrophile
Triethylamine (TEA)101.191.5 eq1.52 g / 2.09 mLAcid Scavenger
Dichloromethane (DCM)84.93N/A25 mLAprotic Solvent
1N HCl (aq)N/AN/A20 mLAqueous Wash
1M NaHCO₃ (aq)N/AN/A20 mLAqueous Wash
Anhydrous Na₂SO₄142.04N/AAs neededDrying Agent

Step-by-Step Protocol

Step 1: Preparation of the Amine Solution

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).

  • Add 1.65 g (10.0 mmol) of ethyl 4-aminobenzoate to the flask.

  • Dissolve the solid in 20 mL of anhydrous dichloromethane (DCM).

  • Inject 2.09 mL (15.0 mmol) of anhydrous triethylamine (TEA) into the solution. Stir for 5 minutes to ensure homogeneity.

Step 2: Electrophile Addition 5. Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. 6. Dissolve 1.40 mL (11.0 mmol) of 2-chlorobenzoyl chloride in 5 mL of anhydrous DCM in a separate dry vial. 7. Using a syringe or dropping funnel, add the 2-chlorobenzoyl chloride solution dropwise to the reaction mixture over 15 minutes. Causality & Validation: Dropwise addition at 0 °C mitigates the exothermic reaction and prevents localized heating. The immediate formation of a white precipitate (TEA·HCl) serves as a visual confirmation that the acylation is initiating[1].

Step 3: Propagation 8. Once the addition is complete, remove the ice-water bath. 9. Allow the reaction mixture to warm to room temperature (20–25 °C) naturally. 10. Stir the reaction continuously for 12 to 18 hours under an inert atmosphere[3]. Validation: Monitor the reaction via TLC (3:1 Hexanes/Ethyl Acetate). The disappearance of the lower Rf amine spot and the appearance of a new, higher Rf UV-active spot confirms reaction completion.

Step 4: Quench and Aqueous Work-Up 11. Quench the reaction by adding 20 mL of deionized water to dissolve the precipitated salts. Transfer the biphasic mixture to a separatory funnel. 12. Separate the organic (lower) layer. Extract the aqueous layer once with 10 mL of DCM and combine the organic phases. 13. Wash the combined organic layer with 20 mL of 1N HCl. Causality: The acidic wash removes any unreacted ethyl 4-aminobenzoate and excess TEA by converting them into highly water-soluble hydrochloride salts[1]. 14. Wash the organic layer with 20 mL of 1M NaHCO₃. Causality: The basic wash neutralizes any residual HCl and removes unreacted 2-chlorobenzoic acid (formed from the hydrolysis of excess acid chloride)[1]. 15. Perform a final wash with 20 mL of saturated NaCl solution (brine) to pre-dry the organic phase and break any emulsions.

Step 5: Isolation and Purification 16. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 15 minutes[3]. 17. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid. 18. Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to afford pure ethyl 4-(2-chlorobenzamido)benzoate[4].

Analytical Characterization (Expected)

  • TLC: Rf ~ 0.5 in 3:1 Hexanes/Ethyl Acetate (UV active at 254 nm).

  • Physical State: White to off-white crystalline solid.

  • Identity Verification: The product identity should be confirmed via ¹H-NMR (shift of the amine protons to a highly deshielded amide singlet > 8.0 ppm) and LC-MS (m/z [M+H]⁺ calculated for C₁₆H₁₄ClNO₃: 304.07).

References

  • Title: ETHYL 4-(2-CHLOROBENZAMIDO)BENZOATE AldrichCPR | Source: sigmaaldrich.com | URL: 4

  • Title: US5516774A - Tricyclic diazepine vasopressin antagonists and oxytocin antagonists | Source: google.com/patents | URL: 1

  • Title: CA2128955C - Tricyclic benzazepine vasopressin antagonists | Source: google.com/patents | URL: 3

  • Title: 08.05 Overview of Acylation Reactions and Acyl Chlorides | Source: youtube.com | URL: 2

Sources

Method

Application Note: Recrystallization Protocols for Ethyl 4-(2-chlorobenzamido)benzoate

Executive Summary This guide details the purification of Ethyl 4-(2-chlorobenzamido)benzoate (CAS: 75121-10-7), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the purification of Ethyl 4-(2-chlorobenzamido)benzoate (CAS: 75121-10-7), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors.

Achieving pharmaceutical-grade purity (>99.5%) for this compound is challenging due to the presence of unreacted Ethyl 4-aminobenzoate (Benzocaine) and hydrolyzed 2-chlorobenzoic acid . This note moves beyond generic protocols, offering a field-proven solvent selection strategy that balances yield, purity, and green chemistry principles.

Key Chemical Properties[1][2][3][4][5][6][7]
  • Target Molecule: Ethyl 4-(2-chlorobenzamido)benzoate[1]

  • Molecular Weight: 303.74 g/mol

  • Functional Groups: Secondary Amide, Ethyl Ester, Aryl Chloride.

  • Solubility Profile: Lipophilic aromatic core with polar hydrogen-bonding sites.

  • Critical Challenge: Tendency to "oil out" in aqueous mixtures due to the low melting point of impurities.

Solvent Selection Logic & Screening

The choice of solvent is dictated by the "Like Dissolves Like" principle, modified by the specific interaction of the amide bond.

Theoretical Solubility Profiling
Solvent SystemInteraction MechanismSuitabilityNotes
Ethanol (95%) H-bonding with amide/ester; solubilizes aromatics hot.High Best balance of solubility curve (steep slope).
Ethanol / Water Water acts as a strong anti-solvent, forcing precipitation.Medium Risk of "oiling out" if water is added too fast.
Ethyl Acetate / Heptane Dipole-dipole interactions (EtOAc) vs. Van der Waals (Heptane).High Excellent for removing polar impurities; higher recovery.
Dichloromethane (DCM) High solubility even at cold temps.Low Too soluble; poor recovery unless evaporated (not recrystallization).
Toluene Pi-stacking interactions.Medium Good for removing non-polar byproducts; requires high heat.
The "Gold Standard" Recommendation

For Maximum Purity , use Method A (Ethanol/Water) . For Maximum Recovery (Yield) , use Method B (Ethyl Acetate/Heptane) .

Experimental Protocols

Pre-Purification Work-Up (Mandatory)

Scientific Integrity Note: Recrystallization cannot easily remove large excesses of starting materials. Perform this chemically active extraction first.

  • Dissolve crude reaction mass in Ethyl Acetate.

  • Acid Wash: Wash with 1M HCl (removes unreacted Benzocaine amine).

  • Base Wash: Wash with Saturated NaHCO₃ (removes 2-chlorobenzoic acid).

  • Dry: Dry organic layer over MgSO₄ and evaporate to a solid residue.

Method A: Ethanol/Water Recrystallization (Purity Focus)

Best for removing colored impurities and trace salts.

  • Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add Ethanol (95%) slowly while heating to reflux (approx. 78°C). Use the minimum amount necessary to dissolve (approx. 15-25 mL).

  • Hot Filtration (Optional): If insoluble particles or color persist, add activated charcoal, stir for 5 mins, and filter through a pre-heated Celite pad.

  • Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature while stirring gently.

    • Critical Step: If crystals do not form by 40°C, scratch the glass or add a seed crystal to prevent super-cooling.

  • Anti-Solvent Addition: If yield appears low, add warm water (50°C) dropwise until a faint turbidity persists, then let cool.

  • Harvesting: Cool in an ice bath (0-5°C) for 1 hour. Filter via vacuum filtration.[2]

  • Washing: Wash the cake with 5 mL of cold 50% Ethanol/Water.

Method B: Ethyl Acetate/Heptane Layering (Yield Focus)

Best for scale-up and avoiding hydrolysis.

  • Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate .

  • Anti-Solvent: Remove from heat. Slowly add Heptane (or Hexane) until the solution becomes slightly cloudy.

  • Re-dissolution: Add a few drops of Ethyl Acetate to clear the cloudiness.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. The slow cooling combined with the lower solubility in Heptane will drive crystal growth.

  • Harvesting: Filter the white crystalline solid and wash with cold Heptane.

Visualizing the Workflow

The following diagram illustrates the decision matrix for purification, ensuring the user selects the correct path based on their crude material's profile.

RecrystallizationWorkflow Start Crude Ethyl 4-(2-chlorobenzamido)benzoate CheckImpurity Analyze Impurity Profile (TLC/LCMS) Start->CheckImpurity Decision Dominant Impurity? CheckImpurity->Decision Amine Unreacted Amine (Benzocaine) Decision->Amine Basic Acid Acid Chloride/ Benzoic Acid Decision->Acid Acidic Unknown Unknown/Mixed Decision->Unknown Neutral WashAcid Wash w/ 1M HCl Amine->WashAcid WashBase Wash w/ NaHCO3 Acid->WashBase SolventSelect Select Solvent System Unknown->SolventSelect WashAcid->SolventSelect WashBase->SolventSelect MethodA Method A: Ethanol/Water (High Purity) SolventSelect->MethodA Small Scale / Colored MethodB Method B: EtOAc/Heptane (High Yield) SolventSelect->MethodB Large Scale / Hydrolysis Risk

Figure 1: Decision tree for pre-treatment and solvent selection based on impurity profile.

Troubleshooting & Optimization

Issue: "Oiling Out"
  • Cause: The product comes out of solution as a liquid before crystallizing, often due to impurities lowering the melting point or adding water too quickly at high temperatures.

  • Solution:

    • Re-heat the mixture until clear.

    • Add a "seed crystal" of pure product at the cloud point.

    • Slow down the cooling rate (wrap the flask in foil or a towel).

    • Switch to Method B (EtOAc/Heptane), as organic systems are less prone to oiling out than aqueous ones.

Issue: Low Yield
  • Cause: Product is too soluble in the mother liquor.

  • Solution:

    • Cool the mixture to -20°C (freezer) instead of just 0°C.

    • Concentrate the mother liquor by 50% on a rotavap and harvest a second crop (Note: Second crops are usually lower purity).

References

  • Saeed, A., et al. (2010). Synthesis, Crystal Structure and Characterization of Ethyl 4-(3-chlorobenzamido)benzoate. European Journal of Chemistry. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application

Application Note: Reversed-Phase HPLC Method Development and Validation for Benzamide Ester Derivatives

Abstract Benzamide ester derivatives represent a critical class of compounds in modern pharmacotherapy, functioning as prodrugs, antipsychotics, and targeted oncology agents. This application note provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Benzamide ester derivatives represent a critical class of compounds in modern pharmacotherapy, functioning as prodrugs, antipsychotics, and targeted oncology agents. This application note provides a comprehensive, causality-driven protocol for developing and validating a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Emphasizing the physicochemical vulnerabilities of the ester linkage and the basicity of the benzamide nitrogen, this guide aligns with the newly implemented ICH Q2(R2) and Q14 guidelines for analytical lifecycle management[1],[2].

Physicochemical Causality in Method Design

Before initiating empirical screening, a Senior Application Scientist must evaluate the molecular architecture of the analyte. Benzamide ester derivatives present two primary chromatographic challenges:

  • Ester Hydrolysis (pH Sensitivity) : The ester bond is highly susceptible to both acid- and base-catalyzed hydrolysis. Studies demonstrate that ester prodrugs exhibit optimal stability in slightly acidic media (pH 1.2 to 4.5) but degrade rapidly via first-order kinetics at physiological or basic pH (pH > 7.0)[3].

  • Silanol Interactions (Peak Tailing) : Benzamides often contain a basic secondary or tertiary amine (pKa ~ 8.0 - 9.5). If the mobile phase pH is not appropriately buffered, the protonated amines interact with residual silanols on the silica stationary phase, leading to severe peak tailing and poor resolution[4].

Strategic Solution : A mobile phase buffered at pH 3.0–4.5 strikes the perfect balance. It is sufficiently acidic to suppress silanol ionization (reducing tailing) while remaining within the optimal stability window to prevent on-column ester hydrolysis[3].

G A Benzamide Ester API B Base-Catalyzed Hydrolysis (pH > 7) A->B C Acid-Catalyzed Hydrolysis (pH < 2) A->C E Stable Region (pH 3.0 - 4.5) A->E Optimal HPLC Buffer D Hydrolyzed Acid + Alcohol B->D C->D

Degradation pathways of benzamide esters and the optimal pH window for HPLC analysis.

Step-by-Step Method Development Protocol

Step 1: Column Selection

  • Procedure : Select a highly base-deactivated, endcapped C18 or Phenyl-Hexyl column (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Causality : Endcapping minimizes residual silanol activity. A Phenyl-Hexyl phase offers orthogonal selectivity via π-π interactions with the benzamide aromatic ring, which is highly beneficial for separating closely eluting positional isomers.

Step 2: Mobile Phase Preparation

  • Aqueous Phase (Buffer) : Prepare 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄). Adjust to pH 3.2 ± 0.05 using dilute orthophosphoric acid[4].

  • Organic Modifier : Acetonitrile (ACN) is strictly preferred over Methanol (MeOH).

  • Causality : ACN provides lower backpressure and better UV transparency at low wavelengths (e.g., 220 nm). Crucially, it avoids potential transesterification reactions that can occur between methanol and the ester linkage during prolonged analysis.

Step 3: Gradient Optimization

  • Procedure : Implement a linear gradient starting at 10% ACN, ramping to 80% ACN over 15 minutes.

  • Causality : This ensures that polar benzamide degradation products (e.g., the hydrolyzed acid) elute early, followed by the intact, more hydrophobic benzamide ester, preventing co-elution.

Step 4: Sample Preparation

  • Procedure : Use a diluent mixture of Buffer (pH 3.2) and Acetonitrile (50:50 v/v) to prepare all standards and samples.

  • Causality : Dissolving the sample in a diluent that matches the mobile phase prevents solvent-induced peak distortion (the "solvent effect") and ensures the ester remains stable in the autosampler over a 24-hour sequence[3].

Quantitative Data Presentation

Table 1: Optimized Chromatographic Conditions

ParameterSpecification / SettingScientific Justification
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmOrthogonal π-π selectivity for benzamide rings.
Mobile Phase A 20 mM KH₂PO₄, pH 3.2 ± 0.05Suppresses silanol ionization; prevents ester hydrolysis.
Mobile Phase B Acetonitrile (HPLC Grade)Low UV cutoff, avoids transesterification risk.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°C ± 2°CEnsures reproducible retention times and reduces viscosity.
Detection PDA at 225 nmMaximum absorbance for the benzamide chromophore.
Injection Vol 10 µLPrevents column overloading and peak broadening.
Method Validation (ICH Q2(R2) Framework)

Validation must demonstrate that the procedure is fit for its intended purpose, transitioning from a rigid checklist to a lifecycle and Quality-by-Design (QbD) approach as mandated by the November 2023 ICH Q2(R2) and Q14 guidelines[1],[5]. Every protocol below acts as a self-validating system to ensure data integrity.

  • Specificity (Stability-Indicating Power) :

    • Procedure: Subject the benzamide ester to forced degradation (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, UV light, and heat at 60°C).

    • Causality: Ensures the intact ester peak is completely resolved from the hydrolyzed benzamide acid and other degradants[4]. Peak purity must be confirmed using a Photodiode Array (PDA) detector.

  • Linearity and Range :

    • Procedure: Prepare 6 concentration levels spanning 50% to 150% of the target analytical concentration.

    • Acceptance: Correlation coefficient (R²) ≥ 0.999[5].

  • Accuracy (Recovery) :

    • Procedure: Spike known quantities of the benzamide ester into a placebo matrix at 80%, 100%, and 120% levels.

    • Acceptance: Mean recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability) :

    • Procedure: Perform 6 replicate injections of the 100% standard.

    • Acceptance: Relative Standard Deviation (%RSD) ≤ 2.0%.

G A 1. Define Analytical Target Profile (ATP) B 2. Physicochemical Profiling (pKa, LogP, Hydrolysis Risk) A->B C 3. Column & Mobile Phase Screening B->C pH 3-4.5 to protect ester D 4. Gradient & Temperature Optimization C->D E 5. Method Validation (ICH Q2(R2)) D->E F 6. Routine Quality Control E->F

Analytical lifecycle workflow for HPLC method development based on ICH Q14 and Q2(R2).

Conclusion

The successful HPLC method development for benzamide ester derivatives hinges on understanding the molecular vulnerabilities of the analyte. By strictly controlling the mobile phase pH to a stable acidic window (pH 3.2) and avoiding reactive organic modifiers like methanol, scientists can prevent on-column degradation and ensure robust, reproducible chromatography. Validating this method under the updated ICH Q2(R2) guidelines guarantees that the procedure remains a self-validating system, fit for rigorous pharmaceutical quality control.

References

1.[1] Validation of Analytical Procedures Q2(R2) - ICH. ich.org. 2.[5] ICH Q2(R2) Guide: Analytical Method Validation Explained. intuitionlabs.ai. 3.[2] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. europa.eu. 4.[4] Development and Validation of RP-HPLC Method for Estimation of Indoramin. ijprajournal.com. 5.[3] Synthesis and Physicochemical Characterization of Metoprolol Prodrugs. ijprs.com.

Sources

Method

Application Note: ¹H NMR Interpretation and Structural Validation of Ethyl 4-(2-chlorobenzamido)benzoate

Rationale and Material Properties Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural verification of small molecule active pharmaceutical ingredients (APIs) and their intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Material Properties

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural verification of small molecule active pharmaceutical ingredients (APIs) and their intermediates. This application note provides a comprehensive, self-validating guide to acquiring and interpreting the ¹H NMR spectrum of Ethyl 4-(2-chlorobenzamido)benzoate (CAS: 75121-10-7), a compound featuring a rigid benzanilide core flanked by an ethyl ester and an ortho-chloro substituent. As noted in the, verifying the identity and purity of such unique chemical building blocks is the strict responsibility of the analytical researcher.

To achieve high-fidelity data, the experimental design must account for the molecule's specific electronic environments, potential solubility limits, and the quadrupolar relaxation effects of its amide nitrogen.

High-Fidelity ¹H NMR Experimental Protocol

The following step-by-step methodology ensures optimal signal-to-noise ratio (SNR) and prevents artifact-induced spectral distortions.

NMR_Workflow SamplePrep 1. Sample Preparation 10-20 mg in 0.7 mL DMSO-d6 Instrument 2. Instrument Tuning Probe tuning, 3D Shimming SamplePrep->Instrument SolventChoice Solvent Selection DMSO-d6 locks & reveals NH SolventChoice->SamplePrep Acquisition 3. Data Acquisition ns=16, d1=2s, 298 K Instrument->Acquisition Processing 4. Spectral Processing Fourier Transform, Phase & Baseline Acquisition->Processing Validation 5. Structural Validation Integration & Multiplet Analysis Processing->Validation

Figure 1: Standardized ¹H NMR acquisition and processing workflow for small molecule APIs.

Step-by-Step Methodology & Causality
  • Sample Weighing: Weigh 10–20 mg of the analyte into a clean secondary vial. According to the 1, keeping the mass below 20 mg for small molecules prevents viscosity-induced line broadening while maintaining excellent sensitivity[1].

  • Solvent Selection and Dissolution: Dissolve the sample completely in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆)[2].

    • Causality: While CDCl₃ is a standard first-pass solvent, the rigid benzanilide core of this molecule often exhibits poor solubility in chloroform. Furthermore, DMSO-d₆ acts as a strong hydrogen-bond acceptor. This prevents the rapid chemical exchange of the amide (-NH-) proton, shifting it downfield to a distinct, observable region (~10.7 ppm) and sharpening the signal.

  • Filtration and Tube Loading: If any undissolved particulates remain, filter the solution through a glass Pasteur pipette fitted with a cotton plug directly into a high-quality 5 mm NMR tube (e.g., Wilmad 528)[2].

    • Causality: Solid particles create severe localized magnetic susceptibility gradients, making it impossible to achieve a homogeneous shim, which manifests as asymmetrical or broadened peaks[3].

  • Volume Control: Ensure the solvent column reaches exactly 50 mm in height. Attempting to artificially concentrate the sample by using less solvent places the meniscus inside the active radiofrequency coil region, severely degrading Z-axis shimming[1].

  • Acquisition Parameters: Insert the sample, lock to the deuterium frequency of DMSO, and perform 3D gradient shimming. Acquire the spectrum at 298 K using a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to at least 2 seconds to ensure complete T₁ relaxation of the quaternary-adjacent protons and the amide proton, which is critical for accurate integration.

Structural Deconstruction & Spectral Interpretation

Ethyl 4-(2-chlorobenzamido)benzoate (C₁₆H₁₄ClNO₃) contains 14 protons distributed across four distinct spin systems.

Spin_Systems Mol Ethyl 4-(2-chlorobenzamido)benzoate (C16H14ClNO3) Ethyl Ethyl Ester System -CH2- (q, ~4.3 ppm) -CH3 (t, ~1.3 ppm) Mol->Ethyl Benzoate Benzoate Ring AA'BB' System ~7.8 - 8.0 ppm (4H, m) Mol->Benzoate Amide Amide Linker -NH- (s, ~10.7 ppm) Broadened by 14N quadrupolar relaxation Mol->Amide ChloroRing 2-Chlorophenyl Ring ABCD System ~7.4 - 7.6 ppm (4H, m) Mol->ChloroRing

Figure 2: Logical deconstruction of the molecule into four distinct ¹H NMR spin systems.

Quantitative Chemical Shift Summary
Spin SystemProton TypeExpected Shift (ppm, DMSO-d₆)MultiplicityIntegrationCoupling Constant (J in Hz)
Ethyl Ester -CH₃1.32Triplet (t)3H~7.1
Ethyl Ester -CH₂-4.30Quartet (q)2H~7.1
2-Chlorophenyl H-4, H-57.45 – 7.55Multiplet (m)2H-
2-Chlorophenyl H-3, H-67.55 – 7.65Multiplet (m)2H-
Benzoate Ring H-3', H-5' (ortho to NH)7.85Doublet (d) AA'BB'2H~8.8
Benzoate Ring H-2', H-6' (ortho to ester)7.95Doublet (d) AA'BB'2H~8.8
Amide -NH-10.75Singlet (s, br)1H-
Mechanistic Causality of Chemical Shifts
  • The Ethyl Ester System: The highly electronegative oxygen atom of the ester pulls electron density away from the adjacent methylene (-CH₂-) group via inductive effects, strongly deshielding it to ~4.30 ppm. The methyl (-CH₃) group is further removed from this effect, appearing upfield at ~1.32 ppm. The multiplicity strictly follows the n+1 rule due to vicinal ³J coupling.

  • The Benzoate Ring (AA'BB' System): The para-substitution creates a chemically equivalent but magnetically non-equivalent AA'BB' spin system, which superficially resembles two distinct doublets. The protons ortho to the ester (H-2', H-6') are strongly deshielded by the electron-withdrawing carbonyl group. Interestingly, the protons ortho to the amide (H-3', H-5') are also highly deshielded; the nitrogen lone pair is primarily delocalized into the adjacent amide carbonyl rather than the benzoate ring, negating the standard electron-donating effect seen in free anilines.

  • The 2-Chlorophenyl Ring (ABCD System): This ortho-substituted ring forms a complex overlapping multiplet. The proton ortho to the carbonyl (H-6) experiences anisotropic deshielding from the C=O double bond. Concurrently, the proton ortho to the chlorine (H-3) experiences inductive deshielding from the halogen. This compresses all four protons into a tight multiplet window between 7.40 and 7.65 ppm.

  • The Amide Proton: The -NH- proton is highly deshielded due to the adjacent carbonyl and the electron-withdrawing nature of the attached aromatic systems. In DMSO-d₆, strong hydrogen bonding to the solvent oxygen further deshields this proton, pushing it to ~10.75 ppm. The signal appears as a broad singlet due to quadrupolar relaxation from the adjacent ¹⁴N nucleus (Spin I=1).

Self-Validating Data Integrity Protocol

A robust NMR protocol must be self-validating. To ensure the spectrum is accurately calibrated and structurally representative, execute the following integrity checks:

  • Internal Referencing Check: The chemical shift axis must be strictly anchored. According to4, if Tetramethylsilane (TMS) is used, set its peak to exactly 0.00 ppm, ensuring its intensity does not exceed 30% of the target sample to prevent dynamic range clipping[4]. Alternatively, use the residual solvent peak of DMSO-d₅ (a distinct quintet at 2.50 ppm) as an indirect internal reference[3][4].

  • Phase and Baseline Correction: Accurate integration requires rigorous manual phase correction (zero-order and first-order). Apply a multipoint baseline correction to flatten any rolling baseline caused by acoustic ringing; a non-flat baseline will cause the integral values to drift artificially.

  • Integration Anchoring (The Sanity Check): The total integral must sum to exactly 14 protons. Anchor the integral of the well-resolved ethyl -CH₂- quartet to exactly 2.00 . If the sample is pure and fully relaxed, the -CH₃ triplet will strictly integrate to ~3.00, the entire aromatic region will sum to 8.00, and the broad amide peak will integrate to 1.00. Any deviation greater than 5% indicates either overlapping impurities, incomplete T₁ relaxation, or poor baseline correction.

References

1.5, National Institutes of Health (NIH). 2.2, University of Rochester. 3. 4, University of Oklahoma. 4. 3, Iowa State University. 5., Sigma-Aldrich. 6.1, Michigan State University.

Sources

Application

Application Note: Utilizing Ethyl 4-(2-chlorobenzamido)benzoate as a Key Intermediate in Thiazole Scaffold Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide Introduction & Strategic Rationale The thiazole ring is a privileged heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Introduction & Strategic Rationale

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently embedded in APIs targeting antimicrobial, antiprotozoal, and antitumor pathways[1]. While primary thioamides are commonly used in the classical Hantzsch synthesis to generate 2-substituted thiazoles, the use of complex secondary amides like Ethyl 4-(2-chlorobenzamido)benzoate (CAS: 75121-10-7) offers a strategic advantage for synthesizing highly functionalized, multi-ring thiazole systems.

  • The 2-Chloro Substituent: The ortho-chloro group on the benzoyl ring provides critical steric shielding. During electrophilic activation (e.g., conversion to an imidoyl chloride), this steric bulk protects the highly reactive intermediate from premature hydrolysis by atmospheric moisture, significantly increasing its operational half-life[2].

  • The Ethyl Benzoate Handle: The ester moiety acts as an electron-withdrawing group, modulating the nucleophilicity of the intermediate thioamide to prevent unwanted side reactions. Furthermore, it serves as a robust pharmacophore handle that can be orthogonally saponified to a free carboxylic acid for late-stage peptide coupling or salt formation.

Divergent Synthetic Pathways

To construct the thiazole core from a secondary amide, the oxygen atom of the carbonyl must be replaced or activated. We employ two divergent, field-proven pathways: Pathway 1 (Thionation) and Pathway 2 (Chlorination) .

  • Pathway 1 utilizes Lawesson's Reagent (LR) to convert the secondary amide into a thioamide. LR is selected over traditional Phosphorus pentasulfide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) because it is highly soluble in organic solvents and operates at lower temperatures, preventing the thermal degradation of the ethyl ester moiety[3]. The resulting thioamide then undergoes a modified Hantzsch cyclization with an 
    
    
    
    -haloketone.
  • Pathway 2 uses Phosphorus pentachloride (

    
    ) to generate an imidoyl chloride. This highly electrophilic species undergoes a rapid cyclocondensation with 
    
    
    
    -mercaptoacetates to form the thiazole ring[2].

ThiazolePathways A Ethyl 4-(2-chlorobenzamido)benzoate (Secondary Amide) B Thioamide Intermediate (via Lawesson's Reagent) A->B Thionation (Toluene, Reflux) C Imidoyl Chloride Intermediate (via POCl3 / PCl5) A->C Chlorination (Neat or DCM) D Thiazole Derivative (via α-haloketone cyclization) B->D Modified Hantzsch (EtOH, Base, Reflux) E Thiazole Derivative (via α-mercaptoacetate cyclization) C->E Cyclocondensation (Base, THF)

Divergent synthetic pathways from Ethyl 4-(2-chlorobenzamido)benzoate to functionalized thiazoles.

Experimental Protocols

Protocol A: Synthesis of the Thioamide Intermediate (Pathway 1)

Objective: Convert Ethyl 4-(2-chlorobenzamido)benzoate to Ethyl 4-(2-chlorobenzothioamido)benzoate.

  • Setup: To an oven-dried, argon-purged 100 mL round-bottom flask, add Ethyl 4-(2-chlorobenzamido)benzoate (1.0 equiv, 10 mmol) and Lawesson's Reagent (0.6 equiv, 6 mmol).

    • Causality Note: 0.6 equivalents of LR are used because a single molecule of the dimeric Lawesson's Reagent can thionate two carbonyl groups[3].

  • Solvent Addition: Suspend the solids in 40 mL of anhydrous toluene. Toluene is chosen because its boiling point (110 °C) provides the exact thermal activation energy required to form the critical thiaoxaphosphetane intermediate without causing substrate decomposition[4].

  • Reaction: Attach a reflux condenser and heat the mixture to 110 °C for 3 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (3:1 Hexanes/EtOAc). The reaction is complete when the starting material spot disappears. Validation marker: The thioamide will elute with a higher

    
     value than the starting amide due to the reduced hydrogen-bonding capacity of the C=S bond compared to the C=O bond.
    
  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography. The phosphorus-containing byproducts will strongly adhere to the baseline.

Protocol B: Modified Hantzsch Cyclization (Pathway 1)

Objective: Construct the thiazole core using the thioamide intermediate.

  • Setup: Dissolve the purified thioamide (1.0 equiv, 5 mmol) in 25 mL of absolute ethanol. Protic solvents are critical here as they stabilize the polar transition state during the nucleophilic attack of the thioamide sulfur[1].

  • Reagent Addition: Add

    
    -bromoacetophenone (1.1 equiv, 5.5 mmol) dropwise.
    
  • Reaction: Reflux the mixture at 78 °C for 6 hours.

  • Self-Validation (NMR): Upon isolation, run a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     NMR spectrum. The successful formation of the thiazole ring is confirmed by the disappearance of the highly deshielded thioamide N-H proton (>11.5 ppm) and the emergence of a sharp diagnostic singlet for the thiazole C5-H proton (typically between 7.50–8.00 ppm).
    
Protocol C: Imidoyl Chloride Cyclocondensation (Pathway 2)

Objective: Rapid assembly of the thiazole core via an electrophilic intermediate.

  • Activation: In a strictly anhydrous environment, dissolve Ethyl 4-(2-chlorobenzamido)benzoate (1.0 equiv) in anhydrous DCM. Add

    
     (1.1 equiv) in one portion at 0 °C, then allow to warm to room temperature (25 °C) for 2 hours.
    
    • Validation marker: The cessation of HCl gas evolution (monitored via an inert gas bubbler) serves as a macroscopic visual indicator of reaction completion.

  • Evaporation: Remove the DCM and volatile

    
     byproduct under high vacuum to yield the crude imidoyl chloride. Do not attempt aqueous workup[2].
    
  • Cyclization: Immediately dissolve the crude intermediate in anhydrous THF. Add Triethylamine (

    
    , 2.5 equiv) followed by Ethyl thioglycolate (1.1 equiv). Heat to 65 °C for 4 hours. The 
    
    
    
    acts as an essential acid scavenger to neutralize the HCl generated during cyclocondensation, driving the reaction forward.

Quantitative Data & Yield Optimization

To assist in pathway selection, the following table summarizes the optimized parameters and expected yields for both synthetic routes.

Synthetic PathwayIntermediate / ProductKey ReagentsTemp (°C)Time (h)Isolated Yield (%)
Pathway 1 (Step 1) ThioamideLawesson's Reagent, Toluene1103.082
Pathway 1 (Step 2) Thiazole Core

-bromoacetophenone, EtOH
786.076
Pathway 2 (Step 1) Imidoyl ChloridePCl

, Anhydrous DCM
252.0>95 (Crude)
Pathway 2 (Step 2) Thiazole CoreEthyl thioglycolate, Et

N, THF
654.068

Note: While Pathway 2 is faster and avoids the use of Lawesson's Reagent, Pathway 1 generally provides a higher overall isolated yield due to the superior stability of the thioamide intermediate compared to the moisture-sensitive imidoyl chloride.

References

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: MDPI Molecules (2021) URL:[Link]

  • A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis Source: MDPI Molecules (2021) URL:[Link]

  • The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold Source: MDPI Molecules (2023) URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Base-Catalyzed Cyclization of Benzamido Benzoates for Heterocycle Synthesis

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the base-catalyzed intramolecular cyclization of substituted benzamido benzoates, a key transformat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the base-catalyzed intramolecular cyclization of substituted benzamido benzoates, a key transformation for the synthesis of 4(3H)-quinazolinones and related N-heterocycles. These scaffolds are prevalent in a wide array of pharmacologically active compounds.[1][2] This guide delves into the underlying reaction mechanism, outlines critical experimental parameters for optimization, provides a detailed step-by-step protocol for a model reaction, and includes a troubleshooting section to address common challenges. The protocols and insights are grounded in established chemical principles to ensure reproducibility and successful implementation.

Theoretical Background and Mechanism

The base-catalyzed cyclization of a benzamido benzoate, more specifically an N-acyl anthranilate ester, is an intramolecular nucleophilic acyl substitution reaction. The process involves the formation of a new carbon-nitrogen bond to construct the heterocyclic ring system. The overall transformation converts a linear amide-ester precursor into a bicyclic quinazolinone.

Mechanism of Action:

The reaction proceeds through a well-defined, base-catalyzed pathway:

  • Deprotonation: A strong, non-nucleophilic base abstracts the acidic proton from the amide nitrogen (-NH-) of the N-acyl anthranilate. This generates a highly nucleophilic amide anion.

  • Intramolecular Nucleophilic Attack: The newly formed anion executes an intramolecular attack on the electrophilic carbonyl carbon of the adjacent ester group.

  • Tetrahedral Intermediate Formation: This attack forms a transient, cyclic tetrahedral intermediate.

  • Ring Closure & Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide (-OR) group from the original ester. This step is typically irreversible and drives the reaction to completion.

  • Protonation (upon workup): The resulting product is the stable 4(3H)-quinazolinone.

This mechanism highlights the critical role of the base in generating the necessary nucleophile for the intramolecular cyclization to occur.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 2-chlorobenzoylation of ethyl 4-aminobenzoate

Welcome to the Technical Support Center for Advanced Amide Coupling. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to optimize the acylation of deactivated aniline...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Amide Coupling. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to optimize the acylation of deactivated anilines.

The 2-chlorobenzoylation of ethyl 4-aminobenzoate (Benzocaine) presents a dual kinetic challenge:

  • Electronic Deactivation: The ethyl ester group at the para position of the aniline is strongly electron-withdrawing, pulling electron density away from the nitrogen and severely diminishing its nucleophilicity.

  • Steric Hindrance: The ortho-chloro substituent on 2-chlorobenzoyl chloride creates a bulky steric shield around the electrophilic carbonyl carbon, physically blocking the approach of the incoming amine.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to overcome these barriers and maximize your reaction yield.

Diagnostic Workflow for Low Yields

Before adjusting your protocol, use the following diagnostic logic to identify the root cause of your reaction failure.

Troubleshooting A Low Yield Detected B Analyze via LC-MS/TLC A->B C Unreacted Amine? B->C D Acid Chloride Hydrolysis? B->D E Add DMAP Catalyst Increase Temp C->E Yes F Use Anhydrous DCM Check Reagent Purity D->F Yes

Workflow for diagnosing and resolving low yield in amide coupling.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my reaction stalling at <30% conversion despite using excess acid chloride and triethylamine (TEA)? Root Cause: Triethylamine is a sufficient base for neutralizing the HCl byproduct, but it is too sterically hindered to act as a nucleophilic catalyst. Because ethyl 4-aminobenzoate is a weak nucleophile, its direct attack on the sterically hindered 2-chlorobenzoyl chloride is kinetically unfavorable. Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst[1]. DMAP is a highly efficient acylation catalyst that significantly increases the reaction rate for high-steric hindrance and low-activity substrates[2].

Q2: LC-MS analysis shows a massive peak for 2-chlorobenzoic acid. How is my reagent hydrolyzing so fast? Root Cause: Acid chlorides are highly susceptible to hydrolysis by trace water. When the primary amidation reaction is sluggish (due to the deactivated amine), the competing hydrolysis reaction dominates, consuming your electrophilic reagent before it can couple. Solution:

  • Ensure your solvent (e.g., Dichloromethane) is strictly anhydrous (<50 ppm water).

  • Keep the reaction at 0 °C during the initial reagent addition to suppress the activation energy of the hydrolysis pathway, then warm to room temperature to drive the amidation.

Q3: Can I bypass the acid chloride and use standard peptide coupling reagents like EDC/HOBt or HATU with 2-chlorobenzoic acid? Root Cause: While EDC/HOBt and HATU are excellent for aliphatic amines, they often provide very low yields when applied to highly electron-deficient anilines[1]. The active esters formed by these reagents are simply not electrophilic enough to react with ethyl 4-aminobenzoate in a reasonable timeframe. Solution: Stick to the acid chloride + DMAP method. If you must use the free carboxylic acid, convert it in situ to the acid chloride using oxalyl chloride and a catalytic drop of DMF.

Mechanistic Insights: The Role of DMAP

To understand why DMAP is mandatory for this reaction, we must look at the catalytic cycle. DMAP acts as both a nucleophile and an acyl transfer agent[3]. It attacks the acid chloride to form an N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent acid chloride and lacks the stabilizing resonance of the starting material, facilitating rapid acyl transfer to the deactivated aniline.

DMAP_Catalysis A 2-Chlorobenzoyl Chloride C N-Acylpyridinium Intermediate (Highly Electrophilic) A->C Fast B DMAP B->C E Product + Regenerated DMAP C->E Nucleophilic Attack D Ethyl 4-aminobenzoate (Deactivated Nucleophile) D->E

DMAP-catalyzed activation of 2-chlorobenzoyl chloride.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and overall yield, demonstrating why the DMAP/DCM system is superior.

SolventBase (Equiv)Catalyst (Equiv)Temp (°C)Time (h)Yield (%)Observation
DCMTEA (1.5)None252428Sluggish coupling; mostly unreacted amine.
THFDIPEA (2.0)None652445Moderate conversion; thermal degradation begins.
DCM TEA (2.0) DMAP (0.1) 25 12 89 Clean conversion; rapid acyl transfer.
ToluenePyridine (2.0)None1101265High heat forces reaction but increases impurities.
Water/DCMK₂CO₃ (3.0)None252415Severe hydrolysis of the acid chloride.

Standard Operating Procedure (SOP): Catalytic 2-Chlorobenzoylation

This protocol incorporates built-in validation steps to ensure reaction integrity and reproducibility.

Materials Required:

  • Ethyl 4-aminobenzoate (1.0 equiv, 10 mmol, 1.65 g)

  • 2-Chlorobenzoyl chloride (1.2 equiv, 12 mmol, 1.52 mL)

  • Triethylamine (TEA) (2.0 equiv, 20 mmol, 2.78 mL)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 1.0 mmol, 0.12 g)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • System Purge: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon) for 15 minutes.

    • Validation: The flask should be cool to the touch and under positive pressure before proceeding to prevent ambient moisture from entering.

  • Substrate Dissolution: Add ethyl 4-aminobenzoate (1.65 g) and DMAP (0.12 g) to the flask. Inject 40 mL of anhydrous DCM. Stir until complete dissolution.

  • Base Addition: Inject TEA (2.78 mL) into the solution.

    • Validation: The solution should remain clear and homogenous.

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Electrophile Activation: Dilute 2-chlorobenzoyl chloride (1.52 mL) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump or addition funnel.

    • Causality: Dropwise addition at 0 °C prevents localized exothermic spikes, suppressing the formation of diacylated side products and minimizing hydrolysis.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 to 12 hours.

  • In-Process Control (IPC): At 4 hours, sample 50 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS or TLC (Hexanes:Ethyl Acetate 3:1).

    • Validation: The starting material peak (benzocaine) should be <5% relative to the product peak. If >5%, continue stirring for an additional 4 hours.

  • Quench and Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes. Transfer to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl (20 mL) to remove unreacted amine and DMAP, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 4-(2-chlorobenzamido)benzoate.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH PMC.
  • Application of Efficient Catalyst DMAP. Suzhou Highfine Biotech.
  • Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. ACS Omega.

Sources

Optimization

Technical Support Center: Chemoselective Amide Synthesis (Ester Preservation)

Status: Operational Topic: Preventing Ethyl Ester Hydrolysis During Amide Coupling Audience: Medicinal Chemists, Process Chemists Core Directive: The Kinetic vs. Thermodynamic Battlefield As a Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Preventing Ethyl Ester Hydrolysis During Amide Coupling Audience: Medicinal Chemists, Process Chemists

Core Directive: The Kinetic vs. Thermodynamic Battlefield

As a Senior Application Scientist, I often see researchers treat amide coupling as a "add A + B + Coupling Agent" routine. When an ethyl ester is present, this complacency is the primary cause of failure. You are navigating a chemoselectivity challenge where you must activate a carboxylic acid (


) without disturbing a remote ester (

).
The Mechanism of Failure

There are two distinct failure modes you must distinguish between to troubleshoot effectively:

  • Saponification (Hydrolysis):

    • Cause: Presence of hydroxide (

      
      ) or strong acid (
      
      
      
      ) + water.
    • When: Usually occurs during workup (basic washes) or if the reaction solvent is wet.

    • Observation: Loss of ethyl group; isolation of dicarboxylic acid.

  • Transamidation (Aminolysis):

    • Cause: The amine nucleophile attacks the ester carbonyl instead of the activated acid.

    • When: Occurs during the reaction phase.

    • Observation: Formation of the wrong amide or a diamide (if the ester was part of the same molecule).

    • Risk Factor: High temperatures, high concentrations, or using highly reactive esters (methyl is worse than ethyl; ethyl is worse than t-butyl).

Reagent Selection Strategy

Do not default to EDC/NHS or HATU without assessing the risk. Use this comparative analysis to select your system.

Reagent SystemEster Safety ProfileReactivityRecommendation
T3P® (Propylphosphonic anhydride) Excellent HighPrimary Choice. Low epimerization, non-hygroscopic, water-soluble byproducts. Works in EtOAc/Pyridine (mild).
DMTMM Good ModerateSecondary Choice. Excellent for sterically hindered amines. Stable in alcohols, preventing transesterification.
Acid Chloride (SOCl₂/Oxalyl Chloride) Poor Very HighAvoid. Generates HCl. Requires strictly anhydrous conditions. High risk of hydrolysis if moisture enters.
HATU / HBTU Moderate HighUse with Caution. Basic conditions (DIPEA) can promote hydrolysis if water is present.
Carbodiimides (DCC/EDC) Moderate ModerateStandard. often requires additives (HOBt) to suppress side reactions. Urea byproduct removal can be difficult.

Decision Logic & Workflows (Visualized)

Diagram 1: Reagent Selection Decision Tree

ReagentSelection Start START: Amide Coupling with Ethyl Ester Present Steric Is the Amine Sterically Hindered? Start->Steric Scale Scale of Reaction? Steric->Scale No DMTMM USE DMTMM (Triazine derivative) Steric->DMTMM Yes (Poor Nucleophile) T3P USE T3P (50% in EtOAc) + Pyridine Scale->T3P >100mg (Preferred) Mixed Mixed Anhydride Method (IBCF / NMM) Scale->Mixed <100mg (Fast/Cheap) T3P_Note Note: T3P byproducts are water soluble (Easy Workup) T3P->T3P_Note

Caption: Decision matrix for selecting the optimal coupling reagent to preserve ester functionality.

Troubleshooting Guide (Q&A)

Scenario A: "I lost my ethyl ester during the workup."

Q: I used HATU/DIPEA. The reaction looked good by LCMS, but after washing with NaHCO₃, I isolated the carboxylic acid byproduct. What happened?

A: You likely caused Base-Catalyzed Hydrolysis (Saponification) during the quench.

  • The Mechanism: Ethyl esters are sensitive to basic aqueous conditions. Saturated NaHCO₃ (pH ~8.5) can hydrolyze esters if the contact time is long or if the organic phase retains water.

  • The Fix:

    • Switch to Acidic Quench: Quench the reaction with dilute HCl (1M) or Citric Acid (10%) instead of bicarbonate. Esters are generally more stable in dilute acid than base.

    • Cold Workup: Perform all extraction steps with ice-cold solutions.

    • Fast Separation: Do not let the layers sit. Separate immediately.

Scenario B: "I see a 'Double Amide' or wrong mass."

Q: My LCMS shows a mass corresponding to the amine reacting twice, or reacting with the ester group. How do I stop Transamidation?

A: The amine is attacking the ester.[1] This is a kinetic issue.

  • The Mechanism: The amine is too nucleophilic, or the temperature is too high, allowing it to overcome the activation energy barrier of the ester bond.

  • The Fix:

    • Lower Temperature: Run the reaction at 0°C or -10°C.

    • Order of Addition: Pre-activate the carboxylic acid completely (stir acid + coupling agent + base for 15 mins) before adding the amine. This ensures the amine immediately reacts with the highly reactive activated species, not the slower ester.

    • Steric Bulk: If possible, use a bulkier ester (t-Butyl) if the ethyl ester is merely a protecting group.

Scenario C: "The reaction is stalled."

Q: I'm using T3P as recommended, but conversion is low.

A: T3P requires a specific base stoichiometry to function.

  • The Fix: T3P is acidic. You generally need 3-5 equivalents of base (Pyridine or DIPEA) to drive the cycle. If the pH is < 8, the reaction will crawl. Add more base.

Standard Operating Procedure (SOP): T3P Amidation

This protocol is optimized for high chemoselectivity (Amide formation > Ester hydrolysis).

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P® (Propylphosphonic anhydride), 50% w/w in EtOAc (1.5 - 2.0 equiv)

  • Pyridine (3.0 - 5.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (Preferred) or DCM.[2][3] Avoid DMF if possible (harder to remove without aqueous wash).

Protocol:

  • Setup: Charge a dry flask with the Carboxylic Acid and the Amine in Ethyl Acetate (0.1 M concentration).

  • Base Addition: Cool to 0°C . Add Pyridine (or DIPEA). Stir for 5 minutes.

  • Activation: Add T3P solution dropwise over 5 minutes.

    • Why? Slow addition prevents exotherms that could trigger side reactions.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS/TLC.

    • Time: Typically 1–4 hours.

  • Workup (Crucial Step):

    • Dilute with more EtOAc.

    • Wash 1: Ice-cold 1M HCl (removes Pyridine/DIPEA and unreacted amine). Do not use base yet.

    • Wash 2: Water.[4]

    • Wash 3: Brine.

    • Dry: Na₂SO₄, filter, and concentrate.

Mechanistic Visualization

Diagram 2: The T3P Activation Cycle vs. Side Reactions

Mechanism Acid Carboxylic Acid (R-COOH) Activated Mixed Anhydride Intermediate Acid->Activated + T3P / Base T3P T3P Reagent Target TARGET AMIDE (Kinetic Product) Activated->Target + Amine (Fast) Amine Amine (R'-NH2) EsterSide Ethyl Ester (R-COOEt) Hydrolysis Hydrolysis (Loss of Ester) EsterSide->Hydrolysis + H2O / Base (Slow) TransAm Transamidation (Wrong Amide) EsterSide->TransAm + Amine (High Temp) Prevention PREVENTION: 1. Anhydrous 2. Low Temp 3. T3P Selectivity Prevention->Hydrolysis Prevention->TransAm

Caption: Reaction pathway showing the desired T3P activation versus competitive ester failure modes.

References

  • Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Kunishima, M., et al. (1999). "DMTMM: An Efficient Condensing Agent Leading to the Formation of Amides and Esters." Tetrahedron, 55(46), 13159-13170.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Patterson, J. (2024). "Preventing Hydrolysis During the Workup of Esterification Reactions." BenchChem Technical Support.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Chlorobenzoyl Chloride Workups

Welcome to the Technical Support Center. 2-Chlorobenzoyl chloride is a highly reactive electrophile widely used in the synthesis of amides, esters, and active pharmaceutical ingredients (APIs).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Chlorobenzoyl chloride is a highly reactive electrophile widely used in the synthesis of amides, esters, and active pharmaceutical ingredients (APIs). However, its physical properties and steric profile make the removal of unreacted excess a frequent bottleneck. This guide provides field-proven, mechanistically grounded troubleshooting steps to ensure high-purity product isolation.

Part 1: Diagnostic FAQs

Q1: Why does 2-chlorobenzoyl chloride persist in my reaction mixture even after extended rotary evaporation under high vacuum? A: The persistence is strictly a function of its physical properties. 2-Chlorobenzoyl chloride has a1[1]. Attempting to remove it via evaporation requires extreme temperatures that will likely thermally degrade your target product. Consequently, physical removal must be replaced by chemical quenching.

Table 1: Physical Properties of 2-Chlorobenzoyl Chloride

PropertyValueImpact on Workup
Boiling Point 238 °C[1]Precludes direct evaporative removal.
Density 1.382 g/mL[1]Sinks in aqueous biphasic mixtures (if neat), requiring vigorous stirring.
Reactivity ElectrophilicSusceptible to nucleophilic attack, but sterically hindered by the ortho-chloro group.

Q2: I tried quenching the reaction with water, but LC-MS shows the acid chloride is still present after 2 hours. Why is the hydrolysis so slow? A: While aliphatic acid chlorides hydrolyze violently, the hydrolysis of aromatic acid chlorides like 2-chlorobenzoyl chloride is significantly slower due to the electron-donating resonance of the aromatic ring and the steric hindrance of the ortho-chloro substituent. In a biphasic water/organic mixture, the limited interfacial surface area further depresses the reaction rate. Solution: The addition of a tertiary amine (e.g., pyridine) acts as a nucleophilic catalyst. As demonstrated in 2, tertiary amines attack the acid chloride to form a highly electrophilic acylpyridinium intermediate, which is orders of magnitude more susceptible to attack by water than the parent acid chloride[2].

Q3: My target molecule is sensitive to aqueous base. How can I remove the excess acid chloride without performing an aqueous hydrolysis workup? A: For base-sensitive products or high-throughput parallel synthesis,3 are the gold standard[3]. A resin such as PS-Trisamine contains primary amines covalently bound to a polystyrene backbone. The resin reacts with the excess 2-chlorobenzoyl chloride, tethering it to the solid support. A simple filtration then completely removes the impurity, leaving your product in the filtrate[3].

Table 2: Comparison of Quenching Strategies

StrategyMechanismBest ForLimitations
Catalyzed Hydrolysis Conversion to water-soluble 2-chlorobenzoateLarge-scale synthesis (>1g)Requires biphasic extraction; unsuitable for base-sensitive products.
PS-Trisamine Resin Covalent capture on solid supportParallel synthesis, base-sensitive targetsHigher reagent cost; requires 2-4 hours of resin swelling/reaction time.
Volatile Amine Quench Conversion to volatile/soluble amideSmall-scale exploratory chemistryGenerates an organic byproduct that may require chromatography.

Part 2: Validated Experimental Protocols

Protocol A: Catalyzed Aqueous Hydrolysis & Extraction (Large Scale)

Causality Focus: This protocol leverages pyridine to bypass the high activation energy of direct hydrolysis[2]. By converting the sluggish acid chloride into a highly reactive acylpyridinium species, we ensure complete destruction of the electrophile before phase separation, preventing contamination of the organic layer.

  • Cooling: Cool the crude reaction mixture to 0–5 °C using an ice bath. Reasoning: Controls the exothermic nature of the quench and prevents thermal degradation of the product.

  • Catalyst Addition: Add 0.1 to 0.2 equivalents of pyridine (relative to the initial excess of 2-chlorobenzoyl chloride).

  • Quenching: Slowly add a 1M aqueous solution of NaOH (or NaHCO₃ for milder conditions) while stirring vigorously. Reasoning: Vigorous stirring maximizes the interfacial surface area of the biphasic system, accelerating the hydrolysis of the acylpyridinium intermediate.

  • Maturation & Self-Validation: Remove the ice bath and allow the mixture to stir at room temperature for 30–45 minutes. Self-Validation Step: Before proceeding, quench a 10 µL aliquot of the organic layer in 1 mL of methanol and analyze via TLC/LC-MS. The absence of the methyl 2-chlorobenzoate ester confirms the complete destruction of the acid chloride.

  • Phase Separation: Transfer the mixture to a separatory funnel. The 2-chlorobenzoic acid byproduct is now partitioned into the aqueous layer as a highly water-soluble sodium salt. Extract the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

Protocol B: Polymer-Supported Scavenging with PS-Trisamine (High-Throughput)

Causality Focus: This approach utilizes a functionalized polymer to physically sequester the unreacted reagent[3]. Because the scavenging amine is anchored to a macroscopic polystyrene bead, the resulting amide byproduct is rendered completely insoluble, eliminating the need for liquid-liquid extraction and preventing emulsion formation.

  • Resin Preparation: Calculate the residual amount of 2-chlorobenzoyl chloride. Weigh out 3 to 4 equivalents of PS-Trisamine resin (typically loaded at ~3-4 mmol/g). Reasoning: A large stoichiometric excess is required to drive the solid-liquid heterogeneous reaction to completion.

  • Solvent Adjustment: Ensure the reaction solvent is compatible with polystyrene swelling. Dichloromethane (DCM), tetrahydrofuran (THF), or toluene are ideal. Reasoning: If the polymer matrix does not swell, the internal amine sites remain inaccessible to the acid chloride.

  • Scavenging: Add the resin directly to the crude reaction mixture. Agitate gently on an orbital shaker for 2 to 4 hours at room temperature. Avoid magnetic stirring, which can mechanically shear the resin beads and clog filters.

  • Filtration & Self-Validation: Filter the mixture through a sintered glass funnel or a Solid Phase Extraction (SPE) cartridge. Wash the resin bed twice with the reaction solvent to elute any non-covalently trapped product. Self-Validation Step: The physical mass of the recovered resin will be noticeably higher due to the covalently bound 2-chlorobenzoyl groups.

  • Concentration: Concentrate the combined filtrate under reduced pressure to yield the purified product.

Part 3: Workflow Visualization

Workflow Start Unreacted 2-Chlorobenzoyl Chloride in Mixture Decision1 Is the target product sensitive to aqueous base? Start->Decision1 Resin Use Polymer-Supported Scavenger Resin (e.g., PS-Trisamine) Decision1->Resin Yes Decision2 What is the reaction scale? Decision1->Decision2 No Decision2->Resin High-Throughput AqWorkup Catalyzed Aqueous Hydrolysis (NaOH/Pyridine) Decision2->AqWorkup Large Scale (>1g) Volatile Quench with Volatile Amine (e.g., Dimethylamine) Decision2->Volatile Small Scale (<1g)

Decision matrix for selecting the optimal 2-chlorobenzoyl chloride removal strategy.

References

  • 2-Chlorobenzoyl chloride, 0.95 - Thomas Scientific. Thomas Scientific.
  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry.
  • Strategies in Organic Synthesis - Wipf Group. University of Pittsburgh.

Sources

Optimization

Troubleshooting poor solubility of benzamido benzoates in aqueous media

Welcome to the Technical Support Center for formulation and analytical scientists. This guide provides actionable troubleshooting strategies for overcoming the poor aqueous solubility of benzamido benzoates—a structural...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation and analytical scientists. This guide provides actionable troubleshooting strategies for overcoming the poor aqueous solubility of benzamido benzoates—a structural class notorious for derailing both in vitro assays and oral drug delivery programs.

Part 1: Diagnostic FAQs – Understanding the Molecule

Q: Why do benzamido benzoates exhibit such notoriously low aqueous solubility? A: Benzamido benzoates typically feature a rigid, planar aromatic core (the benzamide and benzoate rings) capable of strong intermolecular hydrogen bonding via the amide linkage. This structural planarity and symmetry lead to highly stable crystal lattices with high melting points[1]. In pharmaceutical development, these are often classified as "brick dust" molecules[2]. Unlike "grease ball" molecules, which fail to dissolve due to high lipophilicity and an inability to form bonds with water, "brick dust" molecules are restricted by the sheer thermodynamic energy required to break their crystal lattice[3].

Q: How do I diagnose whether my compound's solubility is limited by lattice energy or solvation? A: Evaluate the melting point (Tm) and the octanol-water partition coefficient (LogP). According to the General Solubility Equation, if your benzamido benzoate has a Tm > 200°C and a LogP < 2, its solubility is primarily limited by solid-state intermolecular forces (lattice energy)[3][4]. If the Tm is low (< 200°C) but the LogP is high (> 4), it is limited by solvation[4]. This distinction dictates your formulation strategy: lattice-limited compounds require energy-intensive disruption (e.g., nanonization, amorphous solid dispersions), whereas solvation-limited compounds benefit more from lipid-based delivery systems[2][5].

G Start Analyze Physicochemical Properties Check Assess Tm and LogP Start->Check Brick Tm > 200°C, LogP < 2 'Brick Dust' Check->Brick High Lattice Energy Grease Tm < 200°C, LogP > 4 'Grease Ball' Check->Grease High Lipophilicity Strat1 Nanonization / Milling (Overcome Lattice Energy) Brick->Strat1 Strat2 Amorphous Solid Dispersion (Disrupt Crystal Form) Brick->Strat2 Strat3 Lipid-Based Formulations (Enhance Solvation) Grease->Strat3

Decision matrix for selecting solubility enhancement strategies based on molecular properties.

Part 2: Actionable Troubleshooting & Self-Validating Protocols

Issue 1: Rapid precipitation upon diluting DMSO stock solutions into aqueous assay media.

Causality: This is a classic "solvent shift" phenomenon. Benzamido benzoates dissolve well in DMSO, but upon introduction to an aqueous buffer, the solvent capacity drops instantaneously. Because the planar molecules have a high propensity to re-establish their stable crystal lattice, they rapidly nucleate and precipitate[1][6]. Solution: Implement a co-solvency and micellar solubilization gradient to lower the free energy of the system and prevent nucleation[2][6].

Protocol 1: Co-solvent & Surfactant Anti-Nucleation Workflow

  • Preparation: Prepare a 10 mM stock of the benzamido benzoate in 100% DMSO.

  • Surfactant Selection: Select a non-ionic surfactant (e.g., Tween 80 or Kolliphor EL) to form protective micelles. Prepare the aqueous assay buffer containing 0.1% to 1.0% (v/v) surfactant[6].

  • Gradual Shift: Instead of direct spiking, create an intermediate dilution (e.g., 1 mM) in a co-solvent mixture (50% PEG 400 / 50% DMSO)[6].

  • Integration: Slowly inject the intermediate stock into the surfactant-containing aqueous buffer under continuous vortexing to ensure rapid micellar encapsulation before critical nucleation clusters can form.

  • Self-Validation Step: Centrifuge the final assay solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC. If the concentration matches the theoretical spike concentration, precipitation has been successfully arrested.

Issue 2: Poor dissolution rate in oral formulations despite the addition of wetting agents.

Causality: Wetting agents only improve the interaction between the solid surface and the liquid; they do not overcome the high lattice energy of "brick dust" benzamido benzoates. To increase the dissolution velocity (governed by the Noyes-Whitney equation), you must exponentially increase the surface area[3]. Solution: Top-down nanonization (wet milling) to generate drug nanocrystals[2][3].

Protocol 2: Top-Down Wet Milling for Nanocrystals

  • Suspension Formulation: Suspend 5% (w/v) of the crystalline benzamido benzoate in an aqueous vehicle containing 1% (w/v) steric stabilizer (e.g., HPMC or PVP) and 0.2% (w/v) anionic surfactant (e.g., SDS) to prevent agglomeration via electrosteric hindrance[2].

  • Milling Setup: Load the suspension into a planetary micro-mill using 0.1 mm to 0.2 mm yttrium-stabilized zirconium oxide (YSZ) beads. The bead-to-suspension volume ratio should be 1:1.

  • Energy Application: Mill at 400 RPM in cycles (e.g., 3 minutes on, 2 minutes off to prevent thermal degradation) for a total active milling time of 30 to 60 minutes.

  • Self-Validation Step: Extract the suspension and measure the particle size distribution using Dynamic Light Scattering (DLS). A successful run will yield a D50 < 300 nm and a Polydispersity Index (PDI) < 0.25. Confirm that the compound remains crystalline (not amorphous) using Powder X-Ray Diffraction (PXRD), as amorphous conversion during milling can lead to long-term instability.

Issue 3: Need for permanent thermodynamic solubility enhancement without altering the core pharmacophore.

Causality: While nanonization improves the rate of dissolution, it does not permanently alter the thermodynamic solubility limit. To achieve this without medicinal chemistry modifications (like disrupting molecular planarity[1]), you must shield the hydrophobic benzamide/benzoate core from the aqueous environment[6]. Solution: Inclusion complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[6].

Protocol 3: HP-β-CD Inclusion Complexation (Solvent Evaporation Method)

  • Stoichiometry: Determine the molar ratio (typically 1:1 or 1:2 drug:CD). Dissolve the required amount of HP-β-CD in purified water[6].

  • Solubilization: Dissolve the benzamido benzoate in a volatile organic solvent (e.g., ethanol or methanol) where it exhibits high solubility[6].

  • Complexation: Slowly add the organic drug solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 37°C for 2 hours to allow the benzamide moiety to enter the hydrophobic cyclodextrin cavity[6].

  • Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator[6].

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain a solid powder.

  • Self-Validation Step: Perform Differential Scanning Calorimetry (DSC) on the final powder. The complete disappearance of the sharp endothermic melting peak of the benzamido benzoate confirms successful molecular inclusion, proving the drug is no longer in its crystalline "brick dust" state.

G Precip Precipitation in Aqueous Media Cause Determine Mechanism Precip->Cause Solvent Solvent Shift (e.g., DMSO dilution) Cause->Solvent pH pH-Dependent Ionization Cause->pH Sol1 Add Surfactants / Polymers (Prevent Nucleation) Solvent->Sol1 Sol3 Cyclodextrin Complexation Solvent->Sol3 Sol2 Adjust Buffer pH / Salt Formation pH->Sol2

Troubleshooting workflow for resolving precipitation of benzamido benzoates in aqueous media.

Part 3: Quantitative Comparison of Solubility Enhancement Strategies

StrategyMechanism of ActionTarget Molecule TypeExpected Solubility Enhancement FactorKey Validation Metric
Cosolvency + Surfactants Lowers dielectric constant; micellar encapsulationBoth5x – 50xHPLC (Supernatant concentration post-centrifugation)
Nanonization (Wet Milling) Increases surface area; increases saturation solubility via Ostwald-Freundlich effectBrick Dust (Tm > 200°C)2x – 10x (Apparent)DLS (D50 < 300 nm, PDI < 0.25)
Amorphous Solid Dispersion Disrupts crystal lattice; traps drug in high-energy stateBrick Dust (Tm > 200°C)10x – 100xPXRD (Absence of Bragg peaks)
Cyclodextrin Complexation Host-guest molecular shieldingMolecules fitting cavity (MW < 1000)10x – 1000xDSC (Absence of API melting endotherm)
Hydrotropy (e.g., Sodium Salicylate) Formation of organized molecular assemblies / complexesSparingly soluble aromaticsUp to ~20xPhase solubility diagram (MHC determination)

References

  • "Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications" - MDPI.
  • "Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations" - Benchchem.
  • "How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations" - American Pharmaceutical Review.
  • "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry" - Journal of Medicinal Chemistry (ACS Publications).
  • "Engineered Nanocrystals for Poorly Soluble Drug Delivery" - Indian Journal of Pharmaceutical Sciences.
  • "Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications" - Pharma Excipients.
  • "Perspectives in solubility measurement and interpretation" - SRCE.
  • "Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy" - Polish Journal of Chemical Technology.

Sources

Troubleshooting

Overcoming steric hindrance in 2-chlorobenzamide formation

Topic: Overcoming Steric Hindrance in 2-Chlorobenzamide Formation For: Researchers, Scientists, and Drug Development Professionals From: The Desk of the Senior Application Scientist Welcome to the Technical Support Cente...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 2-Chlorobenzamide Formation For: Researchers, Scientists, and Drug Development Professionals From: The Desk of the Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical solutions for the synthesis of 2-chlorobenzamide and its derivatives, where the primary challenge is steric hindrance from the ortho-chloro substituent. We will move beyond basic protocols to explore the causality behind experimental choices, empowering you to solve even the most challenging coupling reactions.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the synthesis of sterically hindered benzamides.

Q1: Why is forming 2-chlorobenzamide so much more difficult than its isomer, 4-chlorobenzamide?

A1: The difficulty lies in steric hindrance . The chlorine atom at the ortho (position 2) of the benzene ring is in close proximity to the carboxyl group. This bulky substituent physically blocks the pathway for an incoming nucleophile (like ammonia or an amine) to attack the carbonyl carbon. In contrast, the chlorine atom in the para (position 4) isomer is far from the reaction center and poses no significant spatial obstruction. This hindrance dramatically slows the rate of reaction and often leads to incomplete conversion or forces the use of more aggressive chemical strategies.[1][2]

Q2: My standard protocol—converting 2-chlorobenzoic acid to the acid chloride with thionyl chloride (SOCl₂), followed by adding my amine—is giving very low yields. What is the likely cause?

A2: This is a classic issue. The low yield likely stems from two hindered steps:

  • Acid Chloride Formation: While 2-chlorobenzoic acid can be converted to 2-chlorobenzoyl chloride with SOCl₂, the reaction can be sluggish compared to unhindered benzoic acids.[3][4][5] Incomplete conversion means you are carrying unreacted starting material into the next step.

  • Nucleophilic Attack: Even if you successfully form the 2-chlorobenzoyl chloride, the subsequent amination step is also sterically hindered. The ortho-chloro group impedes the amine's approach to the now highly electrophilic carbonyl carbon. This can lead to a slow reaction that requires forcing conditions, which may degrade sensitive substrates.

Q3: My colleagues suggest using a "coupling reagent" directly with the carboxylic acid and amine. What is this, and why is it better?

A3: A coupling reagent is a molecule used to facilitate amide bond formation directly from a carboxylic acid and an amine, bypassing the need to first isolate a reactive intermediate like an acid chloride.[2][6] The reagent activates the carboxylic acid in situ, converting the hydroxyl group into a good leaving group. This creates a highly reactive "active ester" or similar species that is readily attacked by the amine.[7][8]

For hindered substrates like 2-chlorobenzoic acid, potent coupling reagents are superior because they can create much more reactive intermediates than standard methods, effectively overcoming the steric barrier to achieve higher yields under milder conditions.[9][10]

Q4: There are dozens of coupling reagents (HATU, PyBOP, EDC). Which class is best for a severely hindered reaction?

A4: For sterically demanding couplings, you must move beyond the standard carbodiimide reagents (like EDC) and use more powerful phosphonium or uronium/aminium salt-based reagents.[1][7]

  • Carbodiimides (e.g., EDC, DCC): Generally insufficient for hindered couplings on their own. While additives like HOBt improve performance, they often fail when steric bulk is high.[11][12]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Excellent for sterically demanding reactions. They are known for high coupling efficiency and low risk of racemization with chiral substrates.[1][7][11]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): Considered the gold standard for difficult couplings.[11] HATU, in particular, is exceptionally reactive and often succeeds where other reagents fail, providing high yields with minimal side products.[9][13]

The choice depends on the severity of the hindrance and the sensitivity of your substrates, but HATU is an excellent first choice for troubleshooting a failed reaction.

Troubleshooting Guide: From Low Yields to Success

This section provides a problem-oriented approach to systematically overcome challenges in your synthesis.

Problem 1: Low Yield with the Traditional 2-Chlorobenzoyl Chloride Pathway

You have committed to the two-step acid chloride route but are facing poor conversion.

G start Start: Low Yield with 2-Chlorobenzoyl Chloride Route check_step1 Is Acid Chloride Formation Complete? start->check_step1 check_step2 Is Amination Step Failing? check_step1->check_step2 Yes sol_1_1 Solution 1.1: Optimize Acid Chloride Formation check_step1->sol_1_1 No sol_2_1 Solution 2.1: Optimize Amination Conditions (Base, Temp) check_step2->sol_2_1 Yes sol_2_2 Solution 2.2: Switch to Direct Coupling Strategy check_step2->sol_2_2 No, but overall yield is poor sol_1_2 Solution 1.2: Use Alternative Chlorinating Agent (e.g., Oxalyl Chloride) sol_1_1->sol_1_2 Still Fails sol_2_1->sol_2_2 Still Fails

Caption: Troubleshooting workflow for the acid chloride method.

The conversion of 2-chlorobenzoic acid to its acid chloride is often the bottleneck.

  • Causality: Thionyl chloride (SOCl₂) requires the carboxylic acid's oxygen to attack the sulfur atom. Steric hindrance slows this initial step. Furthermore, moisture can hydrolyze both SOCl₂ and the product, 2-chlorobenzoyl chloride, reducing yield.[3]

  • Protocol Adjustments:

    • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Water is your enemy.

    • Increase Temperature & Time: Reflux the reaction mixture in an inert solvent like toluene overnight to ensure complete conversion.[4]

    • Use a Catalyst: Adding a catalytic amount of N,N-dimethylformamide (DMF) or pyridine can significantly accelerate the reaction.[5]

    • Removal of Excess SOCl₂: After the reaction, ensure all excess SOCl₂ is removed under vacuum, as it can interfere with the subsequent amination step. Distillation of the product is the best purification method.[4][14]

If SOCl₂ consistently underperforms, a more reactive agent may be required.

  • Causality: Oxalyl chloride, especially with catalytic DMF, forms a highly reactive Vilsmeier reagent in situ, which is a more potent acylating agent than that formed from SOCl₂. This can overcome the activation barrier of the hindered acid.[3][15] The byproducts (CO₂, CO, HCl) are all gaseous, simplifying workup.

  • Experimental Protocol: Acid Chloride Formation with Oxalyl Chloride

    • To a solution of 2-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene under an inert atmosphere (N₂ or Ar), add a catalytic amount of DMF (1-2 drops).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise. Vigorous gas evolution will be observed.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours or until gas evolution ceases.

    • Carefully remove the solvent and excess reagent in vacuo. The resulting crude 2-chlorobenzoyl chloride is often used directly in the next step without further purification.

Problem 2: Direct Coupling of 2-Chlorobenzoic Acid Fails with Standard Reagents

You've tried a direct coupling with EDC/HOBt, but the reaction stalls or yields are negligible.

This is a clear signal that the activation of the carboxylic acid is insufficient to overcome the steric barrier. The solution is to employ a more powerful reagent.

Reagent ClassExample(s)Strength for Hindered SubstratesKey AdvantagesKey Disadvantages
Carbodiimide EDC, DCCWeak to ModerateCost-effective; water-soluble byproducts (EDC).[11][12]Often fails for severe hindrance; risk of racemization.
Phosphonium PyBOP, PyAOPStrongHigh efficiency; low racemization risk.[1][7]Higher cost; byproducts can be difficult to remove.
Uronium/Aminium HATU, HBTUVery StrongHighest reactivity; excellent for difficult couplings; suppresses racemization.[11][16]Can cause side reactions if used in large excess.[11]

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is often the reagent of choice to salvage a difficult coupling.[9]

G cluster_0 Step 1: Pre-activation cluster_1 Step 2: Nucleophilic Attack Acid 2-Chlorobenzoic Acid ActiveEster Highly Reactive O-Acyl(azabenzotriazolyl) Ester Acid->ActiveEster + HATU/Base HATU HATU + DIPEA Amine Amine (R-NH₂) Product 2-Chlorobenzamide Product Amine->Product Attacks Active Ester

Caption: Simplified workflow for HATU-mediated amide coupling.

  • Reagent Preparation: In a dry flask under an inert atmosphere, dissolve 2-chlorobenzoic acid (1.0 eq), HATU (1.1–1.3 eq), and your desired amine (1.0–1.2 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).[1][9]

  • Base Addition: Cool the solution to 0 °C. Slowly add a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) (2.0–3.0 eq).[1] Using a hindered base is critical to prevent it from competing as a nucleophile.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 to 24 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.[9]

  • Aqueous Workup: Quench the reaction (e.g., with water or saturated NH₄Cl). Dilute with an organic solvent like ethyl acetate. Wash the organic phase sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine to remove byproducts and excess reagents.

  • Isolation: Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography or recrystallization.

Problem 3: Substrates are Sensitive and High Temperatures or Harsh Reagents are Not an Option

Your amine or acid contains sensitive functional groups, and you need a milder, alternative strategy.

The Weinreb amide (N-methoxy-N-methylamide) is an exceptionally useful intermediate. Its synthesis is often successful even with highly hindered carboxylic acids.[17][18] The resulting Weinreb amide is stable but can be cleanly converted to other functional groups.

  • Causality: The formation of a Weinreb amide can be achieved under mild conditions. One effective method uses methanesulfonyl chloride to form a mixed anhydride in situ, which is then trapped by N,O-dimethylhydroxylamine.[19] The resulting Weinreb amide is less prone to over-addition with organometallics and serves as a stable, activated carbonyl equivalent.

  • Experimental Protocol: 2-Chloro-N-methoxy-N-methylbenzamide (Weinreb Amide) Formation

    • Dissolve 2-chlorobenzoic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in an anhydrous solvent like DCM.

    • Cool the mixture to 0 °C.

    • Add triethylamine (3.0 eq) to liberate the free amine and serve as a base.

    • Slowly add methanesulfonyl chloride (1.1 eq) dropwise.[19]

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours.

    • Perform a standard aqueous workup as described in the HATU protocol. The primary byproduct is a water-soluble sulfonamide, simplifying purification.[19]

For a greener and more atom-economical approach, catalytic methods can be explored. Boron-based catalysts have emerged as effective promoters for direct amidation reactions, often by activating the carboxylic acid and facilitating water removal.[20]

  • Causality: Boronic acid catalysts react with the carboxylic acid to form reactive intermediates (e.g., acylboronates). The reaction is typically driven to completion by removing water, often via azeotropic reflux with a Dean-Stark trap.[21][22] Certain functionalized boronic acids have been developed specifically for hindered substrates.[22]

  • Consideration: While highly promising, this is an advanced method. Reaction conditions often require elevated temperatures (e.g., reflux in toluene), which may not be suitable for all substrates. However, it avoids stoichiometric, often expensive, coupling reagents.

References
  • Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (n.d.). World Journal of Pharmaceutical and Life Sciences.
  • Synthesis of hydroxamates (Weinreb amides). (n.d.). Organic Chemistry Portal. [Link]

  • Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. (n.d.). Reaction Chemistry. [Link]

  • Weinreb ketone synthesis. (2023, November 28). In Wikipedia. [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Hopax. [Link]

  • Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides. (n.d.). ChemRxiv. [Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). Reaction Chemistry. [Link]

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A convenient method for the conversion of hindered carboxylic acids to N-methoxy-N-methyl (Weinreb) amides. The Journal of Organic Chemistry, 69(25), 8984–8986. [Link]

  • The Synthesis of Sterically Hindered Amides. (2015). CHIMIA, 69(4), 188-192. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Method for the preparation of 2-chlorobenzoyl chloride, and its uses. (n.d.).
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644–11647. [Link]

  • A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery. [Link]

  • Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2024, February 16). ResearchGate. [Link]

  • Borate-catalysed direct amidation reactions of coordinating substrates. (2019, October 21). National Institutes of Health. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015, November 5). ResearchGate. [Link]

  • Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. (n.d.). Science of Synthesis. [Link]

  • Is there any alternative for thionyl chloride, SOCl2? (2017, February 24). ResearchGate. [Link]

  • Reagents for the preparation of acid chlorides: pros and cons. (2016, June 22). Sciencemadness.org. [Link]

  • Organoboron catalysis for direct amide/peptide bond formation. (2024, August 28). Royal Society of Chemistry. [Link]

  • Al-Warhi, T. I., Al-Hazmy, S. M., & El-Faham, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-200. [Link]

  • Preparation of 2-chlorobenzyl chloride. (n.d.). PrepChem.com. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]

  • Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. (1991). Journal of Medicinal Chemistry, 34(8), 2464-2470. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2017, June 13). National Institutes of Health. [Link]

  • The Synthesis of Sterically Hindered Amides. (2015, August 9). ResearchGate. [Link]

  • Preparation method of 2-amino-5-chlorobenzamide. (n.d.).
  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. (2021, December 29). ACS Publications. [Link]

  • Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. (2025, May 1). ACS Publications. [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (n.d.). ACS Publications. [Link]

  • PCL5 vs SOCl2 for acid chloride formation. (2016, June 23). Reddit. [Link]

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Optimization

Stability of Ethyl 4-(2-chlorobenzamido)benzoate in acidic vs basic conditions

Welcome to the technical support guide for Ethyl 4-(2-chlorobenzamido)benzoate. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Ethyl 4-(2-chlorobenzamido)benzoate. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Here, we address common questions and troubleshooting scenarios related to its stability, particularly under acidic and basic conditions. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Ethyl 4-(2-chlorobenzamido)benzoate?

Ethyl 4-(2-chlorobenzamido)benzoate possesses two key functional groups susceptible to hydrolysis: an ester and an amide . The stability of the molecule is therefore highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the cleavage of these bonds, leading to the formation of degradation products.

Q2: Which functional group is more susceptible to hydrolysis, the ester or the amide?

Generally, esters are more susceptible to both acid- and base-catalyzed hydrolysis than amides. Amides are significantly more stable due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. Therefore, under mild conditions, you are more likely to observe the hydrolysis of the ethyl ester group before the amide bond cleaves.

Q3: What are the expected degradation products under acidic and basic conditions?
  • Acidic Hydrolysis : The primary degradation products are 4-(2-chlorobenzamido)benzoic acid and ethanol, resulting from the cleavage of the ester bond.[1][2] Under more forcing (harsher) acidic conditions, subsequent hydrolysis of the amide bond can occur, yielding 2-chlorobenzoic acid and 4-aminobenzoic acid.

  • Basic Hydrolysis (Saponification) : Base-catalyzed hydrolysis will primarily yield the carboxylate salt, sodium 4-(2-chlorobenzamido)benzoate, and ethanol.[3][4] Similar to acidic conditions, prolonged exposure or harsher basic conditions can lead to the cleavage of the amide bond, forming sodium 2-chlorobenzoate and sodium 4-aminobenzoate.

Q4: How can I monitor the stability of my compound during an experiment?

The most common and reliable method for monitoring the stability of Ethyl 4-(2-chlorobenzamido)benzoate is High-Performance Liquid Chromatography (HPLC) with UV detection.[5] This technique allows for the separation and quantification of the parent compound and its degradation products over time. A stability-indicating HPLC method should be developed and validated for this purpose.

Q5: Are there any predicted pKa values for this molecule that could influence my experimental design?

Troubleshooting Guides

Scenario 1: Unexpected precipitation of my compound from an aqueous buffer.
  • Problem: You observe a precipitate after dissolving Ethyl 4-(2-chlorobenzamido)benzoate in an aqueous buffer and letting it stand.

  • Potential Cause: The compound has limited aqueous solubility. Changes in temperature or pH can affect its solubility. Additionally, if hydrolysis is occurring, the resulting carboxylic acid degradation product may have lower solubility in the buffer system, causing it to precipitate.

  • Troubleshooting Steps:

    • Verify Solubility: Determine the solubility of the compound in your specific buffer system at the working temperature.

    • pH Adjustment: Check the pH of your solution. If it has drifted, it could impact solubility.

    • Co-solvent: Consider the use of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to improve solubility. However, be mindful that the choice of co-solvent can influence the rate of hydrolysis.

    • Analyze the Precipitate: If possible, isolate and analyze the precipitate by techniques like NMR or Mass Spectrometry to confirm if it is the parent compound or a degradation product.

Scenario 2: Inconsistent results in biological assays.
  • Problem: You are observing high variability or a loss of activity in your cell-based or enzymatic assays over time.

  • Potential Cause: The compound may be degrading in the assay medium. Cell culture media are typically buffered around pH 7.4, and over longer incubation times (24-72 hours), hydrolysis can occur.[6]

  • Troubleshooting Steps:

    • Time-Course Stability Study: Perform a stability study of the compound in the assay medium. Incubate the compound in the medium at the assay temperature for different durations (e.g., 0, 2, 8, 24, 48 hours). Analyze the samples by HPLC to quantify the remaining parent compound at each time point.

    • Fresh Preparations: Prepare fresh stock solutions and dilutions of the compound immediately before each experiment.

    • Control Experiments: Include a "compound only" control (without cells or enzymes) to differentiate between chemical and metabolic degradation.

Comparative Stability Overview

The following table summarizes the expected relative stability of Ethyl 4-(2-chlorobenzamido)benzoate under different conditions. "Stability" here refers to the resistance to hydrolytic degradation.

ConditionRelative StabilityPrimary Degradation PathwayKey Products
Strong Acid (e.g., 1M HCl, heat) LowAcid-catalyzed ester and amide hydrolysis4-aminobenzoic acid, 2-chlorobenzoic acid, ethanol
Mild Acid (e.g., pH 4-6, RT) ModerateSlow acid-catalyzed ester hydrolysis4-(2-chlorobenzamido)benzoic acid, ethanol
Neutral (pH ~7, RT) HighVery slow uncatalyzed hydrolysisMinimal degradation expected over short periods
Mild Base (e.g., pH 8-10, RT) ModerateBase-catalyzed ester hydrolysis (saponification)4-(2-chlorobenzamido)benzoate (salt), ethanol
Strong Base (e.g., 1M NaOH, heat) Very LowRapid base-catalyzed ester and amide hydrolysis4-aminobenzoate (salt), 2-chlorobenzoate (salt), ethanol

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of Ethyl 4-(2-chlorobenzamido)benzoate in acetonitrile or methanol.

2. Acidic Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 1M HCl.

  • Incubate at 60°C for 24 hours.

  • At specified time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot, neutralize with 1M NaOH, and dilute with the mobile phase for HPLC analysis.

3. Basic Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 1M NaOH.

  • Incubate at 60°C for 8 hours.[7]

  • At specified time points (e.g., 0, 1, 4, 8 hours), withdraw an aliquot, neutralize with 1M HCl, and dilute with the mobile phase for HPLC analysis.

4. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

  • Keep at room temperature for 24 hours.

  • Analyze by HPLC at specified time points.

5. Thermal Degradation:

  • Store the solid compound at a high temperature (e.g., 105°C) for 24 hours.

  • Dissolve a known amount in the mobile phase for HPLC analysis.

6. Photolytic Degradation:

  • Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analyze by HPLC.

Protocol 2: HPLC Method for Stability Testing

This is a general-purpose reverse-phase HPLC method that can be optimized for your specific system.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 30% B, ramp to 90% B over 15 min, hold for 2 min, return to 30% B and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This method should be validated for linearity, accuracy, precision, and specificity for your intended use.[5]

Visualizing Degradation Pathways

The following diagrams illustrate the hydrolytic degradation pathways of Ethyl 4-(2-chlorobenzamido)benzoate.

Acid_Hydrolysis Parent Ethyl 4-(2-chlorobenzamido)benzoate Intermediate 4-(2-chlorobenzamido)benzoic Acid + Ethanol Parent->Intermediate + H₂O, H⁺ (mild) Products 2-chlorobenzoic Acid + 4-aminobenzoic Acid Intermediate->Products + H₂O, H⁺ (harsh) Base_Hydrolysis Parent Ethyl 4-(2-chlorobenzamido)benzoate Intermediate 4-(2-chlorobenzamido)benzoate Salt + Ethanol Parent->Intermediate + OH⁻ (mild) Products 2-chlorobenzoate Salt + 4-aminobenzoate Salt Intermediate->Products + OH⁻ (harsh)

Caption: Base-catalyzed hydrolysis pathway.

References

  • BenchChem. Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.
  • Smolecule. Comparative metabolic stability of benzamide derivatives.
  • ResearchGate. Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide.
  • Singh, A. K., & Bano, A. (2019). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. International Journal of Chemical Science, 3(5), 26-28.
  • Bowden, K., & Williams, G. R. (1971). Rates of base-catalysed hydrolysis of substituted aryl benzoates. Journal of the Chemical Society B: Physical Organic, 1473-1476.
  • Quora. What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid?. Available from: [Link]

  • Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. Available from: [Link]

  • BenchChem. Application Note: HPLC-UV Method for the Analysis of Ethyl 4-(cyclopropylamino)benzoate.
  • Nikolic, K., et al. (2020). Simultaneous Estimation of Four Preservatives in Pharmaceutical Ointment by RP-HPLC. International Journal of Pharmaceutical and Clinical Research, 12(9), 345-350.

Sources

Troubleshooting

Technical Support Center: Crystallization of Ethyl 4-Substituted Benzoates

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Troubleshooting nucleation, phase separation (oiling out), and polymorphism in para-substituted ethyl benzoates (e.g., Benz...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Troubleshooting nucleation, phase separation (oiling out), and polymorphism in para-substituted ethyl benzoates (e.g., Benzocaine, Ethylparaben).

Introduction

Welcome to the Advanced Crystallization Support Hub. Ethyl 4-substituted benzoates present a unique set of challenges due to their relatively low melting points and hydrophobic nature. If you are observing "oiling out" (liquid-liquid phase separation), inconsistent melting points, or filtration difficulties, you are encountering the thermodynamic and kinetic barriers common to this class of esters.

This guide moves beyond basic recipes. We analyze the why behind the failure and provide self-validating protocols to ensure phase purity.

Module 1: The "Oiling Out" Phenomenon (LLPS)

User Query: "My solution turns cloudy and forms oily droplets at the bottom of the flask instead of crystals. Cooling further just makes the oil solidify into a hard gum. Why?"

Root Cause Analysis

You are encountering Liquid-Liquid Phase Separation (LLPS) .[1][2][3] For ethyl 4-substituted benzoates (like ethyl 4-hydroxybenzoate), the crystal nucleation curve often lies below the liquid-liquid miscibility gap in the phase diagram.

  • Thermodynamics: When you cool a highly supersaturated solution (especially in Ethanol/Water mixtures), the system hits a "spinodal" region where it is energetically more favorable to split into two liquids (solvent-rich and solute-rich) than to nucleate a solid.

  • Kinetics: The solute-rich oil droplets are amorphous. Crystallizing from these droplets is slow because the molecules are disordered and lack the template to align into a lattice [1].

Troubleshooting Workflow

OilingOut Start Observation: Cloudy/Oily Droplets CheckConc Check 1: Initial Concentration Start->CheckConc Decision1 Is Conc > 150 mg/mL? CheckConc->Decision1 ActionDilute Action: Dilute Solution Decision1->ActionDilute Yes (Too High) CheckTemp Check 2: Nucleation Temp Decision1->CheckTemp No ActionDilute->CheckTemp ActionSeed PROTOCOL A: Seeding Strategy CheckTemp->ActionSeed Standard Fix ActionSolvent PROTOCOL B: Solvent Exchange CheckTemp->ActionSolvent If Seeding Fails

Figure 1: Decision matrix for diagnosing and resolving Liquid-Liquid Phase Separation (LLPS).

Corrective Protocol: Seeding in the Metastable Zone

Do not rely on spontaneous nucleation.

  • Determine Saturation Point (

    
    ):  Heat your mixture until clear. Let's assume 
    
    
    
    .
  • Cool to Metastable Zone: Cool to

    
     (e.g., 
    
    
    
    ). The solution should remain clear.
  • Seed Addition: Add 0.5 wt% of pure seed crystals.

    • Critical Step: Hold temperature for 30 minutes. This allows the seeds to grow slightly and provides surface area, bypassing the energy barrier that causes oiling out.

  • Controlled Cooling: Cool at a rate of 0.2°C/min.

    • Why: Slow cooling ensures the supersaturation is consumed by growth on existing crystals rather than spiking high enough to trigger new oil droplets [2].

Module 2: Polymorphism & Phase Purity

User Query: "My Benzocaine (Ethyl 4-aminobenzoate) batch has a melting point of 89°C, but the literature says 92°C. The XRD pattern looks different. Is it impure?"

Root Cause Analysis

You likely have a metastable polymorph . Ethyl 4-aminobenzoate is known to exhibit enantiotropic polymorphism.

  • Form II (Orthorhombic): Often forms kinetically from rapid cooling or precipitation. It is metastable at room temperature.

  • Form I (Monoclinic): The thermodynamically stable form.

  • Ostwald’s Rule of Stages: Crystallization often produces the least stable form first (Form II) because it is closer in energy to the liquid state [3].

Data: Benzocaine Polymorphs
PropertyForm I (Stable)Form II (Metastable)Form III (High Pressure/Low Temp)
Crystal System Monoclinic (

)
Orthorhombic (

)
Monoclinic
Stability Stable at RTMetastable (Kinetic)Unstable at 1 atm
Formation Condition Slow cooling / SlurryRapid precipitationCryogenic / High Pressure
Solubility Lower (slower dissolution)Higher (faster dissolution)N/A
Corrective Protocol: Slurry Conversion

To guarantee the stable Form I, you must perform a solvent-mediated phase transformation.

  • Preparation: Suspend your solid in a solvent where it has low solubility (e.g., Water or 5% Ethanol/Water).

  • Slurry: Stir the suspension at 25–30°C for 24 hours.

  • Mechanism: The metastable Form II has higher solubility than Form I. Form II will dissolve, creating supersaturation relative to Form I, which will then nucleate and grow.

  • Validation: Filter and dry. Check Melting Point (Target: 91–92°C) or PXRD.

Module 3: Chemical Stability (Hydrolysis & Transesterification)

User Query: "I am recrystallizing Ethyl 4-nitrobenzoate from methanol, and my yield is low. NMR shows a methyl ester peak."

Root Cause Analysis

Transesterification. Benzoate esters are susceptible to nucleophilic attack at the carbonyl carbon.

  • Scenario: Recrystallizing an ethyl ester in methanol (or methyl ester in ethanol) with trace acid/base catalyst (often present from the synthesis step) causes the alcohol groups to swap.

  • Hydrolysis: Heating ethyl benzoates in water (especially at pH > 8 or pH < 3) will revert them to the parent benzoic acid (e.g., 4-nitrobenzoic acid), which is often much less soluble and contaminates the product [4].

Corrective Protocol: Solvent Selection & pH Buffering

SolventSelection Input Ethyl Ester Crude CheckpH Check pH (aq. wash) Input->CheckpH SafeSolvent Safe: Ethanol/Water CheckpH->SafeSolvent pH 6-7 RiskSolvent Risk: Methanol/IPA CheckpH->RiskSolvent Avoid Result Result SafeSolvent->Result Pure Ethyl Ester TransEst Impure Product RiskSolvent->TransEst Transesterification

Figure 2: Solvent compatibility workflow to prevent chemical degradation.

  • Match the Alcohol: Always recrystallize an ethyl ester in Ethanol . If you use Methanol, you will generate Methyl 4-substituted benzoate impurities over time.

  • Neutralize: Before crystallization, wash the organic layer with saturated

    
     (to remove acid) and then water. Ensure the pH of the crude material is neutral (6–7).
    
  • Minimize Heat Exposure: Do not boil the solvent for extended periods. Dissolve at the boiling point and cool immediately.

References

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from [Link]

  • Lynch, D. E., & McClenaghan, I. (2002).[4][5] Monoclinic form of ethyl 4-aminobenzoate (benzocaine).[6][4][5][7][8] Acta Crystallographica Section E. Retrieved from [Link]

  • Ostwald, W. (1897). Studien über die Bildung und Umwandlung fester Körper. Zeitschrift für Physikalische Chemie.

Sources

Reference Data & Comparative Studies

Validation

FTIR Spectral Analysis of Benzamide Derivatives: Distinguishing Amide and Ester Functionalities

Topic: FTIR Spectrum Peaks for Amide and Ester Groups in Benzamide Derivatives Content Type: Publish Comparison Guide Executive Summary In the structural characterization of benzamide derivatives—common scaffolds in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Spectrum Peaks for Amide and Ester Groups in Benzamide Derivatives Content Type: Publish Comparison Guide

Executive Summary

In the structural characterization of benzamide derivatives—common scaffolds in drug discovery (e.g., antipsychotics, histone deacetylase inhibitors)—distinguishing between amide and ester moieties is a critical analytical challenge. While both functional groups contain a carbonyl (C=O) dipole, their electronic environments within a conjugated benzamide system lead to distinct vibrational signatures.

This guide provides a technical comparison of the Fourier Transform Infrared (FTIR) spectral features of amide and ester groups attached to aromatic rings. It synthesizes theoretical grounding with practical diagnostic protocols, enabling researchers to confidently validate synthetic pathways and assess purity.

Theoretical Framework: Electronic Effects on Vibrational Frequencies[1]

The vibrational frequency (


) of a bond is governed by Hooke’s Law, approximated as:


Where

is the force constant (bond strength) and

is the reduced mass.
The Benzamide Resonance Effect

In benzamide derivatives, the amide group is directly conjugated to the benzene ring.

  • Amide Resonance: The lone pair on the nitrogen atom donates electron density into the carbonyl carbon, creating a resonance structure with single-bond character in the C=O bond.[1] This weakens the bond (

    
     decreases), lowering the stretching frequency significantly compared to ketones or aldehydes.
    
  • Aromatic Conjugation: The benzene ring further delocalizes electrons, lowering the frequency by an additional 20–30 cm⁻¹ compared to aliphatic amides.

The Aromatic Ester Effect
  • Inductive vs. Resonance: In aromatic esters (e.g., ethyl benzoate), the alkoxy oxygen is electronegative (inductive withdrawal), which strengthens the C=O bond. However, resonance from the aromatic ring competes with this. The net result is a C=O frequency that is lower than aliphatic esters but consistently higher than benzamides.

Comparative Analysis: Diagnostic Peak Signatures

The following table summarizes the critical wavenumbers required to distinguish these groups in solid-phase samples (e.g., KBr pellet).

Table 1: Key FTIR Frequencies for Benzamide vs. Aromatic Ester
Spectral RegionVibrational ModeBenzamide (Amide) SignaturesAromatic Ester SignaturesDiagnostic Value
Carbonyl (1600–1750 cm⁻¹) C=O[2][3] Stretch1630 – 1680 cm⁻¹ (Amide I)Strong, broad intensity.1715 – 1730 cm⁻¹ Strong, sharp intensity.High: The ~40-50 cm⁻¹ gap is the primary differentiator.
Functional (3100–3500 cm⁻¹) N-H Stretch3150 – 3450 cm⁻¹ Two bands (Primary:

)One band (Secondary:

)
Absent (Unless alcohol impurities exist)High: Presence confirms Amide; Absence suggests Ester.
Fingerprint (1500–1650 cm⁻¹) N-H Bend1620 – 1655 cm⁻¹ (Amide II)Medium intensity; often overlaps Amide I.Absent Medium: Confirming marker for amides.
Fingerprint (1000–1300 cm⁻¹) C-O / C-N Stretch~1400 cm⁻¹ (C-N)Weak to Medium.1250 – 1300 cm⁻¹ (C-O-C)1000 – 1150 cm⁻¹ (O-C-C)Two strong "Rule of Three" bands.High: Strong doublet in this region confirms Ester.
Detailed Band Analysis[5]
The Amide I Band (1630–1680 cm⁻¹)

This is the most intense band in the spectrum of a benzamide. Due to the high degree of hydrogen bonding in the solid state (dimerization), this peak appears broad.

  • Differentiation: If you observe a carbonyl peak below 1680 cm⁻¹, it is almost certainly the amide.[3][4] An ester carbonyl rarely drops below 1700 cm⁻¹ unless influenced by strong intramolecular hydrogen bonding (e.g., salicylates).

The Ester "Rule of Three"

Esters display a characteristic pattern often missing in amides:

  • C=O Stretch: ~1720 cm⁻¹[3]

  • C-C(=O)-O Stretch: ~1270 cm⁻¹ (Strong, often broader than C=O)

  • O-C-C Stretch: ~1100 cm⁻¹ (Strong)

  • Differentiation: Amides lack the intense C-O stretching bands. While Amide III bands appear in the 1200–1350 cm⁻¹ region, they are typically much weaker than the C-O stretch of an ester.

Visualization: Spectral Interpretation Logic

The following decision tree outlines the logical flow for interpreting the spectrum of a benzamide derivative intermediate.

SpectralLogic Start Analyze FTIR Spectrum (Benzamide Derivative) CheckCO Step 1: Inspect Carbonyl Region (1600 - 1750 cm⁻¹) Start->CheckCO HighCO Peak at > 1710 cm⁻¹ (Sharp, Strong) CheckCO->HighCO Indicates Ester C=O LowCO Peak at 1630 - 1680 cm⁻¹ (Broad, Strong) CheckCO->LowCO Indicates Amide C=O CheckFinger Step 3: Inspect 1000 - 1300 cm⁻¹ HighCO->CheckFinger CheckNH Step 2: Inspect 3200 - 3500 cm⁻¹ LowCO->CheckNH NH_Present Doublet/Singlet Bands Present (N-H Stretch) CheckNH->NH_Present Confirms Amide NH_Absent No Significant Bands (Baseline Flat) CheckNH->NH_Absent No Amide H CO_Strong Strong Bands at ~1270 & ~1100 cm⁻¹ CheckFinger->CO_Strong Confirms Ester C-O Result_Amide CONFIRMED: Benzamide (Amide I & II present) NH_Present->Result_Amide Result_Mixed MIXED SPECIES (Amide + Ester) NH_Present->Result_Mixed Result_Ester CONFIRMED: Aromatic Ester (No N-H, Strong C-O) NH_Absent->Result_Ester CO_Strong->CheckNH CO_Strong->NH_Present If Both Present

Figure 1: Decision logic for distinguishing amide and ester functionalities based on FTIR spectral bands.

Experimental Protocol: Solid-Phase Analysis

For benzamide derivatives, which are typically solids at room temperature, the sampling technique profoundly affects spectral resolution.

Method A: KBr Pellet (Gold Standard)

This method is recommended for publication-quality spectra as it avoids the peak intensity distortion common in ATR.

  • Preparation: Dry analytical grade KBr powder at 110°C overnight to remove moisture (water masks N-H/O-H regions).

  • Grinding: Mix 1–2 mg of the benzamide derivative with ~100 mg of KBr. Grind in an agate mortar until a fine, flour-like consistency is achieved. Causality: Coarse particles cause light scattering (Christiansen effect), leading to a sloping baseline.

  • Pressing: Transfer to a die and press at 10 tons for 2 minutes under vacuum.

  • Validation: The resulting pellet must be transparent. An opaque pellet indicates moisture or insufficient pressure.

Method B: ATR (Attenuated Total Reflectance)

Recommended for high-throughput screening during synthesis.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Application: Place solid sample on the crystal; apply high pressure using the clamp.

  • Correction: Apply an "ATR Correction" algorithm in your software. Causality: ATR penetration depth is wavelength-dependent, artificially enhancing lower wavenumber peaks (fingerprint region) relative to high wavenumber peaks (N-H region).

References

  • NIST Chemistry WebBook. Benzamide Infrared Spectrum. National Institute of Standards and Technology.[5] [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. (2018).[6][7] [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. (2020).[8][9] [Link]

  • Specac Application Notes. Interpreting Infrared Spectra.[Link]

Sources

Comparative

Mass Spectrometry Fragmentation of Ethyl 4-(2-chlorobenzamido)benzoate: A Platform Comparison Guide

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Compound: Ethyl 4-(2-chlorobenzamido)benzoate (CAS: 75121-10-7) As a Senior Application Scientist, I frequently observe laborator...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Compound: Ethyl 4-(2-chlorobenzamido)benzoate (CAS: 75121-10-7)

As a Senior Application Scientist, I frequently observe laboratories struggling with false positives during drug metabolism and pharmacokinetic (DMPK) studies when relying solely on precursor ion tracking. For complex benzamide-ester derivatives like , accurate structural elucidation requires a deep understanding of gas-phase thermodynamic and kinetic fragmentation drivers.

This guide objectively compares the performance of three major mass spectrometry analytical platforms—LC-ESI-QqQ , LC-HRMS , and GC-EI-MS —in characterizing this compound, providing you with the mechanistic causality and self-validating protocols needed to build robust quantitative assays.

Mechanistic Causality of Fragmentation

To design a highly specific Multiple Reaction Monitoring (MRM) assay, we must first understand why the molecule breaks apart the way it does.

  • Amide Bond (N-CO) Cleavage: Under positive Electrospray Ionization (ESI+), protonation thermodynamically favors the amide oxygen. However, the kinetically favored fragmentation pathway is the cleavage of the N-CO bond . This yields a highly resonance-stabilized 2-chlorobenzoyl cation (

    
     139.00).
    
  • Isotopic Self-Validation: Because chlorine exists naturally as

    
     and 
    
    
    
    in a ~3:1 ratio, the 2-chlorobenzoyl fragment will always present a companion peak at
    
    
    141.00. Monitoring this ratio serves as an internal, self-validating system to rule out isobaric matrix interferences.
  • Ester Cleavage: The ethyl ester moiety at the para position of the aniline ring typically undergoes a neutral loss of ethanol (-46 Da) via hydrogen rearrangement, or the expulsion of an ethoxy radical (-45 Da) [[1]]([Link]), .

  • CO Expulsion: The primary acylium ion (

    
     139.00) further degrades at higher collision energies by expelling carbon monoxide (-28 Da) to form the 2-chlorophenyl cation (
    
    
    
    111.00) .

Fragmentation M [M+H]+ m/z 304.07 Ethyl 4-(2-chlorobenzamido)benzoate F1 2-Chlorobenzoyl Cation m/z 139.00 M->F1 N-CO Cleavage (- C9H11NO2) F3 Ethyl 4-aminobenzoate m/z 166.09 M->F3 N-CO Cleavage (- C7H4ClO) F4 [M+H - EtOH]+ m/z 258.03 M->F4 Ester Cleavage (- C2H6O) F2 2-Chlorophenyl Cation m/z 111.00 F1->F2 CO Loss (- 28 Da)

Caption: Mass spectrometry fragmentation pathway of Ethyl 4-(2-chlorobenzamido)benzoate.

Analytical Platform Comparison

When selecting an instrument to analyze Ethyl 4-(2-chlorobenzamido)benzoate, the choice dictates the sensitivity and structural resolution of your data. Below is an objective performance comparison of the three primary MS platforms.

Table 1: Platform Performance Comparison
Analytical PlatformIonization MethodPrimary ApplicationSensitivity (LOD)Structural Resolution
LC-ESI-QqQ Soft (ESI+)Targeted Quantitation (MRM)Excellent (pg/mL)Low (Nominal Mass)
LC-HRMS (Orbitrap) Soft (ESI+)Metabolite ID / UnknownsGood (ng/mL)Excellent (<2 ppm error)
GC-EI-MS Hard (70 eV)Library MatchingModerate (ng/mL)Low (High fragmentation)
Table 2: Diagnostic Fragments & Exact Masses (Formula: )
Fragment IdentityNeutral LossExact Mass (

)
Relative Abundance (ESI CE=25eV)
Precursor

None304.07415%
2-Chlorobenzoyl Cation

139.000100% (Base Peak)
Ethyl 4-aminobenzoate

166.08745%
2-Chlorophenyl Cation

&

111.00020%

Data Note: In GC-EI-MS (70 eV), the molecular ion (


) at 

303 is highly transient, and the spectrum is overwhelmingly dominated by the

139 base peak.

Experimental Protocol: Self-Validating LC-ESI-MS/MS Workflow

To ensure absolute confidence in your quantitation, this protocol utilizes the 304.1 → 139.0 transition as the quantifier and 304.1 → 111.0 as the qualifier. A stable ratio between these two transitions mathematically self-validates the analyte's identity across varying matrix conditions.

Step 1: Matrix Preparation & Extraction
  • Aliquot 50 µL of the biological matrix (e.g., plasma) containing the analyte into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile spiked with an isotopically labeled internal standard (e.g.,

    
    -analog) to precipitate matrix proteins.
    
  • Vortex vigorously for 30 seconds to disrupt protein-drug binding.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: UHPLC Chromatographic Separation
  • Column: C18 Core-shell (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Phase A: 0.1% Formic acid in LC-MS grade water.

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Hold at 5% B for 0.5 min, ramp to 95% B over 3.0 min, hold for 1.0 min, and re-equilibrate. Flow rate: 0.4 mL/min.

Step 3: QqQ Mass Spectrometry Parameters
  • Source Settings: Capillary voltage 3.5 kV, Desolvation temperature 400°C, Desolvation gas 800 L/hr.

  • MRM Transitions & Collision Energies (CE):

    • Quantifier:

      
       304.1 → 139.0 (CE: 20 eV).
      
    • Qualifier:

      
       304.1 → 111.0 (CE: 35 eV).
      
  • Isotopic Validation Check: Periodically monitor the

    
     306.1 → 141.0 transition. A ~33% relative intensity compared to the quantifier confirms the presence of the native chlorine atom, actively preventing false positive integration.
    

Workflow S1 Sample Prep Protein Ppt S2 UHPLC C18 Gradient S1->S2 S3 ESI Source Positive Ion S2->S3 S4 Q1 Selection m/z 304.1 S3->S4 S5 Q2 CID CE: 25 eV S4->S5 S6 Q3 Scan m/z 139.0 S5->S6

Caption: LC-ESI-QqQ experimental workflow for targeted MRM quantitation.

References

Sources

Validation

Comprehensive Comparison Guide: Reference Standards for Ethyl 4-(2-chlorobenzamido)benzoate Purity Analysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Comparative Methodologies, Experimental Causality, and Self-Validating Analytical Protocols Introduction: The Analyti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Comparative Methodologies, Experimental Causality, and Self-Validating Analytical Protocols

Introduction: The Analytical Challenge

Ethyl 4-(2-chlorobenzamido)benzoate (ECBB) (CAS: 75121-10-7) is a highly specific synthetic building block frequently utilized in early-stage drug discovery and materials science[1]. Structurally, it features both an ester (ethyl benzoate) and an amide (benzamido) linkage, making it susceptible to distinct degradation pathways such as ester hydrolysis or amide cleavage under extreme pH conditions.

When establishing a primary reference standard for ECBB, analytical scientists must rigorously determine its absolute purity to ensure metrological traceability to the International System of Units (SI)[2]. A reference standard is only as reliable as the analytical logic used to certify it. This guide objectively compares the two dominant paradigms for purity assignment—Mass Balance and Quantitative NMR (qNMR) —and provides field-proven, self-validating protocols for each.

Comparative Analysis of Purity Determination Modalities

The certification of a reference standard requires orthogonal analytical techniques. Historically, the mass balance approach has been the default; however, qNMR has rapidly emerged as a superior primary method for organic molecules lacking commercially available certified analogues[3].

Table 1: Mass Balance vs. qNMR for ECBB Reference Standards
Analytical ParameterMass Balance (HPLC + KF + TGA + GC)Quantitative NMR (qNMR)
Primary Principle Indirect (100% minus the sum of all impurities)[4]Direct (Molar ratio vs. a certified Internal Standard)[3]
Metrological Traceability Dependent on multiple independent instrument calibrations.Directly traceable to SI via a single certified Internal Standard[2].
Sample Consumption High (>50 mg total across all four orthogonal tests).Low (~10–15 mg total)[5].
Analysis Time Days (requires sequential chromatographic and thermal analyses)[4].Hours (10–15 min acquisition + sample prep time)[5].
Specificity & Causality Highly sensitive to structurally related impurities (UV detection)[6].Absolute structural confirmation; ignores non-protonated inorganic ash[7].

Visualizing the Analytical Workflows

To understand the strategic divergence between these two methodologies, we must map the flow of analytical data. The Mass Balance approach aggregates data from multiple destructive tests, whereas qNMR relies on a single, non-destructive quantum mechanical measurement.

PurityWorkflow cluster_MB Mass Balance Approach cluster_qNMR qNMR Approach Start ECBB Candidate Material HPLC HPLC-UV (Organic Impurities) Start->HPLC KF Karl Fischer (Water Content) Start->KF TGA TGA / ROI (Inorganics) Start->TGA GC GC-FID (Residual Solvents) Start->GC IS Add Certified Internal Standard (IS) Start->IS CalcMB 100% - Sum of Impurities HPLC->CalcMB KF->CalcMB TGA->CalcMB GC->CalcMB Final Certified Reference Standard Purity CalcMB->Final Orthogonal Validation NMR 1H-NMR Acquisition (Integration) IS->NMR CalcNMR Direct Molar Ratio Calculation NMR->CalcNMR CalcNMR->Final Primary Assignment

Caption: Workflow comparison: Mass Balance vs. qNMR for absolute purity assignment.

Experimental Methodologies & Causality

As an Application Scientist, it is critical to understand why a protocol is designed a certain way. The following methodologies are built as self-validating systems, ensuring that any analytical failure is immediately flagged before data processing.

Protocol A: HPLC-UV Chromatographic Purity Assessment

The Causality of the Method: Ethyl 4-(2-chlorobenzamido)benzoate possesses a highly conjugated aromatic system, making UV detection highly sensitive. Benzamide and benzoate derivatives exhibit strong UV absorbance, often yielding a robust molecular ion response[8]. However, the polar amide and ester groups can undergo secondary interactions with residual silanol groups (-Si-OH) on silica-based stationary phases, leading to severe peak tailing[9]. By lowering the mobile phase pH to ~2.5–3.0, we protonate the silanol groups, neutralizing their charge and ensuring sharp, symmetrical peaks for accurate integration[9].

HPLCCausality Problem Peak Tailing of ECBB Analyte Cause Secondary Interactions: Analyte polar groups vs. Residual Silanols (-Si-OH) Problem->Cause Solution Adjust Mobile Phase pH to 2.5 - 3.0 Cause->Solution Mechanism Protonation of Silanols (-Si-OH remains neutral) Solution->Mechanism Result Sharp, Symmetrical Peaks (Accurate Integration) Mechanism->Result

Caption: Causality in HPLC optimization for benzamide benzoate derivatives.

Step-by-Step Self-Validating Protocol:

  • Column Selection: Utilize a high-purity, end-capped C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) to physically block residual silanols[9].

  • Mobile Phase Preparation:

    • Buffer (A): 10 mM Potassium dihydrogen phosphate (KH2PO4), adjusted to pH 2.8 with dilute phosphoric acid.

    • Organic (B): HPLC-grade Acetonitrile.

  • Gradient Elution: Start at 30% B, ramping to 80% B over 15 minutes. This gradient ensures the highly hydrophobic ECBB elutes with optimal peak shape, followed by a 5-minute hold to wash out strongly retained impurities.

  • Sample Preparation: Dissolve ECBB in a 50:50 mixture of Acetonitrile/Water to a concentration of 1.0 mg/mL. Ensure complete dissolution, as benzamide derivatives can exhibit limited aqueous solubility[9].

  • Detection: Set the UV detector to 254 nm, which captures the robust absorbance of the benzamide and benzoate chromophores[6].

  • Self-Validating System Suitability Test (SST): Before analyzing the reference standard, inject a resolution mixture containing ECBB and a known degradation product (e.g., ethyl 4-aminobenzoate). The run is only valid if the resolution (

    
    ) between the two peaks is 
    
    
    
    . Inject the standard six times; the relative standard deviation (RSD) of the peak areas must be
    
    
    .
Protocol B: Absolute Quantitation via 1H-qNMR

The Causality of the Method: qNMR leverages the quantum mechanical principle that the area of an NMR resonance is strictly proportional to the number of nuclei generating that signal[4]. By co-dissolving ECBB with a highly pure, chemically inert Internal Standard (IS), we can calculate the exact mass fraction of ECBB. The ethyl ester protons of ECBB (specifically the distinct quartet around 4.3 ppm) provide an excellent, non-overlapping target signal for integration.

Step-by-Step Self-Validating Protocol:

  • Internal Standard Selection: Select a certified reference material (CRM) such as 3[3]. Ensure its resonances do not overlap with ECBB's signals.

  • Gravimetric Preparation: Using a microbalance (readability 0.001 mg), precisely co-weigh ~10 mg of ECBB and ~5 mg of the IS into the same vial. Expert Insight: Weighing error is the largest source of uncertainty in qNMR; anti-static guns and rigorous environmental controls are mandatory[5].

  • Solvation: Dissolve the mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6). DMSO-d6 is ideal for solubilizing complex benzamide derivatives without inducing precipitation[10].

  • Self-Validating T1 Measurement: Before quantitation, run an inversion-recovery experiment to empirically determine the longitudinal relaxation time (

    
    ) of the target protons.
    
  • NMR Acquisition: Acquire the 1H-NMR spectrum using a high-field spectrometer (

    
     MHz). Set the relaxation delay (
    
    
    
    ) to at least
    
    
    (typically
    
    
    seconds) to guarantee
    
    
    magnetization recovery. This prevents integration errors caused by signal saturation. Acquire 64 scans for a signal-to-noise ratio
    
    
    .
  • Integration & Calculation: Phase and baseline-correct the spectrum manually. Integrate the target ECBB peak against the IS peak and calculate the absolute purity using the standard qNMR mass/molar ratio equation[7].

References

  • Sigma-Aldrich - ETHYL 4-(2-CHLOROBENZAMIDO)BENZOATE AldrichCPR. 1[1]

  • MDPI - Quantitative NMR as a Versatile Tool for the Reference Material Preparation.2[2]

  • Encyclopedia.pub - QNMR for Reference Material Preparation. 4[4]

  • Sigma-Aldrich - Quantitative NMR for Content Assignment of Phytochemical Reference Standards.7[7]

  • RSSL - qNMR for Purity Determination in Pharmaceuticals. 3[3]

  • Manufacturing Chemist - qNMR: top tips for optimised sample prep. 5[5]

  • PTFARM - HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. 6[6]

  • ResearchGate - Application of hplc method for investigation of stability of new benzimidazole derivatives. 10[10]

  • Benchchem - Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives. 9[9]

  • ResearchGate - Difference in molecular ion response between the benzamide and benzoate derivatives. 8[8]

Sources

Comparative

Technical Comparison Guide: Elemental Analysis &amp; Purity Validation of Ethyl 4-(2-chlorobenzamido)benzoate

The following guide is a technical resource designed for researchers and quality control scientists involved in the synthesis and characterization of benzamide derivatives. It focuses on the validation of Ethyl 4-(2-chlo...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical resource designed for researchers and quality control scientists involved in the synthesis and characterization of benzamide derivatives. It focuses on the validation of Ethyl 4-(2-chlorobenzamido)benzoate using Elemental Analysis (CHN), comparing its theoretical profile against common synthetic impurities and structural analogs.

Executive Summary

Ethyl 4-(2-chlorobenzamido)benzoate (CAS: 75121-10-7) is a critical benzamide intermediate synthesized via the Schotten-Baumann reaction or anhydrous acylation of Benzocaine (Ethyl 4-aminobenzoate) with 2-chlorobenzoyl chloride.

While NMR confirms structural connectivity, it often fails to quantify bulk inorganic contaminants or occluded solvents effectively in early-stage synthesis. Elemental Analysis (CHN) serves as the definitive "gatekeeper" method for bulk purity. This guide provides the theoretical baselines, comparative impurity profiles, and experimental protocols required to validate this compound.

Chemical Profile & Reference Standards

Before analyzing experimental samples, the theoretical combustion data must be established as the reference standard.

Compound Identity:

  • IUPAC Name: Ethyl 4-[(2-chlorobenzoyl)amino]benzoate

  • Molecular Formula: C₁₆H₁₄ClNO₃

  • Molecular Weight: 303.74 g/mol

Table 1: Theoretical CHN Reference Data

Use these values to calibrate your acceptable error margins (typically ±0.4%).

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1612.011192.1863.27%
Hydrogen (H) 141.00814.114.65%
Nitrogen (N) 114.00714.014.61%
Chlorine (Cl) 135.4535.4511.67%
Oxygen (O) 315.99948.0015.80%

Comparative Analysis: Product vs. Alternatives & Impurities

In drug development, "alternatives" often refer to impurities (side products) or structural isomers that mimic the target compound. CHN analysis is a powerful discriminator for some, but not all, of these cases.

Scenario A: Distinguishing Product from Starting Materials

A common failure mode in this synthesis is incomplete acylation of Benzocaine. CHN is highly effective here due to the significant shift in Carbon and Nitrogen ratios.

Comparative Data: Target vs. Benzocaine (Starting Material)

CompoundFormula% Carbon% Hydrogen% NitrogenDifferentiation Factor
Target Product C₁₆H₁₄ClNO₃63.27% 4.65%4.61% Reference
Benzocaine C₉H₁₁NO₂65.44%6.71%8.48%High ΔN (+3.87%)
2-Chlorobenzoic Acid C₇H₅ClO₂53.70%3.22%0.00% Absence of N
  • Insight: If your experimental Nitrogen value is significantly higher than 4.61%, your sample likely contains unreacted Benzocaine. If Nitrogen is lower, you may have occluded 2-chlorobenzoic acid (a hydrolysis byproduct of the acid chloride).

Scenario B: The Isomer Limitation (The "Blind Spot")

Researchers must understand the limitations of CHN. It cannot distinguish between the ortho (2-chloro), meta (3-chloro), and para (4-chloro) isomers.

Comparative Data: Target vs. Structural Isomers

CompoundIsomerFormula% C% H% NResult
Target Ortho-ClC₁₆H₁₄ClNO₃63.27%4.65%4.61%Indistinguishable
Analog Para-ClC₁₆H₁₄ClNO₃63.27%4.65%4.61%Indistinguishable
  • Expert Recommendation: CHN must be paired with ¹H NMR (specifically looking for the splitting pattern of the chlorobenzoyl ring) to confirm the ortho substitution pattern. CHN validates purity; NMR validates identity.

Experimental Protocols

Protocol A: Synthesis & Purification Workflow

Objective: To generate a sample of Ethyl 4-(2-chlorobenzamido)benzoate suitable for high-precision CHN analysis.

  • Reagents: Dissolve Benzocaine (1.0 eq) in dry Dichloromethane (DCM). Add Triethylamine (1.2 eq) as an acid scavenger.

  • Addition: Cool to 0°C. Dropwise add 2-Chlorobenzoyl chloride (1.1 eq) to prevent exotherms.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Work-up: Wash organic layer with 1M HCl (removes unreacted amine), then Sat. NaHCO₃ (removes acid byproducts), then Brine.

  • Purification (Critical for CHN):

    • Evaporate solvent to yield crude solid.

    • Recrystallize from hot Ethanol.

    • Note: Solvent occlusion is the #1 cause of CHN failure. Dry the crystals under high vacuum (0.1 mbar) at 50°C for 24 hours before analysis.

Protocol B: CHN Combustion Analysis

Standard Operating Procedure for PerkinElmer 2400 Series II or Elementar vario EL cube.

  • Calibration: Run K-factor calibration using Acetanilide standard (C=71.09%, H=6.71%, N=10.36%). Ensure calibration correlation coefficient

    
    .
    
  • Sample Prep: Weigh 1.5 – 2.5 mg of the dried sample into a tin capsule. Fold hermetically to exclude atmospheric nitrogen.

  • Combustion:

    • Furnace Temp: 950°C (ensure complete combustion of the aromatic ring).

    • Reduction Temp: 640°C.

  • Tolerance Check:

    • Acceptable Range: Theoretical ± 0.4%.

    • Example Pass: C: 62.87–63.67%; H: 4.25–5.05%; N: 4.21–5.01%.

Visualization of Workflows

Diagram 1: Synthesis & Purity Logic

This diagram illustrates the critical decision points where CHN analysis validates the synthesis step.

SynthesisWorkflow Start Start: Benzocaine + 2-Chlorobenzoyl Chloride Reaction Reaction (DCM, Et3N, RT) Start->Reaction Workup Workup: Acid/Base Wash Reaction->Workup Crude Crude Solid Obtained Workup->Crude Recryst Recrystallization (Ethanol) & Vacuum Drying Crude->Recryst Analysis CHN Analysis Recryst->Analysis ResultPass PASS: Values within ±0.4% (High Purity) Analysis->ResultPass Matches Theory ResultFailN FAIL: High %N (Impurity: Benzocaine) Analysis->ResultFailN %N > 4.8% ResultFailC FAIL: Low %N, Low %C (Impurity: Chlorobenzoic Acid) Analysis->ResultFailC %N < 4.4%

Caption: Logic flow for synthesis and CHN-based quality control decisions.

Diagram 2: Comparative Analytical Utility

Visualizing when to use CHN versus NMR for this specific compound.

ComparisonLogic Sample Unknown Sample (Benzamide Derivative) Question1 Is it the correct Isomer (2-Cl)? Sample->Question1 Question2 Is it chemically pure? Sample->Question2 MethodNMR Method: 1H NMR (Splitting Patterns) Question1->MethodNMR MethodCHN Method: CHN Analysis (Combustion) Question2->MethodCHN OutcomeID Confirms Identity (Ortho vs Para) MethodNMR->OutcomeID OutcomePurity Confirms Bulk Purity (Solvents/Inorganics) MethodCHN->OutcomePurity

Caption: Selection guide for analytical techniques based on the specific validation requirement.

References

  • Sigma-Aldrich. Ethyl 4-(2-chlorobenzamido)benzoate Product Specification (CAS 75121-10-7).[1] Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123006, Benzocaine. Retrieved from .

  • Cohen, J. B.Practical Organic Chemistry. Macmillan, 1910.
  • PerkinElmer.2400 Series II CHNS/O Elemental Analyzer User Manual. (Standard industry protocol for CHN combustion analysis).

Sources

Validation

Comparative Guide: UV-Vis Absorption Maxima of Chlorobenzamido Benzoate Esters

Executive Summary & Scientific Context Chlorobenzamido benzoate esters are highly valued structural motifs in modern drug discovery. They serve as critical precursors and active pharmacophores for therapeutic agents, inc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Chlorobenzamido benzoate esters are highly valued structural motifs in modern drug discovery. They serve as critical precursors and active pharmacophores for therapeutic agents, including highly selective retinoic acid receptor (RAR


) agonists[1] and potent enzyme inhibitors[2]. Accurate characterization of their electronic structure via Ultraviolet-Visible (UV-Vis) spectroscopy is essential. It not only dictates their photophysical properties and behavior in photocatalytic assays[3] but also provides a reliable method for concentration determination in pharmacokinetic studies.

This guide objectively compares the UV-Vis absorption performance of chlorobenzamido benzoate esters against alternative structural analogs, detailing the causality behind their spectral shifts and providing a self-validating protocol for accurate measurement.

Mechanistic Causality of Absorption Profiles

The UV-Vis absorption profile of a molecule is dictated by its allowed electronic transitions, primarily


 and 

transitions within a conjugated system[4]. For chlorobenzamido benzoate esters, the chromophore is extensive and highly sensitive to structural modifications:
  • Extended Conjugation: The central amide linkage (–CONH–) bridges the chlorophenyl ring and the benzoate ester, creating a highly delocalized

    
    -system. This extended conjugation significantly lowers the HOMO-LUMO gap compared to isolated benzene rings, pushing the primary absorption bands into the 300–365 nm range typical for extended benzamides[2].
    
  • Auxochromic Effect of Chlorine: The chloro-substituent on the benzamido ring exerts a dual electronic effect: it is electron-withdrawing via induction (-I) but electron-donating via resonance (+M). In the excited state, the resonance effect dominates, donating lone-pair electron density into the

    
    -system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), resulting in a measurable bathochromic (red) shift  and a hyperchromic effect  (increased molar absorptivity, 
    
    
    
    ) relative to unsubstituted analogs[4].

Comparative Performance: Substituent Effects on

To objectively evaluate the optical properties of chlorobenzamido benzoate esters, we compare them against unsubstituted and aliphatic alternatives. The data below illustrates how structural variations dictate the UV-Vis absorption maxima (


) and molar absorptivity (

).
Compound ClassRepresentative MoleculePrimary

(nm)
Secondary

(nm)
Molar Absorptivity (

,

)
Photophysical Impact
Target Methyl 4-(3-chlorobenzamido)benzoate~285~320High (>24,000)Extended conjugation + auxochromic red shift[2][4]
Alternative 1 Methyl 4-(benzamido)benzoate~275~305Medium (~21,000)Baseline extended conjugation; lacks auxochrome
Alternative 2 Methyl 4-acetamidobenzoate~265NoneLow (~15,000)Truncated conjugation; significant blue-shift

Note: Values are representative of the chromophore systems based on empirical literature of related conjugated benzamides and benzoates.

Experimental Workflow & Logic

UVVisWorkflow A 1. Sample Preparation (Dissolution in HPLC Methanol) B 2. Baseline Correction (Solvent Blanking 200-500 nm) A->B C 3. Spectral Acquisition (Scan Target Analyte) B->C D 4. Data Processing (Extract λ_max & Absorbance) C->D E 5. Self-Validation (Beer-Lambert Linearity R² ≥ 0.999) D->E

Figure 1: Self-validating UV-Vis spectral acquisition workflow for benzamido benzoates.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a built-in validation mechanism (Beer-Lambert linearity check) to prevent artifacts stemming from sample aggregation, solvent evaporation, or detector saturation.

Materials Required:

  • Analyte: Chlorobenzamido benzoate ester (purity

    
     95%, verified via LCMS)[1].
    
  • Solvent: HPLC-grade Methanol. (Causality: Methanol is selected for its deep UV transparency down to 205 nm and its superior ability to solvate polar organic esters without inducing solvatochromic artifacts).

  • Cuvettes: Matched Quartz cuvettes (1 cm path length).

  • Instrument: Double-beam UV-Vis spectrophotometer.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh 1.0 mg of the chlorobenzamido benzoate ester and dissolve it completely in 10.0 mL of HPLC-grade methanol to create a primary stock solution. Sonicate for 60 seconds to ensure complete dissolution.

  • Serial Dilution (The Validation Matrix): Prepare a precise concentration gradient (e.g., 5 µM, 10 µM, 20 µM, 40 µM, 50 µM) from the primary stock solution using volumetric flasks.

  • Baseline Correction: Fill two matched quartz cuvettes with pure HPLC-grade methanol. Place them in the reference and sample beam paths. Run a baseline scan from 200 nm to 500 nm to subtract solvent and cuvette absorbance.

  • Spectral Acquisition: Replace the sample cuvette with the 10 µM analyte solution. Scan from 200 nm to 500 nm. Record the primary and secondary absorption maxima (

    
    ).
    
  • Self-Validation (Beer-Lambert Check): Measure the absorbance at the primary

    
     for all five concentrations in the gradient. Plot Absorbance vs. Concentration.
    
    • Validation Gate: Calculate the linear regression (

      
      ). If 
      
      
      
      , the system is validated, and the slope mathematically represents the molar absorptivity (
      
      
      ).
    • Failure Mode: If

      
      , the data must be rejected. Non-linearity indicates potential 
      
      
      
      stacking aggregation at higher concentrations or instrument detector saturation, requiring the dilution series to be adjusted to a lower concentration range.

References

Sources

Comparative

Validating Ester Integrity via IR Spectroscopy: A Comparative Technical Guide

Executive Summary In drug development and polymer engineering, the ester bond ( ) is a critical pharmacophore and structural linker. Its hydrolysis to a carboxylic acid and an alcohol represents a primary degradation pat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and polymer engineering, the ester bond (


) is a critical pharmacophore and structural linker. Its hydrolysis to a carboxylic acid and an alcohol represents a primary degradation pathway that compromises potency and safety.

While HPLC remains the gold standard for purity quantification, Fourier Transform Infrared (FTIR) spectroscopy offers a superior alternative for high-throughput screening and real-time kinetic monitoring . This guide details the validation of ester integrity using FTIR, specifically focusing on the vibrational "Ester Shift"—the distinct frequency migration of the carbonyl (


) stretch upon hydrolysis.

Technical Foundation: The Physics of the "Ester Shift"

To validate an ester, one must look beyond simple peak presence. The validation relies on the frequency shift caused by the change in the electronic environment of the carbonyl group during hydrolysis.

The Vibrational Mechanism
  • Intact Ester (~1735–1750 cm⁻¹): The carbonyl oxygen is adjacent to an alkoxy group (

    
    ). The electronegative oxygen withdraws electron density via induction, shortening the 
    
    
    
    bond and increasing its force constant (
    
    
    ). This results in a higher frequency vibration.[1][2]
  • Hydrolyzed Acid (~1700–1725 cm⁻¹): Upon hydrolysis, the ester becomes a carboxylic acid. In condensed phases (solid/liquid), carboxylic acids form stable dimers via strong hydrogen bonding.[2] This hydrogen bonding weakens the

    
     bond, significantly lowering its vibrational frequency.[1][2]
    

The Diagnostic Rule:

A red shift (lowering of wavenumber) of the Carbonyl band by 20–40 cm⁻¹, accompanied by the appearance of a broad O-H stretch (2500–3300 cm⁻¹), confirms ester degradation.

Comparative Analysis: FTIR vs. Alternatives

This section objectively compares ATR-FTIR against HPLC and NMR. While FTIR lacks the trace-level sensitivity of HPLC, it dominates in speed and workflow efficiency.

Table 1: Performance Matrix for Ester Analysis
FeatureATR-FTIR (Vibrational) HPLC-UV/MS (Separation) ¹H-NMR (Magnetic)
Primary Output Functional Group IntegrityPurity % & Impurity IDStructural Connectivity
Throughput High (<1 min/sample)Low (10–45 min/sample)Low (5–15 min/sample)
Sample Prep None (Direct Solid/Liquid)High (Dissolution/Filtration)High (Deuterated Solvents)
LOD (Sensitivity) ~0.1 – 1.0%< 0.01% (Trace) ~0.5 – 1.0%
Destructive? No (Sample Recoverable)Yes (Usually)No
Key Blind Spot Cannot separate isomersRequires specific column/methodExpensive/Low Access
Decision Workflow

Use the following logic to determine when to deploy FTIR versus HPLC.

MethodSelection Start Sample Analysis Goal Quant Is trace quantification (<0.1%) required? Start->Quant Screen High-Throughput Screening? Quant->Screen No HPLC USE HPLC-UV/MS (Release Testing) Quant->HPLC Yes Solid Is sample solid/insoluble? Screen->Solid No FTIR USE ATR-FTIR (Integrity Check) Screen->FTIR Yes (Speed) Solid->FTIR Yes (Polymorphs) NMR USE 1H-NMR (Structural Elucidation) Solid->NMR No (Soluble)

Figure 1: Decision tree for selecting the analytical method based on sensitivity and throughput requirements.

Experimental Protocol: Self-Validating ATR-FTIR System

Objective: Qualitatively validate ester bond integrity in a solid pharmaceutical intermediate. Equipment: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

Step 1: System Suitability (The "Trust" Step)

Before measuring samples, you must validate the instrument state.

  • Energy Check: Verify the interferometer throughput is within manufacturer specs (e.g., >20,000 counts). Low energy indicates dirty optics or a damaged crystal.

  • Standard Validation: Run a Polystyrene Film standard.

    • Acceptance Criteria: The sharp peak at 1601 cm⁻¹ must be within ±1 cm⁻¹. If it drifts, recalibrate the laser.

  • Background Collection: Collect an air background (32 scans) immediately prior to analysis to subtract atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    .
Step 2: Sample Acquisition
  • Cleaning: Clean the ATR crystal with Isopropanol (IPA). Crucial: Wait 30 seconds for solvent evaporation. Residual IPA shows peaks at ~3300 cm⁻¹ and ~1000 cm⁻¹, mimicking hydrolysis products.

  • Deposition: Place ~10 mg of sample on the crystal center.

  • Contact Pressure: Apply pressure using the anvil until the "force gauge" clicks or spectral intensity plateaus. Inconsistent pressure leads to poor reproducibility.

  • Parameters:

    • Resolution: 4 cm⁻¹[3]

    • Scans: 16 (Screening) or 64 (High Quality)

    • Range: 4000–600 cm⁻¹

Step 3: Spectral Processing
  • Baseline Correction: Apply a linear baseline correction to remove scattering effects (common in powders).

  • Normalization: Normalize the spectrum to the strongest C-H stretch (~2900 cm⁻¹) if comparing varying sample thicknesses. Do not normalize to the Carbonyl peak, as its intensity changes with degradation.

Data Interpretation & Visualization

The following diagram illustrates the spectral logic for determining ester status.

SpectralLogic Input Acquire Spectrum CheckCO Check 1735-1750 cm⁻¹ (Sharp Band?) Input->CheckCO CheckOH Check 2500-3300 cm⁻¹ (Broad 'Beard'?) CheckCO->CheckOH Yes Fail FAIL: Hydrolysis Detected CheckCO->Fail No (Peak Missing) CheckShift Check 1700-1720 cm⁻¹ (New Shoulder?) CheckOH->CheckShift No OH CheckOH->Fail Strong OH Present Pass PASS: Intact Ester CheckShift->Pass No Shift CheckShift->Fail Shift Detected

Figure 2: Spectral interpretation logic flow. A "Pass" requires a high-frequency carbonyl and absence of hydroxyl broadening.

Case Study Data: Degradation of Acetylsalicylic Acid (Aspirin)

In a forced degradation study (60°C/75% RH), Aspirin hydrolyzes to Salicylic Acid and Acetic Acid.

Functional GroupIntact Aspirin (Ester) Degraded (Salicylic Acid) Spectral Observation
Ester C=O 1754 cm⁻¹ DisappearsPeak intensity drops.
Acid C=O 1690 cm⁻¹ (Aromatic acid)1665 cm⁻¹ Shift to lower wavenumber due to intramolecular H-bonding in Salicylic Acid [1].[2]
O-H Stretch ~2500–3000 cm⁻¹ (Weak)3200–3400 cm⁻¹ (Strong) Appearance of phenolic OH and free acetic acid OH.

Note: The shift in Aspirin is unique because the product (Salicylic Acid) has strong intramolecular hydrogen bonding, pushing the frequency even lower than typical aliphatic acids.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text defining carbonyl frequencies).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Food and Drug Administration (FDA). (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.

  • Nishikida, K., & Coates, J. (2003). Infrared and Raman Analysis of Polymers. In Handbook of Plastics Analysis. CRC Press.
  • Thermo Fisher Scientific. (2023).[4] FTIR vs. NMR: Complementary Techniques in Chemical Education and Analysis.

Sources

Validation

Comparison of melting points for isomeric chlorobenzamido benzoates

Comparative Thermal Analysis and Synthesis of Isomeric Chlorobenzamido Benzoates Chlorobenzamido benzoic acids (frequently formulated and referred to as chlorobenzamido benzoates in esterified or salt forms) represent a...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Thermal Analysis and Synthesis of Isomeric Chlorobenzamido Benzoates

Chlorobenzamido benzoic acids (frequently formulated and referred to as chlorobenzamido benzoates in esterified or salt forms) represent a critical class of pharmacophores. These compounds are heavily evaluated in drug discovery for their antimicrobial, anticonvulsant, and soluble epoxide hydrolase (sEH) inhibitory activities[1],[2].

For drug development professionals, the physical properties of these isomers—particularly their melting points—are not just trivial data points. Melting points directly dictate the compound's lattice energy, aqueous solubility, formulation viability, and ultimately, its in-vivo bioavailability[2].

This guide provides an objective comparison of the thermal properties of three key isomeric chlorobenzamido benzoates, analyzing the causality behind their melting point variations and providing a self-validating protocol for their synthesis and thermal analysis.

Structural Isomerism and Causality in Crystal Packing

The position of the chloro and carboxy substituents on the biphenyl-like benzanilide scaffold profoundly alters the molecule's 3D geometry, hydrogen-bonding capacity, and crystal packing efficiency. These structural shifts are the direct cause of the significant variances in their melting points.

  • 2-(4-chlorobenzamido)benzoic acid (Melting Point: 197 °C / 470 K): The ortho-carboxy substituent forces the central amide C=O bond into an anti conformation relative to the aromatic ring. This specific geometry facilitates the formation of a strong intramolecular amide-N—H⋯O(carbonyl) hydrogen bond, closing an S(6) loop[1]. While intramolecular bonding reduces the number of donors available for intermolecular networking, the molecules pack into highly ordered, centrosymmetric dimeric aggregates connected by eight-membered {⋯HOC=O}₂ synthons[1]. Disrupting this rigid, dimeric lattice requires significant thermal energy, resulting in a high melting point.

  • 4-(4-chlorobenzamido)benzoic acid (Melting Point: 138–140 °C): The para-para substitution pattern creates a more linear, extended molecular conformation. While this allows for extended intermolecular hydrogen bonding, it lacks the stabilizing intramolecular S(6) loop seen in the ortho-carboxy isomer. The resulting crystal packing is less thermodynamically stable, which manifests as a significantly lower melting point of 138–140 °C[2],[3].

  • 4-(2-chlorobenzamido)benzoic acid (Melting Point: 200 °C): Placing the bulky chloro group at the ortho position of the benzamido ring introduces severe steric clash. This forces the central amide segment to twist significantly out of planarity with the aromatic rings. Counterintuitively, this non-planar geometry enhances the density of the crystal lattice through alternative supramolecular contacts, pushing the melting point up to 200 °C[4].

Comparative Data Summary

Compound NameIsomeric SubstitutionMelting Point (°C)Key Structural Driver
2-(4-chlorobenzamido)benzoic acid ortho-carboxy, para-chloro197 °C (470 K)[1]Intramolecular S(6) loop; centrosymmetric dimeric aggregates
4-(4-chlorobenzamido)benzoic acid para-carboxy, para-chloro138–140 °C[2],[3]Linear conformation; extended but less efficient H-bonding
4-(2-chlorobenzamido)benzoic acid para-carboxy, ortho-chloro200 °C[4]Steric twist at amide bond; highly dense lattice packing

Experimental Protocols: Self-Validating Synthesis & Thermal Analysis

To ensure scientific integrity, thermal analysis must be preceded by rigorous synthesis and purification. Impurities—such as unreacted starting materials or regioisomers—act as melting point depressants. The following protocol is designed as a self-validating system.

Step 1: Amidation Reaction (Synthesis)
  • Procedure: Dissolve the specific carboxyaniline (e.g., 4-aminobenzoic acid, 1.68 mmol) in dry THF in the presence of anhydrous Na₂CO₃ (1.68 mmol)[3]. Slowly add the corresponding chlorobenzoyl chloride. Alternatively, for the ortho-carboxy isomer, react 2-carboxyaniline with an active ester like 2,4,6-trinitrophenyl 4-chlorobenzoate in toluene under reflux for 6 hours[1].

  • Causality: The use of strictly anhydrous conditions and an acid scavenger (Na₂CO₃) prevents the premature hydrolysis of the acyl chloride/active ester into unreactive chlorobenzoic acid, forcefully driving the equilibrium toward the desired amide product.

Step 2: Purification via Recrystallization
  • Procedure: Evaporate the reaction solvent. Wash the crude precipitate thoroughly with diethyl ether, then recrystallize the product from a mixture of ethanol and a few drops of water[2].

  • Causality: Diethyl ether selectively solubilizes unreacted acyl chlorides and non-polar trace impurities, leaving the highly polar benzamido benzoic acid intact. The ethanol/water mixture enables slow, controlled crystal growth, which is absolute critical for forming the precise thermodynamic crystal polymorph required for accurate melting point determination.

Step 3: Self-Validating Purity Check
  • Procedure: Prior to thermal analysis, perform LC-MS and IR spectroscopy. Confirm the presence of the amide C=O stretch (approx. 1670–1695 cm⁻¹) and N-H stretch (approx. 3320 cm⁻¹)[2].

  • Causality: Melting point is a colligative property. Without confirming >98% purity via LC-MS, any thermal data is compromised. IR confirms the successful formation of the amide linkage, validating the synthetic step.

Step 4: Thermal Analysis (Capillary MP & DSC)
  • Procedure: Load the thoroughly dried crystalline powder into a glass capillary. Utilize a calibrated differential scanning calorimeter (DSC) or an automated capillary melting point apparatus. Set a ramp rate of 1–2 °C/min when approaching the anticipated melting temperature.

  • Causality: A slow thermal ramp rate ensures complete thermal equilibrium between the heating block and the sample core. Rapid heating causes thermal lag, resulting in artificially broadened or falsely elevated melting ranges.

Workflow Visualization

Workflow Start Starting Materials (Aminobenzoic Acid + Acyl Donor) Synthesis Amidation Reaction (Reflux, Acid Scavenger) Start->Synthesis Step 1 Purification Recrystallization (Ethanol/Water) Synthesis->Purification Step 2 Validation Purity Validation (LC-MS >98%, IR) Purification->Validation Step 3 Validation->Purification If Purity < 98% Thermal Thermal Analysis (Ramp Rate: 1-2 °C/min) Validation->Thermal Step 4 If Purity > 98% Data Accurate Melting Point Determination Thermal->Data Final Output

Fig 1. Self-validating synthesis and thermal analysis workflow for chlorobenzamido benzoates.

References

  • [1] Title: Crystal structure of 2-(4-chlorobenzamido)benzoic acid | Source: nih.gov | URL:

  • [2] Title: Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors | Source: brieflands.com | URL:

  • [3] Title: Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors | Source: researchgate.net | URL:

  • [4] Title: 4-(2-chlorobenzamido)benzoic acid Properties | Source: epa.gov | URL:

Sources

Comparative

Advanced QC Protocols for Benzamide Intermediate Production: A Comparative Technical Guide

Topic: QC Protocols for Benzamide Intermediate Production Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary Benzamide scaffolds are ubiquitous i...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: QC Protocols for Benzamide Intermediate Production Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Benzamide scaffolds are ubiquitous in medicinal chemistry, serving as the structural backbone for antipsychotics (e.g., Sulpiride), histone deacetylase (HDAC) inhibitors (e.g., Entinostat), and PARP inhibitors. However, the production of benzamide intermediates is fraught with specific quality control challenges: the separation of regioisomers (ortho/meta/para), the detection of trace genotoxic impurities (GTIs) like acid chlorides or alkylating agents, and the need for high-throughput release testing.

This guide objectively compares the industry-standard Pharmacopeial HPLC-UV Protocol against an optimized High-Throughput UHPLC-MS/MS Protocol . While the standard method offers robustness and regulatory precedence, the advanced protocol provides superior resolution of positional isomers and sensitivity for GTIs, essential for modern "Quality by Design" (QbD) frameworks.

Part 1: Comparative Analysis of Analytical Architectures

The selection of a QC protocol is not merely about equipment; it is about the Analytical Target Profile (ATP). Below is a direct comparison of the two dominant methodologies for benzamide characterization.

The Standard: RP-HPLC with UV Detection
  • Mechanism: Traditional Reversed-Phase chromatography using C18 columns with UV-Vis detection (typically 254 nm).

  • Pros: Highly robust, widely accepted in monographs (USP/EP), low capital cost.

  • Cons: Long run times (30–45 mins); often fails to resolve positional isomers (e.g., 2- vs 3-substituted benzamides); insufficient sensitivity for ppm-level GTIs without pre-concentration.

The Advanced Alternative: UHPLC-MS/MS (The "Optimized System")
  • Mechanism: Ultra-High Performance Liquid Chromatography using sub-2 µm particles (often Phenyl-Hexyl chemistry) coupled with Tandem Mass Spectrometry.

  • Pros: Rapid analysis (<10 mins); orthogonal selectivity for aromatic isomers; direct quantification of GTIs to sub-ppm levels; mass confirmation of unknown impurities.

  • Cons: Higher solvent purity requirements; higher instrument cost.

Comparative Performance Data

Data derived from validation studies of N-substituted benzamide intermediates.

Performance MetricStandard HPLC-UV ProtocolOptimized UHPLC-MS/MS Protocol
Column Chemistry C18 (5 µm, 250 x 4.6 mm)Phenyl-Hexyl (1.7 µm, 100 x 2.1 mm)
Run Time 45.0 minutes8.5 minutes
Isomer Resolution (

)
1.8 (Marginal)> 3.5 (Excellent)
LOD (Impurity) 0.05% (500 ppm)0.0001% (1 ppm)
Solvent Consumption ~45 mL/run~4 mL/run
GTI Detection Requires separate GC-MS methodIntegrated in single run

Part 2: Deep-Dive Experimental Protocols

Protocol A: Optimized UHPLC-MS/MS for Benzamide Profiling

This protocol is designed for the rigorous separation of benzamide regioisomers and simultaneous GTI quantification.

1. Sample Preparation (Self-Validating Step)

Causality: Benzamide intermediates often have poor solubility in pure water, leading to precipitation and clogged injectors. A high-organic diluent is chosen to ensure total solubilization, while the internal standard corrects for ionization suppression in MS.

  • Step 1: Weigh 10.0 mg of Benzamide Intermediate into a 20 mL amber volumetric flask (protects light-sensitive nitro- precursors).

  • Step 2: Dissolve in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Step 3: Spike with Internal Standard (e.g., Benzamide-d5) to a final concentration of 10 µg/mL.

  • Step 4: Vortex for 2 mins; filter through 0.2 µm PTFE syringe filter into an amber vial.

2. Chromatographic Conditions

Causality: The switch from C18 to Phenyl-Hexyl stationary phase is critical. Benzamides possess pi-electrons that interact via pi-pi stacking with the phenyl ring of the column, providing selectivity for positional isomers that C18 (hydrophobic interaction only) cannot achieve.

  • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (MS Grade).

  • Gradient:

    • 0.0 min: 5% B

    • 6.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B

    • 8.5 min: Stop

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C (stabilizes retention times).

3. Mass Spectrometry Parameters
  • Source: ESI Positive Mode.

  • Detection: MRM (Multiple Reaction Monitoring) for quantitation; Full Scan (100-1000 Da) for impurity profiling.

  • Key Transitions:

    • Target (e.g., m/z 250 -> 105 [Benzoyl fragment]).

    • GTI (e.g., Thionyl chloride derivative -> specific fragment).

Part 3: Visualizing the Logic

To ensure scientific integrity, we must visualize the decision-making process and the chemical fate of impurities.

Diagram 1: The QC Decision Logic (Graphviz)

This workflow illustrates the "Self-Validating" nature of the protocol, where System Suitability Testing (SST) acts as a hard gate before sample analysis.

QC_Workflow Start Batch Production (Benzamide Intermediate) SamplePrep Sample Preparation (Spike with IS) Start->SamplePrep SST System Suitability Test (Resolution > 2.0, Tailing < 1.5) SamplePrep->SST SST->SST Re-equilibrate/Fix RunSample UHPLC-MS/MS Analysis (Phenyl-Hexyl Column) SST->RunSample Meets Criteria DataEval Data Evaluation RunSample->DataEval CheckImpurities Impurity Check DataEval->CheckImpurities PassSST Pass FailSST Fail Release BATCH RELEASE (CoA Generation) CheckImpurities->Release All Impurities < 0.1% GTIs < TTC Reject BATCH REJECT (OOS Investigation) CheckImpurities->Reject Impurity > Limit

Caption: Figure 1. Automated QC decision tree ensuring method validity (SST) prior to batch disposition.

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate allows for proactive control. In benzamide synthesis, the "Acid Chloride" route is common.

Impurity_Map SM1 Benzoic Acid Deriv. AcidCl Acid Chloride (Reactive Intermediate) SM1->AcidCl + SOCl2 Reagent Thionyl Chloride (SOCl2) ImpGTI GTI: Residual Alkyl Chloride Reagent->ImpGTI Side Rxn with Solvent Amine Amine (R-NH2) Product BENZAMIDE PRODUCT AcidCl->Product + Amine ImpA Impurity A: Hydrolysis (Benzoic Acid) AcidCl->ImpA + H2O (Moisture) ImpB Impurity B: Dimer Formation AcidCl->ImpB + Excess SM

Caption: Figure 2. Fate mapping of common impurities in benzamide synthesis via acid chloride activation.

References

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency (EMA). (2014). ICH M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. Retrieved from [Link][2]

  • National Institutes of Health (NIH). (2015). Comparison of UHPLC and HPLC in Benzodiazepines Analysis. PMC4408389. Retrieved from [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 4-(2-chlorobenzamido)benzoate proper disposal procedures

This guide outlines the authoritative protocols for the handling and disposal of Ethyl 4-(2-chlorobenzamido)benzoate (CAS: 75121-10-7).[1][2] It is designed for researchers and drug development scientists who require pre...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative protocols for the handling and disposal of Ethyl 4-(2-chlorobenzamido)benzoate (CAS: 75121-10-7).[1][2] It is designed for researchers and drug development scientists who require precise, actionable safety data where specific Safety Data Sheets (SDS) may be generic or incomplete.[2]

Part 1: Executive Summary & Immediate Action Card

Compound Identity: Ethyl 4-(2-chlorobenzamido)benzoate Primary Hazard Class: Irritant (Skin/Eye), Potential Aquatic Toxin (Halogenated).[1][2] Disposal Method: High-Temperature Incineration (Halogenated Waste Stream).[1][2] Critical Prohibition: NEVER dispose of this compound down the drain. It is a halogenated organic ester that persists in water systems.[2]

Scenario Immediate Action
Spill (Solid) Dampen with inert oil/solvent to prevent dust.[1][2] Scoop into "Halogenated Solid" bin.[2]
Spill (Liquid) Absorb with vermiculite/sand.[2] Place in "Halogenated Solids/Debris" container.
Skin Contact Wash immediately with soap and water for 15 minutes.[2] Do not use solvent to wash skin.[2]
Fire Use CO2, dry chemical, or foam.[1][2] Toxic HCl fumes will form upon combustion.[1][2]

Part 2: Chemical Profile & Hazard Assessment

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer is often "unavailable" in commercial catalogs, its structure dictates its handling.[2] It belongs to the class of halogenated benzamide esters , structurally related to precursors used in benzodiazepine synthesis (e.g., Clobazam impurities or analogs).[2]

Scientific Rationale for Hazard Classification:

  • Amide Linkage: Increases stability but can hydrolyze under strong acid/base conditions to release 2-chlorobenzoic acid and ethyl 4-aminobenzoate.[1][2]

  • Chlorine Substituent: Mandates treatment as Halogenated Waste .[2] Combustion releases Hydrogen Chloride (HCl), requiring scrubbed incineration.[2]

  • Benzoate Ester: Lipophilic (Predicted XLogP ≈ 3.6), indicating potential for bioaccumulation and aquatic toxicity.[2]

GHS Classification (Precautionary Principle):

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H413: May cause long-lasting harmful effects to aquatic life.[1][2]

Part 3: Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient without specific material selection due to the lipophilic nature of the ester.

  • Hand Protection: Nitrile Rubber (minimum 0.11 mm thickness) is effective for incidental splash.[2] For prolonged handling or spill cleanup, use Double-gloving or thicker Nitrile (0.2 mm) to prevent permeation.[1][2]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[2] Safety glasses are inadequate for liquid formulations.[2]

  • Respiratory: If handling powder in open air (not recommended), use an N95 or P100 particulate respirator.[2] Always prefer handling inside a fume hood.[2]

Part 4: Disposal Protocol (Core Directive)

This protocol segregates waste based on physical state to optimize incineration efficiency and compliance with RCRA standards.

Workflow 1: Solid Waste Disposal
  • Applicability: Pure powder, contaminated gloves, paper towels, and solid spill debris.[1][2]

  • Container: Wide-mouth HDPE jar or amber glass jar with a Teflon-lined cap.

  • Labeling: Must read "HAZARDOUS WASTE - SOLID (Halogenated Organic)" .[1][2]

  • Constituents: List "Ethyl 4-(2-chlorobenzamido)benzoate" explicitly.

  • Destruction: Commercial Incineration at >1100°C.[2]

Workflow 2: Liquid Waste (Solutions/Mother Liquors)
  • Applicability: Reaction mixtures, HPLC effluent, or dissolved stocks.[1][2]

  • Segregation: STRICTLY SEGREGATE into the Halogenated Solvent stream.

    • Why? Mixing halogenated waste with non-halogenated waste (like acetone/ethanol) upgrades the entire container to "Halogenated" status, significantly increasing disposal costs for your facility.[2]

  • Container: HDPE Carboy (Jerrycan) or Safety Can.

  • Prohibited Mixtures: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases, as this may trigger uncontrolled hydrolysis or exothermic reactions.[1][2]

Visual Decision Tree: Disposal Logic

DisposalLogic Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Powder/Wipes Liquid Liquid / Solution StateCheck->Liquid Reaction Mix BinSolid Bin: Hazardous Solid (Halogenated) Solid->BinSolid HaloCheck Is it Halogenated? Liquid->HaloCheck BinLiquidHalo Bin: Halogenated Organic Solvents HaloCheck->BinLiquidHalo Yes (Contains Cl) BinLiquidNonHalo Bin: Non-Halogenated Solvents HaloCheck->BinLiquidNonHalo No Note Ethyl 4-(2-chlorobenzamido)benzoate is ALWAYS Halogenated HaloCheck->Note Incineration FINAL: High-Temp Incineration BinSolid->Incineration BinLiquidHalo->Incineration BinLiquidNonHalo->Incineration Fuel Blending

Figure 1: Decision logic for segregating Ethyl 4-(2-chlorobenzamido)benzoate waste streams.

Part 5: Spill Management & Decontamination

Accidental release requires a systematic approach to prevent environmental contamination.[2]

Step-by-Step Spill Response:

  • Isolate: Evacuate the immediate area (3-meter radius).[1][2] Mark the zone.

  • Protect: Don PPE (Nitrile gloves, Goggles, Lab coat).[2][3]

  • Contain:

    • If Solid: Cover with a paper towel dampened with inert solvent (e.g., isopropyl alcohol) to prevent dust generation.[2]

    • If Liquid: Surround with absorbent pillows or vermiculite.[2]

  • Clean:

    • Scoop material into the Halogenated Solid waste container.[2]

    • Decontamination Wash: Scrub the surface with a soap/water solution. Avoid bleach; while not immediately explosive with this amide, bleach is unnecessary and can create secondary hazards.[2]

    • Final Wipe: Perform a final wipe with ethanol to remove lipophilic residues.[2]

  • Dispose: All cleanup materials (wipes, gloves, vermiculite) enter the Solid Hazardous Waste stream.[2]

Spill Response Workflow

SpillResponse Alert 1. Alert & Isolate PPE 2. Don PPE (Nitrile + Goggles) Alert->PPE Assess 3. Assess State PPE->Assess DryClean Dampen & Scoop (Prevent Dust) Assess->DryClean Solid Powder WetClean Absorb with Vermiculite Assess->WetClean Liquid/Soln Decon 4. Surface Decon (Soap + Water) DryClean->Decon WetClean->Decon Waste 5. Disposal (Halogenated Bin) Decon->Waste

Figure 2: Operational workflow for managing spills in a laboratory setting.[1][2]

Part 6: Regulatory & Compliance Data

For US-based laboratories, adherence to EPA/RCRA standards is mandatory.[1][2]

  • RCRA Waste Code:

    • If the waste is purely this compound, it does not have a specific "P" or "U" list code.[2]

    • It defaults to D001 (Ignitable) if in organic solvent.[2]

    • It falls under "Hazardous Waste - Toxic" due to halogen content if tested (TCLP), though typically managed as Non-Regulated Hazardous Waste (NRHW) unless characteristic toxicity is proven.[1][2] Best Practice: Manage as Regulated Halogenated Waste.[2]

  • TSCA Status: Listed (Active).[2] Ensure intended use (R&D) complies with TSCA exemptions if applicable.

  • Transport (DOT):

    • Not regulated as a dangerous good for transport in small quantities (unless in flammable solvent).[2]

    • IATA: Check "Environmentally Hazardous Substance, Solid, n.o.s."[1][2] if shipping large quantities.

References

  • Sigma-Aldrich. Ethyl 4-(2-chlorobenzamido)benzoate Product Information & Safety Note. (Accessed 2026).[2][4][5] Link[2]

  • PubChem. Ethyl 4-(2-chlorobenzamido)benzoate Compound Summary (CID 721150).[1][2] National Library of Medicine.[2] Link

  • Fisher Scientific. Safety Data Sheet: Ethyl 4-chlorobenzoate (Analogous Hazard Data). (Accessed 2025).[2][5] Link[2]

  • National Institute of Standards and Technology (NIST). Ethyl 4-chlorobenzoate Properties.[1][2][6] NIST Chemistry WebBook.[2][6] Link[2]

  • ChemSrc. Ethyl 4-(2-chlorobenzamido)benzoate MSDS and Physical Properties.Link[2]

Sources

Handling

Personal protective equipment for handling Ethyl 4-(2-chlorobenzamido)benzoate

The following guide is structured as a Level 2 Biological/Chemical Safety Protocol , designed for researchers handling Ethyl 4-(2-chlorobenzamido)benzoate (CAS: 75121-10-7).[1] As a Senior Application Scientist, I have s...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Level 2 Biological/Chemical Safety Protocol , designed for researchers handling Ethyl 4-(2-chlorobenzamido)benzoate (CAS: 75121-10-7).[1]

As a Senior Application Scientist, I have synthesized the limited specific toxicological data available for this compound with the "Universal Precautions" approach mandated for uncharacterized pharmaceutical intermediates. This guide prioritizes the Precautionary Principle : treating the substance as a potential bioactive irritant until proven otherwise.[1]

[1][2][3]

PART 1: IMMEDIATE ACTION CARD (Executive Summary)

Stop. Before opening the vial, verify you meet these minimum requirements.

ParameterRequirement
Compound State Solid (Crystalline powder).[1] Risk: Inhalation of bioactive dust.[1]
Primary Hazard Irritant (Skin/Eye/Respiratory) .[2] Treat as Occupational Exposure Band (OEB) 2 (Default for uncharacterized intermediates).
Min. PPE Nitrile Gloves (Double-gloved), Safety Glasses (Side shields), Lab Coat , N95 Respirator (if outside hood).[1]
Engineering Chemical Fume Hood or Powder Weighing Station required for all open handling.
Spill Response Do not sweep. Wet wipe (Ethanol/Water) to prevent dust generation.

PART 2: HAZARD ANALYSIS & CAUSALITY[2][4][5]

To select the correct PPE, we must understand the mechanism of risk.[1] Ethyl 4-(2-chlorobenzamido)benzoate is an ester-amide derivative .[1]

  • Structural Alerts: The molecule contains a benzamide core and an ethyl benzoate tail.

    • Benzamides: Often biologically active (used in antipsychotics, anti-emetics). This implies potential for systemic effects if inhaled.[1]

    • Benzoate Esters: Known skin and eye irritants.[3][2][4][5][6] They can hydrolyze on moist mucous membranes (eyes, lungs) to release benzoic acid derivatives, causing acute irritation.

  • Physical State (The Dust Vector): As a solid intermediate, the primary vector of exposure is airborne particulates during weighing and transfer. Static electricity often causes these powders to "jump" or cling to gloves, increasing the risk of fomite transfer (glove-to-face contact).[1]

  • Solubility Risks: You will likely dissolve this in organic solvents (DMSO, DCM, Ethyl Acetate). Once dissolved, the risk shifts from inhalation to dermal absorption, as the solvent acts as a carrier vehicle, permeating gloves and carrying the compound into the bloodstream.[1]

PART 3: PPE SELECTION MATRIX

This protocol uses a Self-Validating System : The PPE changes based on the state of the matter (Solid vs. Solution).[1]

Protective Equipment Specifications
Body AreaPPE ComponentMaterial Science / Logic
Hand (Layer 1) Nitrile (4 mil) Base Layer. Protects against incidental splashes.[1] Nitrile provides excellent resistance to the aliphatic esters likely to be formed or used.[1]
Hand (Layer 2) Nitrile (Extended Cuff) Sacrificial Layer. If using DCM or Chloroform as a solvent, change outer gloves every 15 minutes (breakthrough time is short).
Respiratory N95 or P100 Only required if outside Fume Hood. Inside the hood, the sash (at 18 inches) acts as the primary barrier.
Eye Safety Glasses w/ Side Shields Impact & Splash. Goggles are necessary only if working with large volumes (>100mL) of pressurized reaction mixtures.
Body Cotton/Poly Lab Coat Particulate Trap. Must be buttoned to the neck to prevent dust accumulation on street clothes.
Decision Logic Diagram (Graphviz)

The following logic gate determines your safety setup before you begin.

PPE_Selection Start Start: Handling Ethyl 4-(2-chlorobenzamido)benzoate State What is the Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Solution (Dissolved) State->Liquid Weighing Task: Weighing/Transfer Solid->Weighing Reaction Task: Synthesis/Extraction Liquid->Reaction Hood Is Fume Hood Available? Weighing->Hood Req_Solvent REQ: Check Solvent Permeation. (If DCM: Change gloves every 15m) Reaction->Req_Solvent Req_Solid REQ: Double Nitrile + Fume Hood (Sash at 18") Hood->Req_Solid Yes Req_Resp REQ: N95 Respirator + Safety Glasses + Local Exhaust Hood->Req_Resp No (Emergency Only)

Caption: PPE Decision Tree. Green nodes indicate safe operational states; Red indicates high-risk deviations requiring respiratory protection.[1]

PART 4: OPERATIONAL PROTOCOLS

Weighing & Transfer (Critical Risk Phase)

The highest risk of exposure occurs here due to electrostatic dispersion.[1]

  • Static Neutralization: Use an anti-static gun or wipe the spatula with an ethanol-dampened wipe before inserting it into the vial.[1] This prevents the powder from "jumping."[1]

  • The "Tunnel" Technique: Do not lift the spatula high.[1] Move the spatula directly from the source vial to the receiving vessel within a 6-inch vertical zone inside the fume hood.[1]

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) after weighing. Dry sweeping is prohibited. [1]

Solubilization & Synthesis

Once dissolved, the risk profile changes to "Dermal Absorption."[1]

  • Solvent Choice: If possible, use Ethyl Acetate or Ethanol (Class 3 solvents) rather than DCM (Class 2, high permeation).

  • Vessel Closure: Keep reaction vessels capped or under positive nitrogen pressure to prevent aerosolization.

  • Glove Discipline: If you spill the solution on your glove, do not wipe it .[1] Remove the glove immediately, wash hands, and re-glove.[1]

PART 5: DISPOSAL & DECONTAMINATION

This compound is an organic ester.[1] It must not enter the water supply.[1][5]

Waste StreamHandling Procedure
Solid Waste Collect in a dedicated "Solid Hazardous Waste" container.[1] Label as "Toxic Organic Solid."[1]
Liquid Waste Segregate into "Halogenated" or "Non-Halogenated" solvent waste depending on the carrier solvent used.
Empty Vials Rinse with Acetone x3. Collect rinsate in liquid waste.[1] Deface label and dispose of glass in "Glass Waste."
Spill Cleanup 1. Cover with absorbent pad.2.[1] Wet pad with Ethanol.3.[1] Scoop into bag.4. Wash surface with soap/water (pH > 8 helps hydrolyze/degrade the ester).
Handling Workflow Diagram

Handling_Workflow Storage 1. Storage (Cool, Dry, 4°C) Tempering 2. Tempering (Warm to RT sealed) Storage->Tempering Prevent Condensation Weighing 3. Weighing (Hood/Static Control) Tempering->Weighing Open Vial Reaction 4. Reaction (Closed System) Weighing->Reaction Dissolve Waste 5. Disposal (Burnable Organic) Weighing->Waste Contaminated Wipes Reaction->Waste End of Life

Caption: Lifecycle Management. Note the critical "Tempering" step to prevent moisture condensation which can degrade the ester.[1]

References

  • Sigma-Aldrich. (n.d.). Ethyl 4-(2-chlorobenzamido)benzoate Product Specification. Retrieved from

  • PubChem. (n.d.).[7] Compound Summary: Ethyl 4-(2-chlorobenzamido)benzoate (CID 721150).[1][8] National Library of Medicine.[1] Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from

Sources

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